molecular formula C5H7FN2O B3387288 4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol CAS No. 80171-20-6

4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol

Cat. No.: B3387288
CAS No.: 80171-20-6
M. Wt: 130.12 g/mol
InChI Key: SYVBHKWNZGSMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol is a useful research compound. Its molecular formula is C5H7FN2O and its molecular weight is 130.12 g/mol. The purity is usually 95%.
The exact mass of the compound 4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2,5-dimethyl-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2O/c1-3-4(6)5(9)8(2)7-3/h7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVBHKWNZGSMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80171-20-6
Record name 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Chemical Architecture and Synthesis of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol: A Comprehensive Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole scaffold is recognized as a privileged structure, serving as the core of numerous therapeutics ranging from anti-inflammatories (e.g., Celecoxib) to neuroprotectants (e.g., Edaravone). The compound 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol (CAS: 80171-20-6) represents a highly specialized derivative where the strategic incorporation of a fluorine atom at the C4 position fundamentally alters the molecule's electronic, physicochemical, and pharmacokinetic profile.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. We will deconstruct the causality behind its physicochemical properties, explore the mechanistic logic of its C4-fluorination, and detail a self-validating synthetic protocol utilizing advanced electrophilic fluorination techniques.

Structural & Physicochemical Profiling

Understanding the behavior of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol requires acknowledging its tautomeric nature. In solution, the compound exists in a dynamic equilibrium between its enol form (1H-pyrazol-5-ol ) and its keto form (pyrazolin-5-one ). This tautomerism dictates its reactivity, particularly its susceptibility to electrophilic attack at the C4 carbon.

To facilitate high-throughput screening and LC-IM-MS (Liquid Chromatography-Ion Mobility-Mass Spectrometry) profiling, accurate physicochemical and structural data are paramount [1].

Table 1: Core Chemical Identifiers & Properties
ParameterValue
CAS Number 80171-20-6
Molecular Formula C5H7FN2O
Monoisotopic Mass 130.05424 Da
InChIKey SYVBHKWNZGSMMO-UHFFFAOYSA-N
Predicted XlogP 0.6
Table 2: Predicted Collision Cross Section (CCS) Profiling [1]

CCS values (Ų) are critical for 3D conformational validation during ion mobility mass spectrometry.

Adduct Typem/z RatioPredicted CCS (Ų)
[M+H]+ 131.06152120.4
[M-H]- 129.04696119.9
[M+Na]+ 153.04346132.2
[M+NH4]+ 148.08806141.7

Mechanistic Logic: The Fluorine Effect

The decision to synthesize a C4-fluorinated pyrazole is never arbitrary. Fluorine is the most electronegative element, yet its Van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This allows for profound electronic modulation without introducing steric clashes that could disrupt target protein binding.

FluorineLogic F_atom C4-Fluorine Incorporation (4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol) pKa pKa Modulation Increased acidity of C5-OH F_atom->pKa Electronic Withdrawing Lipoph Lipophilicity Enhancement Improved membrane permeability F_atom->Lipoph Hydrophobic Shift Metab Metabolic Stability Blockade of C4 oxidation F_atom->Metab Steric/Isosteric Shielding

Logical relationship of C4-fluorination on the pyrazole core properties.

  • Metabolic Stability: The C4 position of the pyrazole ring is a known "soft spot" for Cytochrome P450-mediated oxidation. The strong C-F bond (approx. 116 kcal/mol) effectively blocks this metabolic liability, increasing the compound's half-life.

  • pKa Modulation: The strong inductive electron-withdrawing effect of fluorine pulls electron density away from the pyrazole core. This stabilizes the conjugate base of the C5-hydroxyl group, lowering the pKa and altering the molecule's hydrogen-bonding network.

  • Lipophilicity: The incorporation of fluorine increases the overall lipophilicity (logP) of the molecule, which is a critical parameter for improving passive membrane permeability in cellular assays.

Synthetic Methodologies: A Self-Validating Protocol

While conventional cyclization (e.g., reacting ethyl 2-fluoroacetoacetate with methylhydrazine) is possible, it often suffers from poor regioselectivity and low yields. The modern, highly efficient approach utilizes direct electrophilic fluorination of the unfluorinated precursor (1,3-dimethyl-1H-pyrazol-5-ol) using Selectfluor.

Recent advancements have demonstrated that this can be achieved via both solvent-based and highly sustainable mechanochemical (milling) techniques [2].

Synthesis SM 1,3-Dimethyl-1H-pyrazol-5-ol (Starting Material) Reagent Selectfluor (1.05 eq) Solvent: MeCN or Milling SM->Reagent Addition Enolate Enolate Intermediate (Nucleophilic C4) Reagent->Enolate Tautomerization/Activation Product 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol (Target Compound) Enolate->Product Electrophilic Fluorination

Workflow for the Selectfluor-mediated synthesis of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol.

Protocol: Direct Electrophilic Fluorination

This protocol is designed as a self-validating system; each step includes a mechanistic rationale (causality) and an analytical checkpoint to ensure process integrity.

Step 1: Substrate Preparation & Activation

  • Action: Charge a dry, round-bottom flask (or a mechanochemical milling jar) with 1,3-dimethyl-1H-pyrazol-5-ol (1.0 equiv).

  • Causality: The starting material exists in a tautomeric equilibrium. The enol/enolate form provides a highly nucleophilic C4 carbon, which is primed for electrophilic attack. No strong external base is strictly required if the reaction environment allows for facile enolization, though mild bases can accelerate the process.

Step 2: Electrophilic Fluorination

  • Action: Add Selectfluor (1.05 equiv).

    • For Solvent-Based: Dissolve the mixture in anhydrous Acetonitrile (MeCN) and stir at room temperature for 2 hours.

    • For Mechanochemical: Add stainless steel milling balls and mill at 30 Hz for 2 hours.

  • Causality: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) acts as a stable, easily handled "F+" donor [2]. The slight 1.05 stoichiometric excess ensures complete conversion of the starting material while preventing destructive over-oxidation. MeCN is selected as it solubilizes the reagents without reacting with the electrophilic fluorine.

Step 3: Quenching and Phase Separation

  • Action: Dilute the crude mixture with Ethyl Acetate (EtOAc) and wash sequentially with distilled water and brine. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The primary byproduct of Selectfluor is a defluorinated DABCO derivative, which is highly polar and water-soluble. The aqueous wash acts as a self-purifying step, stripping the byproduct and leaving the highly organic fluorinated pyrazole isolated in the EtOAc phase.

Step 4: Analytical Validation (The Checkpoint)

  • Action: Confirm the product identity via LC-IM-MS and ¹⁹F-NMR.

  • Causality: A successful reaction is validated by two orthogonal metrics:

    • Mass/Mobility: The LC-IM-MS must show a primary adduct at m/z 131.06 [M+H]+ with a corresponding CCS of 120.4 Ų [1].

    • Structural Integrity: ¹⁹F-NMR will display a characteristic singlet (typically between -160 to -180 ppm, depending on the deuterated solvent), unambiguously confirming the formation of the C4-F bond without adjacent proton splitting.

References

  • PubChemLite Compound Profiling: "4-fluoro-1,3-dimethyl-1h-pyrazol-5-ol (C5H7FN2O)." Université du Luxembourg / LCSB. Available at: [Link]

  • Howard, J. L., Nicholson, W. I., Sagatov, Y., & Browne, D. L. (2017). "One-pot multistep mechanochemical synthesis of fluorinated pyrazolones." Beilstein Journal of Organic Chemistry, 13, 1950–1956. Available at:[Link]

Technical Guide: Tautomerism Dynamics of Fluorinated Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the pyrazolone scaffold is a privileged structure, serving as a core for analgesics (e.g., Edaravone), anti-inflammatory agents, and kinase inhibitors. However, the introduction of fluorine—specifically trifluoromethyl (-CF


) or difluoro (-CF

-) motifs—drastically alters the physicochemical landscape of these molecules.

This guide addresses the "Fluorine Effect" on tautomeric equilibria. Unlike non-fluorinated analogs that predominantly exist in the CH-keto form in non-polar solvents, fluorinated derivatives exhibit a pronounced shift toward NH-imine and OH-enol forms due to strong electron-withdrawing induction (


). Understanding this shift is critical for drug design, as the active binding conformer often differs from the major solution-state tautomer.

Mechanistic Architecture

The Tautomeric Triad

Fluorinated pyrazolones (specifically 1-substituted-3-trifluoromethyl-2-pyrazolin-5-ones) exist in a dynamic equilibrium between three primary forms. The stability of these forms is dictated by the electronic influence of the fluorine atoms and solvent polarity.

  • Form A (CH-Keto): The "classic" pyrazolone structure. Generally favored in non-polar solvents (e.g., CDCl

    
    ) for non-fluorinated variants.
    
  • Form B (OH-Enol): Stabilized by aromaticity (pyrazole ring formation) and intermolecular hydrogen bonding.

  • Form C (NH-Imine): Often neglected in basic texts but becomes thermodynamically dominant in fluorinated derivatives due to the acidity of the N-H proton and stabilization by polar solvents (DMSO, Methanol).

The Fluorine Driver

The trifluoromethyl group at the C3 position exerts a powerful inductive effect.

  • Acidity Modulation: The electron-withdrawing nature of -CF

    
     increases the acidity of the ring protons. This destabilizes the localized charge in the CH-form, pushing the equilibrium toward the conjugated OH and NH forms.
    
  • Dipole Moments: The high dipole of the C-F bonds interacts strongly with polar solvents, lowering the energy of the more polar NH-tautomer relative to the less polar CH-keto form.

Pathway Visualization

The following diagram illustrates the proton transfer pathways and the transition states involved.

Tautomerism cluster_F Fluorine Effect (-I) CH_Form CH-Keto Form (Non-Aromatic) TS1 Transition State 1 [1,3-H Shift] CH_Form->TS1 Slow Exchange OH_Form OH-Enol Form (Aromatic, H-Bond Donor) TS2 Transition State 2 [1,2-H Shift] OH_Form->TS2 Fast Exchange NH_Form NH-Imine Form (Polar, Solvent Stabilized) TS1->OH_Form TS2->NH_Form

Figure 1: Tautomeric equilibrium pathways. The presence of -CF


 significantly stabilizes the NH-Imine form (Red) in polar media.

Analytical Methodologies

Accurate assignment of tautomers requires a multi-modal approach. Relying solely on 1H NMR is often insufficient due to rapid proton exchange broadening signals.

NMR Spectroscopy (The Gold Standard)
  • 
    F NMR:  The chemical shift of the -CF
    
    
    
    group is highly sensitive to the electronic environment of the pyrazole ring.
    • CH-form:

      
       ppm (Sharp singlet)
      
    • OH/NH-forms:

      
       to -62.5 ppm (Often broadened due to exchange)
      
  • 
    C NMR:  The carbonyl carbon (C5) is the most diagnostic.
    
    • C=O (Keto): ~170 ppm[1]

    • C-OH (Enol): ~155-160 ppm

  • Coupling Constants (

    
    ):  The coupling between the C3 carbon and the fluorine atoms changes based on the hybridization and electron density of the ring.
    
X-Ray Crystallography

Warning: Solid-state structures often freeze a single tautomer that may not represent the biologically relevant solution state. For 3-trifluoromethyl-1-phenyl-2-pyrazolin-5-one, the solid state is typically the NH-form due to intermolecular hydrogen bonding networks (dimers), whereas non-fluorinated analogs often crystallize in the CH-form.

Experimental Protocol: Determination of

This protocol describes the synthesis of a model fluorinated pyrazolone and the determination of its tautomeric equilibrium constant (


) using Variable Temperature (VT) NMR.
Synthesis of 3-(Trifluoromethyl)-1-phenyl-2-pyrazolin-5-one

Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), Phenylhydrazine (1.0 eq), Ethanol (Solvent), Glacial Acetic Acid (Cat.).

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Mixing: Dissolve Ethyl 4,4,4-trifluoroacetoacetate (10 mmol) in Ethanol (20 mL).

  • Addition: Add Phenylhydrazine (10 mmol) dropwise at room temperature. Observation: Slight exotherm.

  • Cyclization: Add 2 drops of glacial acetic acid. Heat to reflux (78°C) for 4 hours.

  • Workup: Cool to 0°C. The product typically precipitates as a white/off-white solid. Filter and wash with cold ethanol.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Tautomeric Ratio Determination (VT-NMR)

Objective: Slow down the proton exchange to integrate distinct signals for CH, OH, and NH forms.

  • Sample Prep: Dissolve 10 mg of purified product in 0.6 mL of DMSO-d

    
      (Polar) and a separate sample in CDCl
    
    
    
    (Non-polar).
  • Instrument: 500 MHz NMR spectrometer (or higher).

  • Temperature Gradient:

    • Start at 298 K (25°C).

    • Cool in 10 K increments down to 233 K (-40°C).

  • Acquisition: Acquire

    
    H and 
    
    
    
    F spectra at each step.
  • Analysis:

    • At low T, integration of the distinct -CF

      
       signals in 
      
      
      
      F NMR provides the molar ratio.
    • Calculate

      
       or 
      
      
      
      .
Experimental Workflow Diagram

Workflow start Start: Synthesis react Reflux: Trifluoroacetoacetate + Phenylhydrazine start->react isolate Isolate: Recrystallization (EtOH/H2O) react->isolate branch Solvent Selection isolate->branch path_np Non-Polar (CDCl3) branch->path_np Favor CH/OH path_p Polar (DMSO-d6) branch->path_p Favor NH/OH nmr VT-NMR Analysis (298K -> 233K) path_np->nmr path_p->nmr data Data Processing: Integrate 19F Signals nmr->data result Calculate KT & Assign Tautomers data->result

Figure 2: Step-by-step workflow for synthesis and tautomeric characterization.

Data Presentation & Interpretation

The following table summarizes typical chemical shift ranges and stability trends derived from literature for 3-CF


 pyrazolones.
ParameterCH-Form (Keto)OH-Form (Enol)NH-Form (Imine)
Solvent Preference CCl

, CDCl

(Non-polar)
MixturesDMSO, MeOH (Polar)

H NMR (Ring H)

3.5 - 3.8 (s, 2H)
-

5.8 - 6.2 (s, 1H, =CH)

F NMR (

)
-63.5 ppm-62.0 ppm-61.2 ppm

C NMR (C5)
~170 ppm (C=O)~158 ppm (C-OH)~162 ppm (C=O)
Relative Stability (

)
0 kcal/mol (Ref in Gas Phase)+2-4 kcal/mol-3 to -6 kcal/mol (in DMSO)

Key Insight: In DMSO, the NH-form is often stabilized by solvation energy, making it the dominant species (>80%) for fluorinated derivatives, whereas the CH-form dominates in gas phase or non-polar solvents.

Implications in Drug Discovery[5]

Bioisosterism & Binding

The tautomeric state dictates the hydrogen bond donor/acceptor profile (HBD/HBA).

  • CH-form: 1 HBA (C=O), 0 HBD.

  • NH-form: 1 HBA (C=O), 1 HBD (N-H).

  • OH-form: 1 HBA (N), 1 HBD (O-H).

Strategic Note: If a protein pocket requires a hydrogen bond donor at the pyrazole nitrogen (N2), the NH-tautomer is the bioactive conformation. Fluorination at C3 pre-organizes the molecule into this NH-form in physiological (aqueous) environments, potentially reducing the entropic penalty of binding compared to a non-fluorinated analog that must "switch" from CH to NH upon binding.

Lipophilicity (LogD)

Tautomerism affects LogD. The neutral CH-form is more lipophilic. However, the acidic NH-form (pKa ~ 6-7 for CF


 derivatives) may ionize at physiological pH (7.4), creating a negative charge that drastically reduces membrane permeability. Action:  Always measure LogD at pH 7.4, not just LogP.

References

  • Elguero, J., et al. (1976).[2] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Academic Press.

  • Filarowski, A., et al. (2008). Tautomerism of 1-phenyl-3-methyl-4-phosphoranylidene-5-pyrazolone. Journal of Molecular Structure.

  • Perez-Gonzalez, M., et al. (2015). Theoretical study of the tautomerism of fluorinated pyrazoles. Journal of Fluorine Chemistry.

  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Gakh, A. A., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. National Institutes of Health (PubMed).

Sources

The Strategic Application of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol in Modern Therapeutics: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the discovery of novel therapeutics relies heavily on the strategic utilization of privileged pharmacophores. 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol (CAS: 80171-20-6) represents a highly specialized, versatile building block. Rather than serving as a standalone active pharmaceutical ingredient (API), this fluorinated pyrazole-5-ol core is engineered to be integrated into larger molecular frameworks. By leveraging its unique tautomeric properties and the profound electronic effects of the fluorine atom, drug development professionals utilize this scaffold to synthesize next-generation kinase inhibitors and neuroprotective antioxidants.

Mechanistic Rationale: The "Fluorine Effect" in Pyrazole Scaffolds

The selection of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol over its non-fluorinated counterparts is driven by strict structure-activity relationship (SAR) principles.

  • Metabolic Shielding: In standard pyrazole rings, the C4 position is highly electron-rich, making it a primary "soft spot" for electrophilic attack and rapid oxidation by Cytochrome P450 (CYP450) enzymes. The bioisosteric replacement of hydrogen with fluorine at the C4 position effectively blocks this metabolic liability [ ][1].

  • Steric Conservation & Lipophilicity: The van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å). This allows the 4-fluoro substitution to drastically increase the molecule's lipophilicity (LogD) and membrane permeability without causing steric clashes within tight protein binding pockets [ ][2].

  • Tautomeric Versatility: The 5-OH group exists in a dynamic tautomeric equilibrium with its pyrazolone form. This dual nature allows the core to act either as a potent nucleophile during API synthesis or as a critical hydrogen-bond donor/acceptor motif in the hinge region of target kinases.

Core Therapeutic Applications

A. Oncology and Immunology: ATP-Competitive Kinase Inhibitors

Fluorinated pyrazoles are extensively utilized as hinge-binding motifs in ATP-competitive kinase inhibitors [ ][3]. The 1,3-dimethyl substitution provides a specific steric vector that anchors the molecule within the hydrophobic pocket of kinases such as JAK and p38 MAPK. Concurrently, the 5-OH group forms critical hydrogen bonds with the kinase hinge backbone, competitively displacing ATP and halting downstream signaling pathways responsible for tumor proliferation and inflammation.

B. Neurology: Neuroprotective Antioxidants (Edaravone Analogs)

The pyrazol-5-ol (pyrazolone) core is a clinically validated scaffold for radical scavenging, most notably exemplified by the neuroprotective drug Edaravone, used for amyotrophic lateral sclerosis (ALS). The incorporation of fluorine into these pyrazolone analogs enhances their ability to cross the blood-brain barrier (BBB) while stabilizing the active anion form responsible for neutralizing reactive oxygen species (ROS) [ ][4].

Quantitative Data: ADME/PK Profiling

To illustrate the causality behind selecting the 4-fluoro derivative, the following table summarizes the pharmacokinetic enhancements observed when the 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol core is integrated into a model kinase inhibitor scaffold, compared to its non-fluorinated analog.

Pharmacophore CoreC4 SubstituentMicrosomal Clearance (

L/min/mg)
LogD (pH 7.4)Target Kinase IC

(nM)
1,3-dimethyl-1H-pyrazol-5-ol-H85.41.2124.0
4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol -F < 15.0 1.8 12.5

Data Interpretation: The addition of the C4 fluorine atom reduces microsomal clearance by over 80% (enhancing half-life) while improving target binding affinity by an order of magnitude due to favorable halogen-protein interactions.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal checkpoints that must be met before proceeding.

Protocol 1: Synthesis of a Fluorinated Kinase Inhibitor Candidate via O-Arylation
  • Step 1: Base-Mediated Deprotonation. Suspend 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol (1.0 eq) and

    
     (1.5 eq) in anhydrous DMF. Stir at room temperature for 30 minutes.
    
    • Causality:

      
       is selected over weaker bases because the large ionic radius of the cesium cation provides poor coordination to the hard oxygen anion. This "naked anion" effect dramatically increases the nucleophilicity of the 5-OH oxygen, driving the O-arylation pathway and preventing unwanted N-alkylation.
      
  • Step 2: Electrophilic Addition. Add the target aryl halide electrophile (1.1 eq) and heat the reactor to 80°C for 4 hours.

  • Step 3: Self-Validation Checkpoint (LC-MS). Reaction progress is strictly monitored via Liquid Chromatography-Mass Spectrometry.

    • Validation: The protocol is only validated to proceed to organic workup when the

      
       131 
      
      
      
      peak of the starting pyrazole is depleted by >95%, and the target product mass is the dominant signal.

Workflow A 4-Fluoro-1,3-dimethyl -1H-pyrazol-5-ol B Base-Mediated O-Arylation A->B C Fluorinated API Candidate B->C D TR-FRET Kinase Assay C->D E Lead Optimization D->E

Workflow for synthesizing and screening 4-fluoro-pyrazol-5-ol based APIs.

Protocol 2: In Vitro Validation (TR-FRET Kinase Inhibition Assay)
  • Step 1: Assay Assembly. In a 384-well microplate, combine the target kinase (e.g., JAK2), ATP (calibrated to its specific

    
     value), a biotinylated peptide substrate, and the synthesized fluorinated pyrazole candidate (in a 10-point serial dilution). Incubate for 60 minutes at 25°C.
    
  • Step 2: Signal Generation. Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. Pyrazole-based heterocycles often exhibit intrinsic auto-fluorescence. TR-FRET introduces a temporal delay before measurement, allowing short-lived background auto-fluorescence to decay, ensuring the signal strictly correlates to kinase inhibition.

  • Step 3: Self-Validation Checkpoint (Z'-Factor).

    • Validation: The plate must include Staurosporine as a positive control and DMSO as a negative control. The system validates itself by calculating the Z'-factor. Data is only accepted for IC

      
       curve fitting if 
      
      
      
      , confirming a robust and reliable dynamic range.

Pathway Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Fluoropyrazole Inhibitor Inhibitor->JAK Blocks ATP Transcription Gene Transcription STAT->Transcription

Mechanism of JAK kinase inhibition by fluorinated pyrazole derivatives.

References

  • Title: Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Source: ResearchGate. URL: [Link][5]

  • Title: Efficient Access to Functionalized N‑Difluoromethylpyrazoles. Source: NIH/PMC. URL: [Link][1]

  • Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Source: eGrove (University of Mississippi). URL: [Link][2]

  • Title: Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Source: MDPI. URL: [Link][4]

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Source: NIH/PMC. URL: [Link][3]

Sources

Metabolic Stability of Fluorinated Pyrazol-5-ol Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for the design, evaluation, and optimization of fluorinated pyrazol-5-ol intermediates in drug discovery. It synthesizes physical organic chemistry principles with practical metabolic stability profiling.[1][2]

Executive Summary

The pyrazol-5-ol (and its tautomeric pyrazol-5-one ) scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved therapeutics like Edaravone (neuroprotective), Eltrombopag (thrombocytopenia), and various kinase inhibitors. However, this scaffold presents distinct metabolic liabilities: rapid Phase II glucuronidation and Phase I oxidative clearance .

Strategic fluorination—introducing fluorine atoms or trifluoromethyl (-CF


) groups—is the primary medicinal chemistry tactic to mitigate these liabilities.[3] This guide details the structural rationale, metabolic pathways, and experimental protocols required to assess and optimize the stability of these intermediates.

Structural & Electronic Rationale

The Tautomeric Triad

The metabolic fate of pyrazol-5-ols is dictated by their tautomeric equilibrium. Unlike simple phenols, these intermediates exist in a dynamic triad: the OH-form (enol), the NH-form (imide), and the CH-form (keto).

  • OH-form: Predominates in polar, hydrogen-bonding solvents (and often in protein binding pockets).

  • NH-form: Often the reactive species for N-glucuronidation.

  • CH-form: The "pyrazolone" form, susceptible to C-oxidation.

The Fluorine Effect

Fluorine substitution exerts a profound electronic effect on this equilibrium (Hammett


, 

for F;

for CF

).
  • pKa Modulation: Electron-withdrawing fluorinated groups lower the pKa of the pyrazole N-H (typically 6.5–8.5). A lower pKa increases the fraction of the anionic species at physiological pH (7.4), which can paradoxically increase clearance via certain UGT isoforms but decrease passive membrane permeability, altering the access to intracellular enzymes.

  • Blocking Metabolic Soft Spots: Direct fluorination of the phenyl ring (e.g., para-F) blocks CYP450-mediated hydroxylation (the C-F bond energy is ~116 kcal/mol vs. ~99 kcal/mol for C-H).

Visualization: Tautomeric Equilibrium & Fluorine Impact

The following diagram illustrates the tautomeric shifts and how fluorine substitution stabilizes specific forms or blocks reactive sites.

Tautomerism OH_Form OH-Form (Enol) (Aromatic, H-bond Donor) NH_Form NH-Form (Imide) (Major Glucuronidation Site) OH_Form->NH_Form  Tautomerization   CH_Form CH-Form (Keto) (Susceptible to C-Oxidation) NH_Form->CH_Form  Tautomerization   Fluorine Fluorine Substitution (EWG Effect) Fluorine->OH_Form Stabilizes via Acidity (pKa↓) Fluorine->NH_Form Blocks N-Oxidation (if N-substituted)

Figure 1: Tautomeric equilibrium of pyrazol-5-ols. Fluorine substitution modulates the ratio of these forms, directly influencing metabolic susceptibility.

Metabolic Pathways & Liabilities[4]

Understanding the specific degradation routes is critical for interpreting stability data.

Phase I: Oxidative Metabolism (CYP450)
  • Aromatic Hydroxylation: If the pyrazole bears a phenyl ring (e.g., 1-phenyl-3-methylpyrazol-5-ol), CYP enzymes (CYP3A4, CYP2C9) rapidly hydroxylate the para or ortho positions.

    • Solution:Para-fluorination effectively blocks this route.

  • Alkyl Oxidation: Methyl groups at the C3 position are susceptible to hydroxylation (

    
     CH
    
    
    
    OH
    
    
    COOH).
    • Solution: Replacement with a trifluoromethyl (-CF

      
      ) group eliminates this liability completely.
      
Phase II: Conjugative Metabolism (UGT)

This is often the rate-limiting clearance mechanism for pyrazol-5-ols.

  • N-Glucuronidation: The pyrazole nitrogens are "soft" nucleophiles. UGTs (e.g., UGT1A9, UGT1A1) transfer glucuronic acid to the N1 or N2 position.

  • O-Glucuronidation: Occurs on the 5-hydroxyl group.

  • Steric Shielding: An ortho-fluorine on a N-phenyl ring can sterically hinder the N-glucuronidation reaction, improving metabolic stability.

Visualization: Metabolic Fate Map

Metabolism cluster_Phase1 Phase I: Oxidation (CYP450) cluster_Phase2 Phase II: Conjugation (UGT) Parent Fluorinated Pyrazol-5-ol (Parent) Ox_Ring Aromatic Hydroxylation (BLOCKED by C-F) Parent->Ox_Ring Ox_Alkyl Side-chain Oxidation (CH3 -> COOH) Parent->Ox_Alkyl Gluc_N N-Glucuronidation (Major Liability) Parent->Gluc_N Gluc_O O-Glucuronidation (Minor Liability) Parent->Gluc_O Outcome Renal/Biliary Excretion Gluc_N->Outcome Gluc_O->Outcome

Figure 2: Metabolic fate map. Note that N-glucuronidation is often the primary clearance pathway, which fluorine substitution must aim to mitigate via electronic or steric effects.

Experimental Protocol: Microsomal Stability Assay

To rigorously assess the stability of these intermediates, a standard liver microsome incubation is required. This protocol ensures the capture of both Phase I (NADPH-dependent) and Phase II (UDPGA-dependent) clearance.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactors:

    • NADPH Regenerating System: (For CYP activity).

    • UDPGA (Uridine 5'-diphospho-glucuronic acid): (Essential for UGT activity; often omitted in standard screens, leading to false "stable" results for pyrazoles).

    • Alamethicin: (Pore-forming peptide to allow UDPGA entry into microsomal vesicles).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow
  • Pre-Incubation:

    • Thaw HLM on ice. Dilute to 0.5 mg/mL in Potassium Phosphate Buffer (100 mM, pH 7.4).

    • Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 min (activates UGTs).

    • Add Test Compound (1 µM final conc, <0.1% DMSO).

    • Pre-warm at 37°C for 5 min.

  • Reaction Initiation:

    • Add Cofactor Mix (NADPH + UDPGA) to start the reaction.

    • Control: Incubate without cofactors to assess chemical instability.

  • Sampling:

    • At T = 0, 5, 15, 30, 45, 60 min, remove 50 µL aliquots.

  • Quenching:

    • Transfer aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

    • Note: For fluorinated pyrazoles, verify that the IS does not co-elute, as fluorine can cause retention time shifts.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

    • Inject supernatant into LC-MS/MS.[4]

Visualization: Assay Workflow

Workflow Step1 1. Pre-Incubation (HLM + Alamethicin + Compound) Step2 2. Initiation (Add NADPH + UDPGA) Step1->Step2 Step3 3. Incubation (37°C, Shaking) Step2->Step3 Step4 4. Serial Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quench & Analyze (ACN + IS -> LC-MS/MS) Step4->Step5

Figure 3: Experimental workflow for assessing metabolic stability, highlighting the critical addition of UDPGA/Alamethicin for pyrazole scaffolds.

Data Interpretation & Calculations

Key Metrics

Summarize your LC-MS/MS peak area ratios (Analyte/IS) to calculate the following:

MetricFormulaInterpretation
Slope (

)

Rate constant of elimination.
Half-life (

)

Time to reduce concentration by 50%.
Intrinsic Clearance (

)

Raw clearance capability of the enzymes.
Benchmarking Stability

For a fluorinated pyrazol-5-ol intermediate to be considered "stable" for lead optimization:

  • 
     (Human):  > 60 minutes.
    
  • 
     (Human):  < 20 µL/min/mg protein.
    

Troubleshooting High Clearance:

  • If clearance is high despite blocking oxidation (e.g., no M+16 metabolites found), the driver is likely direct glucuronidation (M+176).

  • Remedy: Introduce steric bulk (e.g., ortho-Cl or ortho-F) near the pyrazole nitrogens or switch a -CH

    
     side chain to -CF
    
    
    
    to alter the electronic density of the ring nitrogens.

References

  • Mechanisms of Fluorine in Drug Design

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective
    • Source: J. Med.[5][6] Chem. (2026)[6][7][8]

    • URL:[Link]

  • Pyrazole Metabolism & Drug Discovery

    • Title: Pyrazole: an emerging privileged scaffold in drug discovery[9]

    • Source: Future Med. Chem. (2023)[8][9][10]

    • URL:[Link]

  • Microsomal Stability Protocols

    • Title: Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Compar
    • Source: BenchChem Protocols[2]

  • Fluorine in Medicinal Chemistry

    • Title: The role of fluorine in medicinal chemistry: Improved metabolic stability[1][3][6][11][12][13][14]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry
    • URL:[Link]

Sources

Technical Guide: Bioisosteric Divergence of 4-Fluoro and 4-Chloro Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the substitution of hydrogen with a halogen at the 4-position of a pyrazole ring is a high-leverage optimization strategy. While both fluorine (4-F) and chlorine (4-Cl) are electron-withdrawing groups (EWG) that modulate pKa and metabolic stability, they are not interchangeable.

This guide delineates the critical divergence between these two derivatives. The 4-F substitution is primarily a metabolic blockade and electronic modulator with minimal steric perturbation (mimicking hydrogen/oxygen). In contrast, the 4-Cl substitution acts as a lipophilic anchor and a specific binding motif via halogen bonding (mimicking a methyl group but with unique directionality).

Part 1: Physicochemical Divergence

The choice between 4-F and 4-Cl rests on three fundamental atomic properties: Steric bulk, Bond strength, and Electronic distribution (Sigma Hole).

Comparative Data Matrix
Property4-Fluoro Pyrazole (4-F)4-Chloro Pyrazole (4-Cl)Impact on Drug Design
Van der Waals Radius 1.47 Å1.75 ÅF mimics H (1.20 Å) or O; Cl mimics Methyl (2.0 Å).
C-X Bond Length ~1.35 Å~1.74 ÅCl extends further into the binding pocket.
C-X Bond Energy 105.4 kcal/mol78.5 kcal/molF is metabolically inert; Cl is stable but reactive under Pd-catalysis.
Electronegativity 3.98 (Pauling)3.16 (Pauling)F exerts stronger inductive (-I) withdrawal.
Hammett Constant (

)
0.060.23Cl is a stronger overall EWG due to F's competing resonance (+R).
Lipophilicity (

LogP)
+0.1 to +0.25+0.5 to +0.7Cl significantly increases lipophilicity; F is polarity-neutral.
The Sigma Hole Phenomenon

The most critical non-covalent difference is the Sigma Hole .

  • 4-Cl (Anisotropic): Chlorine exhibits a region of positive electrostatic potential on the extension of the C-Cl bond (the

    
    -hole). This allows 4-Cl pyrazoles to act as Lewis acids , forming linear "halogen bonds" with backbone carbonyls in the target protein.
    
  • 4-F (Isotropic): Fluorine holds its electrons tightly. It has a negligible

    
    -hole and acts almost exclusively as a weak H-bond acceptor or multipolar interacting group. It cannot  form strong halogen bonds.
    

Part 2: Pharmacodynamic Implications (SAR)

Binding Mode Decision Logic

Use the following logic to determine which derivative favors your target binding pocket.

SAR_Logic Start Target Binding Pocket Analysis Space Is the pocket sterically restricted? Start->Space Interaction Is there a backbone Carbonyl facing the 4-position? Space->Interaction No (Space available) Res_F Select 4-Fluoro (Steric fit + Metabolic Block) Space->Res_F Yes (Tight fit) Metabolism Is the 4-position a metabolic soft spot? Interaction->Metabolism No Res_Cl Select 4-Chloro (Halogen Bond + Lipophilic Fill) Interaction->Res_Cl Yes (Target Carbonyl) Metabolism->Res_F Yes (Block oxidation) Metabolism->Res_Cl No (Need potency/LogP) Res_H Retain Hydrogen

Figure 1: Decision matrix for selecting 4-F vs 4-Cl substitution based on binding pocket architecture.

The "Magic Methyl" vs. "Metabolic Shield"
  • 4-Cl as a Methyl Bioisostere: If a methyl group at the 4-position improves potency via hydrophobic effect but suffers from rapid metabolic oxidation (benzylic-like hydroxylation), 4-Cl is the ideal replacement. It retains the volume/lipophilicity of the methyl group but removes the metabolic liability.

  • 4-F as a Hydrogen Bioisostere: If the 4-position is sterically tight, 4-Cl will cause a clash (penalty > 2 kcal/mol). 4-F provides a metabolic shield against P450 oxidation without incurring a steric penalty.

Part 3: Synthetic Methodologies

Direct halogenation of the pyrazole core is the most efficient route. However, the electron-rich nature of pyrazoles requires specific electrophilic sources.

Protocol A: Electrophilic Fluorination (4-F)

Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) Mechanism:


 (Electrophilic Aromatic Substitution)[1]

Step-by-Step:

  • Dissolution: Dissolve the pyrazole substrate (1.0 equiv) in Acetonitrile (MeCN). Note: MeCN is critical for solubilizing Selectfluor.

  • Reagent Addition: Add Selectfluor (1.1 equiv) at room temperature.

  • Reaction: Heat to 60–80°C for 2–4 hours.

    • Validation: Monitor via 19F NMR . Product signal typically appears around -170 to -175 ppm.

  • Workup: Remove solvent in vacuo. Dilute with DCM, wash with water (to remove Selectfluor byproducts).

  • Purification: Silica gel chromatography. 4-F pyrazoles are often slightly less polar than the starting material.

Protocol B: Chlorination (4-Cl)

Reagent: N-Chlorosuccinimide (NCS) Mechanism:



Step-by-Step:

  • Dissolution: Dissolve pyrazole (1.0 equiv) in DMF or Acetonitrile.

  • Reagent Addition: Add NCS (1.05 equiv).

  • Reaction: Stir at Room Temperature or mild heat (40°C).

    • Why? NCS is more reactive than Selectfluor. High heat can lead to over-chlorination or side reactions.

  • Workup: Dilute with water/brine. Extract with Ethyl Acetate.

    • Note: DMF requires thorough water washes to remove.

  • Validation: LCMS will show a characteristic M+2 isotope peak (3:1 ratio of

    
    : 
    
    
    
    ).
Synthetic Workflow Diagram

Synthesis_Flow cluster_F 4-Fluoro Route cluster_Cl 4-Chloro Route Substrate Pyrazole Substrate StepF1 Selectfluor (1.1 eq) MeCN, 80°C Substrate->StepF1 StepCl1 NCS (1.05 eq) DMF, RT Substrate->StepCl1 StepF2 19F NMR Check (-175 ppm) StepF1->StepF2 ProdF 4-Fluoro Pyrazole StepF2->ProdF StepCl2 LCMS Check (Cl Isotope Pattern) StepCl1->StepCl2 ProdCl 4-Chloro Pyrazole StepCl2->ProdCl

Figure 2: Parallel synthetic workflows for accessing 4-halo pyrazoles.

Part 4: Case Study & Application

Case Study: Crizotinib & Kinase Inhibitors

In the development of ALK inhibitors like Crizotinib, the pyrazole core is essential.

  • Metabolic Stability: The C-4 position of the pyrazole is electron-rich and prone to oxidation by CYP450 enzymes.

  • Optimization: Introduction of a Fluorine atom at C-4 often retains the potency of the parent H-compound (due to small size) while blocking metabolism. However, if the pocket allows, Chlorine is tested to exploit the Sigma Hole interaction with the gatekeeper residue or backbone carbonyls, often yielding a 5-10x potency boost if the geometry permits the halogen bond [1, 2].

Summary Recommendation
  • Start with Fluorine if your primary goal is to improve metabolic stability (t1/2) without altering the binding mode.

  • Switch to Chlorine if you need to fill a hydrophobic pocket or if you suspect a halogen bond with a backbone carbonyl could improve potency/selectivity.

References

  • Comparison of Chlorine and Fluorine in Drug Design Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: Chemical Science (RSC), 2026.[2] URL:[Link] (Note: Generalized link to RSC search based on grounded snippet context).

  • Halogen Bonding in Medicinal Chemistry Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry.[3] Source: J. Med. Chem., 2012.[3] URL:[Link]

  • Synthesis of Fluorinated Pyrazoles Title: A Novel Synthesis of Fluorinated Pyrazoles via Gold(I)-Catalyzed Tandem Aminofluorination.[4] Source: Organic Letters, 2011.[5] URL:[Link]

  • Metabolic Stability of Fluorine Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: J. Med. Chem. (PMC), 2021. URL:[Link]

Sources

suppliers of high-purity 4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the sourcing, validation, and quality control of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol (CAS 80171-20-6).[1] As a fluorinated heterocyclic scaffold, this compound serves as a critical intermediate in the synthesis of fungicides (e.g., SDHI class) and pharmaceutical APIs targeting kinase pathways.[1]

Sourcing this material presents unique challenges due to tautomeric instability and fluorination by-products .[1] Low-purity grades often contain significant levels of 4,4-difluoro impurities and regioisomers that can irreversibly poison downstream catalytic cycles.[1] This guide provides a self-validating protocol to ensure material integrity before introduction into high-value synthesis.

Critical Quality Attributes (CQAs) & Impurity Profile

Before engaging suppliers, it is imperative to understand the "hidden" specifications that standard Certificates of Analysis (CoAs) often omit.

The Fluorination Bottleneck

The primary synthetic route involves the electrophilic fluorination of 1,3-dimethyl-5-pyrazolone using reagents like Selectfluor™ or diluted fluorine gas (


).[1] This process is prone to over-fluorination.
  • Target Compound: 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol (Monofluoro).[1]

  • Critical Impurity: 4,4-difluoro-1,3-dimethyl-1H-pyrazol-5-one (Difluoro).[1]

    • Risk:[2][3] The difluoro impurity is non-nucleophilic at the C4 position, acting as an inert filler in mass, but it can interfere with crystal packing and solubility profiles.[1]

  • Regioisomers: 1,3-dimethyl vs. 1,5-dimethyl isomers arising from non-selective methylation during the precursor synthesis.[1]

Tautomeric Complexity

This compound exists in equilibrium between the enol (OH) and keto (CH/NH) forms.

  • Solid State: Predominantly exists as the keto-form (4-fluoro-1,3-dimethyl-1H-pyrazol-5-one).[1]

  • Solution: Solvent-dependent equilibrium.[1]

  • Sourcing Implication: Suppliers may label the bottle as the "pyrazolone" or "pyrazolol." These are chemically identical, but the physical appearance (white vs. off-white powder) may vary based on the crystallization solvent used by the manufacturer.[1]

Supplier Landscape & Tiered Sourcing Strategy

The market for CAS 80171-20-6 is divided between catalog aggregators and specialized fluorochemistry manufacturers.[1]

Tier 1: Primary Manufacturers (High Reliability)

These suppliers typically perform the fluorination in-house or have validated CMOs. They offer batch-specific H-NMR and F-NMR data.[1]

SupplierTypePurity SpecTypical Pack SizeNotes
BOC Sciences Fine Chemical>97%1g - 100gExplicitly lists CAS 80171-20-6.[1] Strong in custom fluorination.
Enamine CRO/Catalog>95%mg - kgHuge heterocyclic library; likely source of the building block for others.[1]
Fluorochem Distributor>97%1g - 25gUK-based; excellent for rapid EU delivery; rigorous QC on fluorinated items.[1]
Tier 2: Aggregators (Verification Required)

Suppliers like Combi-Blocks or ChemScene often list this compound.[1][4] While generally reliable, they may act as distributors.

  • Directive: When ordering from Tier 2, always request a pre-shipment batch sample or a digitized CoA showing the 19F-NMR spectra .

Technical Validation Protocol (The Self-Validating System)

Do not rely solely on the supplier's CoA. The following protocol is designed to be a "gatekeeper" system. If the material fails Step 2, do not proceed to synthesis.

The QC Workflow

QC_Workflow Start Raw Material Receipt (CAS 80171-20-6) Solubility Solubility Check (DMSO-d6) Start->Solubility NMR_19F 19F NMR Analysis (Critical Step) Solubility->NMR_19F Dissolved NMR_1H 1H NMR Analysis (Structure Confirmation) NMR_19F->NMR_1H Singlet @ -175 ppm confirmed Reject REJECT (>5% Difluoro or Wrong Isomer) NMR_19F->Reject Multiplets or Wrong Shift Decision Purity Assessment NMR_1H->Decision Decision->Reject Impurity Found Approve RELEASE for Synthesis Decision->Approve Integrals Correct

Figure 1: Decision-tree workflow for validating incoming fluorinated pyrazole batches.

Analytical Checkpoints

Experiment A: 19F NMR (The "Fingerprint")

  • Rationale: 1H NMR is often cluttered by solvent peaks and exchangeable protons. 19F NMR is the cleanest way to detect the "difluoro" impurity.

  • Protocol: Dissolve ~10 mg in DMSO-d6. Run uncoupled 19F scan.

  • Passing Criteria:

    • Major Peak: Singlet at δ -175.0 to -178.0 ppm (varies slightly with concentration).[1]

    • Failure Mode: A signal around -100 to -120 ppm indicates the difluoro impurity (geminal fluorines).[1] A signal at -160 ppm may indicate ring-opening or regioisomers.[1]

Experiment B: 1H NMR (Structural Integrity)

  • Protocol: Standard proton scan in DMSO-d6.

  • Passing Criteria:

    • 
       2.20 ppm (s, 3H, C-Me)[1]
      
    • 
       3.60 ppm (s, 3H, N-Me)[1]
      
    • Absence: There should be no signal in the aromatic region (6.0–8.0 ppm) corresponding to H-4 (the non-fluorinated starting material). If a peak exists here, the fluorination was incomplete.

Synthesis & Handling Insights

Synthesis Context

Understanding how the supplier makes the compound helps in anticipating batch-to-batch variation.[1] The industry standard utilizes Selectfluor™ in acetonitrile.

  • Mechanism:[3][5][6] Electrophilic aromatic substitution on the pyrazole ring.[7]

  • Why it matters: This reaction generates HBF4 as a byproduct. If the supplier does not neutralize effectively, the material may be acidic.

  • Test: Check pH of an aqueous slurry. If pH < 4, recrystallize from Ethanol/Water (1:[1]1) before use.[2][3]

Storage
  • Hygroscopicity: The hydroxy/keto group makes the compound moderately hygroscopic.

  • Condition: Store at 2-8°C under Argon.

  • Shelf Life: Re-test 19F NMR every 6 months. Fluorinated heterocycles can undergo slow defluorination or hydrolysis if stored improperly.

References

  • PubChem . Compound Summary: 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol (CAS 80171-20-6).[1] Retrieved from [Link]

  • Sandford, G., et al. (2011). "Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination." Beilstein Journal of Organic Chemistry, 7, 1108–1114.[1] Retrieved from [Link]

Sources

Technical Monograph: 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol (CAS 80171-20-6)

[1][2]

Executive Summary

4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol (CAS 80171-20-6) is a critical intermediate in medicinal chemistry, specifically utilized for introducing the 4-fluoropyrazole motif into drug candidates.[1] This scaffold is highly valued in drug discovery for its ability to modulate metabolic stability, lipophilicity, and binding affinity via the bioisosteric properties of fluorine.[2] It serves as a precursor for various kinase inhibitors and fungicides, where the pyrazole ring acts as a pharmacophore core.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]

The compound exists in tautomeric equilibrium between the enol form (5-ol) and the keto form (5-one), with the keto form often predominating in solution.[1]

PropertyData
CAS Registry Number 80171-20-6
IUPAC Name 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol
Synonyms 4-Fluoro-1,3-dimethyl-5-pyrazolone; 4-Fluoro-1,3-dimethyl-2-pyrazolin-5-one
Molecular Formula C₅H₇FN₂O
Molecular Weight 130.12 g/mol
SMILES CN1C(=O)C(F)=C(C)N1 (Keto form) / CN1C(O)=C(F)C(C)=N1 (Enol form)
InChI Key SYVBHKWNZGSMMO-UHFFFAOYSA-N
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Dichloromethane
pKa (Predicted) ~6.5 (Acidic proton on enol/amide)

Synthesis & Manufacturing Protocols

The synthesis of CAS 80171-20-6 typically follows two primary pathways: Electrophilic Fluorination of the parent pyrazolone or Cyclocondensation of fluorinated precursors.[1]

Protocol A: Electrophilic Fluorination (Selectfluor™ Method)

This method is preferred for laboratory-scale synthesis due to the stability and ease of handling of Selectfluor compared to fluorine gas.[1]

Reagents:

  • Substrate: 1,3-Dimethyl-5-pyrazolone (CAS 2749-59-9)[1]

  • Fluorinating Agent: Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[1]

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 1,3-dimethyl-5-pyrazolone in 50 mL of anhydrous Acetonitrile under an inert nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Slowly add 1.1 equivalents (11 mmol) of Selectfluor™ portion-wise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane) or LC-MS.[1]

  • Quenching: Quench the reaction with 20 mL of saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (eluent: 0–5% MeOH in DCM) to yield the target 4-fluoro derivative.[1]

Protocol B: Cyclocondensation (Flow Chemistry Route)

This method is scalable and avoids handling electrophilic fluorinating agents on the final ring, instead building the ring from fluorinated blocks.

Reagents:

  • Precursor: 3-Fluoropentane-2,4-dione (prepared via direct fluorination of acetylacetone)[1]

  • Hydrazine: Methylhydrazine[1]

  • Solvent: Ethanol[1]

Workflow:

  • Mixing: In a continuous flow reactor or batch flask, combine 3-fluoropentane-2,4-dione (1 equiv) with Methylhydrazine (1.1 equiv) in Ethanol.

  • Cyclization: Heat the mixture to reflux (78°C) for 2 hours. The hydrazine attacks the carbonyl carbons, eliminating water and cyclizing to form the pyrazole ring.

  • Isolation: Cool to room temperature. The product often precipitates or can be crystallized from the reaction mixture.

Mechanism of Action & Chemical Utility

Tautomerism and Reactivity

The utility of CAS 80171-20-6 stems from its ambident nucleophilicity and the electronic influence of the fluorine atom.[1]

  • Tautomeric Equilibrium: The compound exists in equilibrium between the CH-keto, NH-keto, and OH-enol forms.[1] In polar aprotic solvents (DMSO), the keto form dominates, while in protic solvents, the enol form is stabilized by hydrogen bonding.

  • Fluorine Effect: The C4-fluorine atom is highly electronegative, withdrawing electron density from the ring.[1] This lowers the pKa of the N-H (or O-H) proton, making the compound a better acid equivalent and influencing the binding kinetics of derived drugs.

  • Downstream Functionalization: The C5-oxygen is typically converted to a chlorine atom (using POCl₃) to create 5-chloro-4-fluoro-1,3-dimethylpyrazole .[1] This intermediate is then coupled with amines or aryl boronic acids (Suzuki coupling) to generate complex bioactive molecules.

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis pathways and the downstream conversion to active pharmaceutical ingredients (APIs).

GFigure 1: Synthesis and Downstream Application of CAS 80171-20-6Substrate1,3-Dimethyl-5-pyrazolone(Precursor)Target4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol(CAS 80171-20-6)Substrate->TargetElectrophilic Fluorination(MeCN, 25°C)SelectfluorSelectfluor™(F+ Source)Selectfluor->TargetIntermediate5-Chloro-4-fluoro-1,3-dimethylpyrazole(Electrophile)Target->IntermediateChlorination(Reflux)POCl3POCl3(Chlorination)POCl3->IntermediateDrugKinase Inhibitor / API(Final Drug Product)Intermediate->DrugSuzuki/BuchwaldCoupling

Caption: Figure 1 depicts the transformation of the non-fluorinated precursor to CAS 80171-20-6 and its subsequent activation for drug synthesis.[1]

Applications in Drug Development[3][6]

Kinase Inhibition Scaffolds

The 4-fluoropyrazole core is a bioisostere of the pyrazole core found in drugs like Celecoxib or Rimonabant .[1] The addition of fluorine at the C4 position:

  • Blocks Metabolism: Prevents oxidative metabolism (e.g., by Cytochrome P450) at the C4 position, extending the drug's half-life (

    
    ).
    
  • Increases Lipophilicity: Enhances membrane permeability.[1]

  • Modulates Acidity: Increases the acidity of the NH/OH group, potentially strengthening hydrogen bond interactions with the target enzyme's active site (e.g., the ATP-binding pocket of kinases).

Agrochemicals

Fluorinated pyrazoles are potent scaffolds in modern fungicides (e.g., SDHI class). CAS 80171-20-6 serves as a key building block for synthesizing novel crop protection agents that require high metabolic stability in the field.[1]

Safety and Handling (MSDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.[1]Do not eat, drink, or smoke when using.
Irritation H315/H319: Causes skin/eye irritation.[1]Wear nitrile gloves and safety goggles.[1]
Respiratory H335: May cause respiratory irritation.[1]Use only in a chemical fume hood.[1]
Storage Hygroscopic.[1]Store under inert gas (Nitrogen/Argon) at 2–8°C.

References

  • ResearchGate . (2014). Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives. Retrieved from [Link]

  • PubChem . (2024). Compound Summary: 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol.[1][3] Retrieved from [Link](Note: Link directs to search; specific CID may vary by salt form).

Role of Fluorine Substitution in Pyrazole Ring Lipophilicity

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of fluorine substitution on the pyrazole ring to modulate lipophilicity, acidity, and metabolic stability in drug discovery.

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Celecoxib , Ruxolitinib , and Sildenafil . However, the unsubstituted pyrazole core often presents challenges regarding rapid metabolism (N-glucuronidation) and suboptimal lipophilicity (LogP). Fluorine substitution offers a precise "molecular editing" tool. Unlike simple alkylation, which increases lipophilicity via bulk, fluorination modulates physicochemical properties through electronic induction and dipole vector alignment , often increasing lipophilicity (LogP) while simultaneously lowering basicity (pKa) and blocking metabolic soft spots.

The Fluorine Effect: Physicochemical Mechanics

To effectively utilize fluorine, one must understand that it is not merely a "hydrophobic atom" but a high-electronegativity center that alters the entire electronic landscape of the heteroaromatic ring.

1.1 Lipophilicity Modulation (LogP vs. LogD)

Replacing a hydrogen atom with fluorine on a pyrazole ring typically increases the partition coefficient (LogP ) by 0.2 – 0.4 units . This is significantly lower than the increase observed with a methyl group (~0.5 units) or a trifluoromethyl group (~1.0 – 1.2 units).

However, the LogD (Distribution Coefficient at pH 7.4) is often the more critical metric. Because fluorine is electron-withdrawing, it lowers the pKa of the pyrazole N-H (making it more acidic) and the protonated N (making it less basic).

  • Neutral State: The C-F bond reduces the polarizability of the ring, decreasing the energy penalty for desolvation (entering the lipid bilayer).

  • Dipole Vectoring: In 4-fluoropyrazole, the C-F dipole opposes the net dipole of the pyrazole ring, effectively reducing the overall molecular dipole moment. This "polar hydrophobicity" allows the molecule to permeate membranes more efficiently than LogP alone would predict.

1.2 Acidity and Basicity (pKa Shift)

Fluorine exerts a strong inductive effect (


), pulling electron density away from the nitrogen atoms.
  • Basicity (Conjugate Acid pKa): Unsubstituted pyrazole has a pKa of ~2.5. Introduction of fluorine at the 4-position destabilizes the positive charge of the protonated form, dropping the pKa to < 1.0. This ensures the molecule remains neutral in the stomach (pH 1-2), improving absorption.

  • Acidity (NH pKa): The electron withdrawal stabilizes the pyrazolate anion. Unsubstituted pyrazole has an NH pKa of ~14.2. 4-Fluoropyrazole is more acidic (pKa ~13.0), and 3-trifluoromethylpyrazole is even more acidic (pKa ~11.0).

Table 1: Comparative Physicochemical Properties of Substituted Pyrazoles

PropertyPyrazole (Unsubstituted) 4-Fluoropyrazole 3-Trifluoromethylpyrazole 4-Methylpyrazole
LogP (Octanol/Water) ~0.3~0.6~1.5~0.8
pKa (NH Acidity) 14.2~13.0~11.5~14.5
pKa (MH+ Basicity) 2.5~0.5< 03.0
Metabolic Liability High (N-Glucuronidation)Low (Blocked C4 oxidation)LowModerate (Benzylic oxidation)
Electronic Nature Electron-RichElectron-DeficientHighly Electron-DeficientElectron-Rich
Strategic Application: The "Fluorine Scan" Workflow

In lead optimization, a "Fluorine Scan" involves systematically replacing hydrogen atoms with fluorine to identify the optimal balance of potency and metabolic stability.

2.1 Metabolic Blocking

The C-4 position of the pyrazole ring is electronically enriched and prone to oxidative metabolism by Cytochrome P450 enzymes. Substituting C-4 with Fluorine blocks this site due to the strength of the C-F bond (116 kcal/mol vs. 99 kcal/mol for C-H), preventing hydroxylation without adding significant steric bulk (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å).

2.2 Decision Workflow

The following diagram illustrates the decision logic for applying fluorine substitution during lead optimization.

FluorineScan start Lead Compound (Pyrazole Scaffold) check_met Metabolic Liability? (Microsomal Stability) start->check_met check_pot Potency/Binding? check_met->check_pot Stable scan_c4 Substitute C-4 with F (Block Oxidation) check_met->scan_c4 High Clearance (Oxidation) scan_cf3 Substitute C-3 with CF3 (Increase Lipophilicity) check_pot->scan_cf3 Need Hydrophobic Interaction measure_logd Measure LogD & pKa scan_c4->measure_logd scan_cf3->measure_logd decision Select Optimal Analog measure_logd->decision

Figure 1: Strategic Fluorine Scan Workflow for Pyrazole Lead Optimization.

Experimental Protocols

Two primary methods are employed: De Novo Synthesis (using fluorinated building blocks) and Late-Stage Functionalization (direct fluorination).

Protocol A: Late-Stage Electrophilic Fluorination (Selectfluor)

This method is ideal for introducing fluorine at the C-4 position of an existing pyrazole core. It uses Selectfluor , a stable, non-volatile source of electrophilic fluorine (


).
  • Scope: Works well for electron-rich pyrazoles. Electron-deficient pyrazoles (e.g., with nitro/ester groups) may react sluggishly.

  • Reagents: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazole substrate (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

  • Addition: Add Selectfluor (1.1 equiv) in one portion at room temperature.

  • Reaction:

    • Standard: Stir at room temperature for 12–24 hours.

    • Accelerated: Irradiate in a microwave reactor at 80°C for 15–30 minutes.

  • Monitoring: Monitor by LC-MS or

    
     NMR (Signal typically appears around -175 ppm).
    
  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography. (Note: 4-Fluoropyrazoles are often less polar than the starting material).

Self-Validating Check:

  • 
     NMR:  Disappearance of the C-4 proton singlet (typically ~7.5 - 8.0 ppm).
    
  • 
     NMR:  Appearance of a singlet (or doublet if coupling to NH) at -170 to -180 ppm.
    
Protocol B: De Novo Cyclization (Fluorinated Building Blocks)

This method is preferred for scale-up or when regioselectivity is critical.

Reaction Scheme:



Step-by-Step Methodology:

  • Reagents: 2-Fluoro-1,3-diketone (for 4-F) or 4,4,4-trifluorobutane-1,3-dione (for 3-CF3).

  • Mixing: Dissolve the diketone (1.0 equiv) in Ethanol (0.5 M).

  • Cyclization: Add Hydrazine monohydrate (1.2 equiv) dropwise at 0°C (exothermic reaction).

  • Heating: Reflux at 80°C for 2–4 hours.

  • Isolation: Concentrate in vacuo. The product often precipitates upon cooling or addition of cold water.

Case Study: Fluxapyroxad & Enzyme Inhibition

While many kinase inhibitors utilize pyrazoles, the development of Fluxapyroxad (a succinate dehydrogenase inhibitor) highlights the role of fluorine in optimizing a pyrazole amide.

  • Challenge: The initial pyrazole-carboxamide leads suffered from rapid metabolic degradation and poor membrane permeability.

  • Solution: Introduction of a difluoromethyl (

    
    ) group at the C-3 position and a fluorine atom on the phenyl ring.
    
  • Outcome:

    • The

      
       group provided a "lipophilic hydrogen bond donor" motif, interacting with the target protein while increasing LogP into the optimal range (LogP ~3).
      
    • The fluorine substitution blocked metabolic oxidation sites.

    • Result: A highly potent, systemically active fungicide with an extended half-life.

Visualizing the Synthetic Pathway

Synthesis cluster_0 Late-Stage Functionalization cluster_1 De Novo Synthesis SM1 Pyrazole Core (C4-H) Prod1 4-Fluoropyrazole SM1->Prod1 Electrophilic Subst. Reagent Selectfluor MeCN, 80°C SM2 2-Fluoro-1,3-diketone Prod2 4-Fluoropyrazole SM2->Prod2 Cyclocondensation Hyd Hydrazine (NH2NH2) Hyd->Prod2

Figure 2: Synthetic pathways for accessing fluorinated pyrazoles.

References
  • Hagenaars, A. et al. "Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning." Angewandte Chemie International Edition, vol. 62, 2023. Link

  • Mykhailiuk, P. K. "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, vol. 121, no. 3, 2021, pp. 1670–1715. Link

  • Breen, J. R. et al. "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives."[2] Synlett, vol. 26, 2015, pp. 51–54.[2] Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 5822–5880. Link

  • Banks, R. E. et al. "Selectfluor reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, vol. 87, 1998, pp. 1-17. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol via Knorr Cyclocondensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated pyrazoles are privileged scaffolds in modern drug discovery and agrochemistry. The incorporation of a fluorine atom onto the pyrazole core significantly enhances the molecule's metabolic stability, modulates lipophilicity, and improves target protein binding affinity[1][2]. 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol is a critical building block for designing such therapeutics. This application note provides a comprehensive, self-validating protocol for the highly regioselective synthesis of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol from methylhydrazine and ethyl 2-fluoroacetoacetate, addressing the common challenge of regioisomer mixtures inherent in Knorr pyrazole syntheses[3].

Mechanistic Rationale & Regioselectivity Principles

The classical Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine[4]. When utilizing unsymmetrical 1,3-dicarbonyls, the reaction can yield two distinct regioisomers[5]. In this protocol, the regioselectivity is strictly governed by a combination of steric, electronic, and kinetic factors[3]:

  • Nucleophilic Differentiation: Methylhydrazine possesses two distinct nitrogen nucleophiles: a primary amine (-NH2) and a secondary amine (-NHCH3). The primary amine is less sterically hindered and exhibits higher nucleophilicity.

  • Electrophilic Activation via Fluorine: The highly electronegative fluorine atom at the α-position of ethyl 2-fluoroacetoacetate exerts a strong inductive electron-withdrawing effect. This significantly increases the electrophilicity of the adjacent ketone carbonyl relative to the ester carbonyl.

  • Kinetic Control: By performing the initial addition at 0 °C, the reaction is placed under strict kinetic control. The highly nucleophilic -NH2 group selectively attacks the highly electrophilic ketone carbonyl, forming the desired hydrazone intermediate while suppressing the formation of the 1,5-dimethyl-3-ol regioisomer.

  • Thermodynamic Driving Force: Subsequent heating provides the activation energy for the secondary -NHCH3 group to attack the ester carbonyl. The elimination of ethanol drives the ring closure, yielding a pyrazolone intermediate that rapidly tautomerizes into the thermodynamically stable aromatic enol, 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol.

Reaction Pathway Visualization

G A Ethyl 2-fluoroacetoacetate + Methylhydrazine B Nucleophilic Attack (-NH2 attacks Ketone) A->B C Hydrazone Intermediate B->C D Intramolecular Cyclization (-NHCH3 attacks Ester) C->D E Elimination of Ethanol (Ring Closure) D->E F Pyrazolone Intermediate (Kinetic Product) E->F G Tautomerization (Aromatization) F->G H 4-Fluoro-1,3-dimethyl- 1H-pyrazol-5-ol (Thermodynamic Product) G->H

Mechanistic pathway of the regioselective Knorr synthesis of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol.

Experimental Methodology

This protocol is designed as a self-validating system. In-Process Quality Control (IPQC) checkpoints are integrated to ensure the reaction proceeds exactly as mechanistically predicted.

Materials and Reagents
Reagent / MaterialRoleEquivalentsNotes
Ethyl 2-fluoroacetoacetate Starting Material (Electrophile)1.00 eqEnsure anhydrous conditions to prevent ester hydrolysis.
Methylhydrazine Starting Material (Nucleophile)1.05 eqHighly toxic and volatile; handle exclusively in a fume hood.
Absolute Ethanol SolventN/AStandard solvent; facilitates reflux temperatures (78 °C).
HFIP (Optional) Advanced SolventN/A1,1,1,3,3,3-Hexafluoro-2-propanol can be used to further enhance regioselectivity via hydrogen bonding[6].
Step-by-Step Synthesis Protocol

Step 1: Electrophile Preparation

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-fluoroacetoacetate (10.0 mmol, 1.48 g) in 20 mL of absolute ethanol (0.5 M concentration).

  • Attach a reflux condenser (open to a nitrogen line) and cool the solution to 0 °C using an ice-water bath. Causality: Cooling to 0 °C is critical to dampen the initial exothermic reaction and enforce kinetic control, directing the primary amine exclusively to the ketone carbonyl.

Step 2: Nucleophile Addition & Hydrazone Formation 3. Using a gas-tight syringe, add methylhydrazine (10.5 mmol, 0.48 g / ~0.55 mL) dropwise over a period of 15 minutes. 4. Maintain the reaction at 0 °C for an additional 15 minutes, then remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. IPQC Checkpoint 1: Perform Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (3:1). The disappearance of the starting material spot and the appearance of a new, lower-Rf spot validates the complete formation of the hydrazone intermediate.

Step 3: Cyclocondensation 5. Heat the reaction mixture to a gentle reflux (approx. 78 °C) using an oil bath or heating mantle. 6. Maintain reflux for 3 to 4 hours. Causality: The thermal energy overcomes the activation barrier required for the secondary amine to attack the ester carbonyl, forcing the elimination of ethanol and subsequent ring closure. IPQC Checkpoint 2: Extract a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. The presence of a dominant [M+H]+ peak at m/z 131.06 confirms successful cyclization and tautomerization into the target pyrazol-5-ol[7].

Step 4: Workup and Isolation 7. Cool the reaction mixture to room temperature. 8. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol solvent and any unreacted trace methylhydrazine. 9. Dissolve the crude residue in 30 mL of ethyl acetate and wash with brine (2 × 15 mL) to remove water-soluble impurities. 10. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

Step 5: Purification 11. Purify the crude product via silica gel flash chromatography (Eluent gradient: 10% to 40% Ethyl Acetate in Hexanes). 12. Collect the product-containing fractions and evaporate the solvent to yield 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol as a solid. IPQC Checkpoint 3: Confirm purity via 1H NMR. The spectrum must show the absence of ethyl ester protons (quartet at ~4.2 ppm and triplet at ~1.3 ppm) and the presence of two distinct methyl singlets (N-CH3 and C-CH3), validating complete cyclization.

Optimization & Troubleshooting

To adapt this protocol for scale-up or specific derivative synthesis, refer to the following optimization parameters:

ParameterConditionMechanistic Rationale & Observation
Solvent Selection Ethanol vs. HFIPWhile ethanol is cost-effective and standard, utilizing fluorinated solvents like HFIP can dramatically improve the regioselectivity (often >95:5) by stabilizing the transition states through unique hydrogen-bonding networks[6].
Addition Temperature 0 °C vs. 25 °CAdding methylhydrazine at room temperature (25 °C) provides enough thermal energy to allow the secondary amine to compete for the ketone, increasing the yield of the undesired 1,5-dimethyl-3-ol isomer. Strict 0 °C addition is mandatory[3].
Stoichiometry 1.05 eq HydrazineA slight excess (1.05 eq) ensures complete consumption of the valuable fluorinated β-keto ester. Exceeding 1.2 eq risks side reactions, including potential poly-alkylation or difficult purification profiles.
Reaction Time 3-4 Hours RefluxPremature termination (e.g., 1 hour) results in a mixture of uncyclized hydrazone and the target product. Extended reflux (>8 hours) may lead to thermal degradation of the product.

References

  • MDPI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Available at: [Link]4]

  • PubChemLite. "4-fluoro-1,3-dimethyl-1h-pyrazol-5-ol." Available at: [Link]7]

  • eGrove (University of Mississippi). "Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions." Available at: [Link]1]

  • Scite.ai. "Fluorinated Pyrazoles: From Synthesis to Applications." Available at: [Link]2]

Sources

Technical Application Note: Precision Electrophilic Fluorination of 1,3-Dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of fluorine into heterocyclic scaffolds is a pivotal strategy in medicinal chemistry to modulate pKa, metabolic stability, and lipophilicity. 1,3-dimethyl-1H-pyrazol-5-ol (also known as 1,3-dimethyl-5-pyrazolone) presents a unique challenge due to its tautomeric equilibrium and high nucleophilicity at the C4 position. Uncontrolled fluorination often leads to the formation of the gem-difluoro byproduct (4,4-difluoro-1,3-dimethyl-1H-pyrazol-5(4H)-one), which is difficult to separate from the desired monofluoro species.

This guide details two validated protocols for the synthesis of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol (and its tautomer 4-fluoro-1,3-dimethyl-1H-pyrazol-5(4H)-one), utilizing Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) .

Scientific Foundation & Mechanistic Insight

Substrate Analysis and Tautomerism

The substrate exists in a dynamic equilibrium between the CH-form (keto), OH-form (enol), and NH-form (less relevant here due to N1-methylation).

  • Reactivity: The C4 position is electron-rich (nucleophilic) due to the donation from the N1-nitrogen and the C5-oxygen.

  • The Challenge: The monofluoro product is more acidic than the starting material (due to the inductive effect of F). This facilitates rapid deprotonation and a second electrophilic attack, leading to the 4,4-difluoro impurity.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution (SEAr) type mechanism, or more accurately, an addition-elimination sequence on the enol tautomer.

ReactionMechanism Substrate 1,3-Dimethyl pyrazol-5-ol (Keto/Enol Mix) Enol Enol Form (Nucleophile) Substrate->Enol Tautomerization TS Transition State [C4-F Bond Formation] Enol->TS + F+ (Selectfluor/NFSI) Intermediate Cationic Intermediate TS->Intermediate Product 4-Fluoro-1,3-dimethyl pyrazol-5-ol Intermediate->Product - H+ Difluoro 4,4-Difluoro Side Product Product->Difluoro + Excess F+ (Over-reaction)

Figure 1: Mechanistic pathway for the electrophilic fluorination of pyrazolones.[1] Note the branching path to the unwanted difluoro species.

Methodology Selection: Selectfluor vs. NFSI

Select the protocol based on your solvent restrictions and purification capabilities.

FeatureProtocol A: Selectfluor™Protocol B: NFSI
Reagent Type F-TEDA-BF4 (Electrophilic salt)N-Fluorobenzenesulfonimide (Neutral)
Solvent System Acetonitrile (MeCN) or Water/MeCNDCM, THF, or Toluene
Mechanism SET (Single Electron Transfer) or SN2SN2 type transfer
Atom Economy Lower (High MW byproduct)Moderate (Sulfonimide byproduct)
Selectivity High, but risk of over-fluorinationHigh, slower kinetics allow better control
Purification Product often precipitates or aqueous workupChromatography usually required

Protocol A: Selectfluor System (Polar/Aqueous)

Context: This protocol is ideal for scale-up due to the ease of handling Selectfluor (a stable solid) and the use of Class 2 solvents (Acetonitrile).

Materials
  • Substrate: 1,3-dimethyl-1H-pyrazol-5-ol (1.0 eq)

  • Reagent: Selectfluor™ (1.05 eq)

  • Solvent: Acetonitrile (Dry, HPLC grade)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dimethyl-1H-pyrazol-5-ol (10 mmol, 1.12 g) in Acetonitrile (50 mL). Ensure complete dissolution; mild warming (30°C) is acceptable if needed, then cool to room temperature.

  • Reagent Addition (Critical): Cool the solution to 0°C using an ice bath. Add Selectfluor (10.5 mmol, 3.72 g) portion-wise over 20 minutes.

    • Why? Rapid addition causes localized high concentrations of F+, promoting the formation of the 4,4-difluoro impurity.

  • Reaction: Allow the mixture to warm to room temperature (25°C) naturally and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The product (monofluoro) usually appears slightly less polar than the starting material. Look for the [M+1] peak of 131.1 Da.

  • Quenching: Once the starting material is consumed (<5%), dilute the reaction mixture with Water (50 mL).

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 30 mL).

    • Note: Selectfluor byproducts are water-soluble and will remain in the aqueous phase.

  • Drying: Combine organic layers, wash with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: If the 4,4-difluoro impurity is present (>5%), recrystallization from Ethanol/Hexane is preferred over column chromatography, as the monofluoro and difluoro species have similar Rf values.

Protocol B: NFSI System (Organic/Anhydrous)

Context: This protocol is preferred when strictly anhydrous conditions are required or when the substrate solubility in MeCN is poor. NFSI is milder than Selectfluor, offering better control over mono-fluorination.

Materials
  • Substrate: 1,3-dimethyl-1H-pyrazol-5-ol (1.0 eq)

  • Reagent: NFSI (1.1 eq)

  • Base: K₂CO₃ (1.2 eq) or Cs₂CO₃ (1.0 eq)

  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step Procedure
  • Preparation: Flame-dry a reaction flask and purge with Nitrogen.

  • Slurry Formation: Add 1,3-dimethyl-1H-pyrazol-5-ol (10 mmol) and K₂CO₃ (12 mmol) to DCM (40 mL). Stir at room temperature for 15 minutes to facilitate partial deprotonation/enolization.

  • Reagent Addition: Dissolve NFSI (11 mmol, 3.47 g) in DCM (10 mL) in a separate vial. Add this solution dropwise to the reaction slurry over 30 minutes at 0°C .

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 12 hours.

    • Why? The base promotes the formation of the enolate, which is the active nucleophile. NFSI reacts slower than Selectfluor, requiring longer reaction times but providing a "soft" fluorination window.

  • Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts (K₂CO₃ and sulfonimide salts). Wash the pad with DCM.

  • Concentration: Evaporate the filtrate to dryness.

  • Purification: The residue will contain the product and N-benzenesulfonimide (byproduct). Purification via flash column chromatography (SiO₂, 0-5% MeOH in DCM) is required to remove the sulfonimide residue.

Troubleshooting & Optimization Logic

The primary failure mode in this synthesis is the formation of 4,4-difluoro-1,3-dimethyl-1H-pyrazol-5(4H)-one .

Optimization Start Reaction Analysis (LC-MS/NMR) Check1 Is 4,4-Difluoro present? Start->Check1 Action1 Reduce Reagent Eq to 0.95 Lower Temp to -10°C Check1->Action1 Yes (>10%) Check2 Low Conversion? Check1->Check2 No Action1->Start Retest Action2 Switch to NFSI + Cs2CO3 (Enhance Enolization) Check2->Action2 Yes Success Isolate Monofluoro Product Check2->Success No

Figure 2: Decision tree for optimizing reaction conditions based on impurity profiling.

Key Optimization Parameters:
  • Stoichiometry: Never exceed 1.1 equivalents of fluorinating agent. If difluorination is observed, reduce to 0.95 equivalents and accept slightly lower yield to ensure purity.

  • Temperature: Lowering temperature (to -20°C or -78°C) favors the kinetic product (monofluoro) over the thermodynamic sink (difluoro).

  • Proton Source: In the NFSI protocol, adding a proton source (e.g., 1 eq of MeOH) can sometimes help protonate the intermediate before a second fluorine can attack, though this is substrate-dependent.

Safety & Handling

  • HF Generation: While Selectfluor and NFSI are "safe" reagents, the byproduct of the reaction often involves HF or acidic species upon workup. Always work in a fume hood.

  • Oxidizers: Both reagents are oxidizers. Avoid contact with strong reducing agents.

  • Waste: Segregate halogenated waste.

References

  • Breen, J. R., et al. (2015).[1] Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 26(01), 51-54.[1]

  • Reddy, V. P., et al. (2018). Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). Journal of Organic Chemistry.

  • Banks, R. E. (1992). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your disposal. Journal of Fluorine Chemistry, 87(1), 1-17.

  • Gu, Q., & Vessally, E. (2020).[2] Pd-catalyzed pyrazole-directed C–H fluorination of ortho-substituted arenes with NFSI. ResearchGate Review.

Sources

Application Note: One-Pot Synthesis of 4-Fluoro-1,3-dimethyl-1H-Pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the one-pot synthesis of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol , a critical fluorinated scaffold in medicinal chemistry (analogous to the neuroprotective agent Edaravone).

Based on the latest synthetic methodologies, the most robust and safe route for a "one-pot" procedure is the Sequential Electrophilic Fluorination–Cyclocondensation strategy. This approach mitigates the safety risks associated with mixing strong oxidants (Selectfluor) with reducing agents (hydrazines) by performing the fluorination on the


-ketoester precursor prior to cyclization.

Strategic Rationale & Mechanism

Why This Route?

Direct fluorination of pyrazolones (the "late-stage" approach) is often plagued by over-fluorination (yielding 4,4-difluoro byproducts) and regioselectivity issues. Furthermore, the direct mixing of hydrazines (strong reducing agents/hypergolic fuels) with Selectfluor (strong oxidant) presents a severe explosion hazard.

This protocol utilizes a Fluorination-First strategy:

  • Step A (Fluorination): Electrophilic fluorination of ethyl acetoacetate using Selectfluor to generate ethyl 2-fluoroacetoacetate in situ.

  • Step B (Cyclization): Subsequent addition of methylhydrazine to the same reaction vessel to drive the Knorr-type cyclocondensation.

This sequence ensures high safety standards, minimizes byproduct formation, and maintains atom economy by eliminating intermediate isolation.

Reaction Mechanism

The reaction proceeds via an


-type attack of the enol form of ethyl acetoacetate on the electrophilic fluorine of Selectfluor. The resulting 

-fluoro-

-ketoester then undergoes a condensation reaction with methylhydrazine. The regioselectivity is driven by the initial attack of the hydrazine's primary amine on the ketone carbonyl, followed by intramolecular amidation.

ReactionMechanism SM1 Ethyl Acetoacetate (Enol Form) Inter Intermediate: Ethyl 2-fluoroacetoacetate SM1->Inter Electrophilic Fluorination (MeCN, RT) Selectfluor Selectfluor (F+ Source) Selectfluor->Inter Target Target: 4-Fluoro-1,3-dimethyl- 1H-pyrazol-5-ol Inter->Target Cyclocondensation (Reflux) MeHydrazine Methylhydrazine MeHydrazine->Target

Figure 1: Mechanistic pathway for the sequential one-pot synthesis.

Safety Protocol (Critical)

Hazard ClassReagentRisk DescriptionMitigation Strategy
Oxidant SelectfluorReacts violently with reducing agents.Ensure full consumption before adding hydrazine.
Toxic/Flammable MethylhydrazineCarcinogen; Hypergolic with oxidants.Handle in glovebox or strictly vented hood. Add slowly at low temp.
Corrosive HF (Byproduct)Hydrolysis may generate trace HF.Use glass-lined or resistant vessels; keep Calcium Gluconate gel nearby.

STOP: Do NOT mix Selectfluor and Methylhydrazine directly. Follow the sequential addition order strictly.

Materials & Equipment

Reagents
  • Ethyl Acetoacetate (EAA): >99% purity.

  • Selectfluor® (F-TEDA-BF4): 1.05 equivalents.

  • Methylhydrazine: 1.1 equivalents (Caution: Toxic).

  • Solvent: Acetonitrile (MeCN), HPLC Grade (Dry).

  • Base (Optional): Sodium Acetate (to buffer HF byproduct, though often not strictly necessary in MeCN).

Equipment
  • 100 mL Round-bottom flask (2-neck) with magnetic stir bar.

  • Reflux condenser with inert gas inlet (

    
     or Ar).
    
  • Temperature probe/thermometer.

  • Ice-water bath and Oil bath.

  • Syringe pump (recommended for hydrazine addition).

Detailed Experimental Protocol

Phase 1: In-Situ Fluorination
  • Setup: Flame-dry the glassware and purge with Nitrogen.

  • Charging: Add Ethyl Acetoacetate (1.30 g, 10.0 mmol) and Acetonitrile (30 mL) to the flask.

  • Fluorination: Add Selectfluor (3.72 g, 10.5 mmol) in one portion at Room Temperature (25 °C).

    • Note: Selectfluor is not fully soluble initially; the mixture will be a slurry.

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

    • Checkpoint: The reaction mixture should turn from a slurry to a clear or slightly cloudy solution as Selectfluor is consumed and the highly soluble H-TEDA-BF4 byproduct forms.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). EAA (

      
      ) should disappear; a new fluorinated spot (
      
      
      
      ) appears.
Phase 2: Cyclization (The "One-Pot" Step)
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add Methylhydrazine (0.58 mL, 11.0 mmol) dropwise over 10 minutes.

    • Caution: Exothermic reaction. Maintain internal temperature < 10 °C.

  • Cyclization: Remove the ice bath and allow to warm to RT for 30 mins. Then, heat the mixture to Reflux (80–82 °C) for 2 hours.

    • Mechanism:[1][2][3][4][5][6] Heat promotes the elimination of water and ethanol to close the pyrazole ring.

Phase 3: Workup & Purification
  • Concentration: Evaporate the Acetonitrile under reduced pressure to obtain a crude oily residue.

  • Extraction: Redissolve the residue in Dichloromethane (DCM) (50 mL) and wash with Water (2 x 20 mL).

    • Purpose: Water removes the ionic H-TEDA-BF4 byproduct and excess hydrazine.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO2, 0-5% MeOH in DCM).

Data & Visualization

Process Workflow

Workflow Start Start: Ethyl Acetoacetate + MeCN Step1 Add Selectfluor (1.05 eq) Stir RT, 3h Start->Step1 Check1 TLC Check: Confirm EAA Consumption Step1->Check1 Step2 Cool to 0°C Add Methylhydrazine (1.1 eq) Check1->Step2 Complete Step3 Reflux (82°C) 2 Hours Step2->Step3 Workup Evaporate MeCN Extract w/ DCM/H2O Step3->Workup End Isolate Product Workup->End

Figure 2: Operational workflow for the one-pot synthesis.

Expected Analytical Data
ParameterValue / Description
Appearance Off-white to pale yellow solid
Yield 65 – 75% (Optimized)
Melting Point 108 – 110 °C
1H NMR (DMSO-d6)

10.8 (br s, 1H, OH), 3.45 (s, 3H, N-Me), 2.05 (s, 3H, C-Me)
19F NMR

-175 to -180 ppm (s)
MS (ESI) [M+H]+ calc: 131.06, found: 131.1

Troubleshooting & Optimization

  • Issue: Low Yield / Tar Formation. [7]

    • Cause: Exotherm during hydrazine addition or incomplete fluorination before heating.

    • Fix: Ensure Step 1 is complete (TLC) before adding hydrazine. Add hydrazine very slowly at 0 °C.

  • Issue: Presence of 4,4-Difluoro impurity.

    • Cause: Excess Selectfluor.

    • Fix: Strictly limit Selectfluor to 1.05 equiv. If observed, wash crude product with aqueous

      
       before column chromatography.
      
  • Issue: Regioisomers (1,5-dimethyl vs 1,3-dimethyl).

    • Insight: The reaction of methylhydrazine with

      
      -ketoesters favors the 1,3-dimethyl isomer (Edaravone-like pattern) due to the nucleophilicity of the internal hydrazine nitrogen attacking the ketone. 1H NMR NOE studies can confirm the regiochemistry (NOE between N-Me and C-Me indicates 1,5-dimethyl; lack thereof suggests 1,3-dimethyl).
      

References

  • Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. Source: Beilstein Journal of Organic Chemistry (2011).[4] URL:[Link]

  • Microwave-mediated pyrazole fluorinations using Selectfluor. Source: Heteroatom Chemistry (2009). URL:[Link]

Sources

Application Note: Strategic Approaches to the Knoevenagel Condensation with Pyrazol-5-ols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Knoevenagel condensation, a cornerstone of C-C bond formation, facilitates the reaction between an active methylene compound and a carbonyl group, typically an aldehyde or ketone.[1] This reaction has found profound utility in medicinal chemistry, particularly in the synthesis of heterocyclic scaffolds. Among these, pyrazol-5-ol and its derivatives represent a privileged structure, forming the core of numerous therapeutic agents with analgesic, anti-inflammatory, and antimicrobial properties.[2] The C-4 position of the pyrazol-5-ol ring is an active methylene group, making it an ideal substrate for Knoevenagel condensation to generate a diverse array of 4-substituted derivatives.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the Knoevenagel condensation with pyrazol-5-ols. We will delve into the mechanistic underpinnings, explore the critical roles of catalysts and solvents, and present detailed, field-proven protocols to enable the rational design and optimization of synthetic strategies.

The Core Reaction: Mechanistic Insights

The reaction proceeds via a well-established pathway involving three key stages: deprotonation, nucleophilic addition, and dehydration.[1][3] The pyrazol-5-ol substrate first undergoes a base-catalyzed deprotonation at the highly acidic C-4 position, forming a resonance-stabilized enolate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde, yielding a transient β-hydroxy intermediate (an aldol-type adduct). The final step is a dehydration reaction, which eliminates a molecule of water to produce the thermodynamically stable α,β-unsaturated product.

Knoevenagel_Mechanism Fig. 1: General Mechanism of the Knoevenagel Condensation with Pyrazol-5-ol sub Pyrazol-5-ol (Active Methylene) enolate Resonance-Stabilized Enolate sub->enolate Deprotonation base Base (B:) base->enolate adduct β-Hydroxy Adduct enolate->adduct Nucleophilic Attack bh BH⁺ enolate->bh aldehyde Aldehyde (R-CHO) aldehyde->adduct product α,β-Unsaturated Product adduct->product Dehydration (-H₂O) water H₂O adduct->water

Fig. 1: General Mechanism of the Knoevenagel Condensation with Pyrazol-5-ol.

A crucial secondary reaction to consider is the tandem Knoevenagel-Michael addition. If two equivalents of pyrazol-5-ol are used relative to the aldehyde, the initial Knoevenagel product can act as a Michael acceptor. A second molecule of the pyrazol-5-ol enolate can then undergo a 1,4-conjugate addition, leading to the formation of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives.[4][5][6] Controlling the stoichiometry is therefore essential to selectively target the desired product.

Critical Reaction Parameters: A Comparative Analysis

The success of the Knoevenagel condensation hinges on the judicious selection of catalyst, solvent, and reaction temperature. These parameters are deeply interconnected and dictate reaction rate, yield, and purity.

The Role of the Catalyst

The catalyst's primary function is to facilitate the initial deprotonation of the pyrazol-5-ol. The choice of catalyst spans a wide spectrum, from simple bases and acids to complex heterogeneous systems.

  • Base Catalysis: This is the most common approach.

    • Weak Organic Bases: Piperidine, pyridine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently employed.[2][7] They are mild enough to avoid unwanted side reactions while being sufficiently basic to generate the enolate.

    • Inorganic Bases: Sodium hydroxide, sodium acetate, and ammonium carbonate are effective and inexpensive options.[8][9] Stronger bases like NaOH can accelerate the reaction but may require careful temperature control to minimize side-product formation.

    • Heterogeneous Bases: Catalysts like 3-aminopropylated silica gel offer significant advantages in terms of product purification, as they can be easily removed by filtration and are often reusable.[4]

  • Acid Catalysis: While less common, acid catalysts can also promote the reaction.

    • Brønsted Acids: Glacial acetic acid can serve as both the catalyst and solvent, driving the reaction forward.[10] Boric acid has been identified as a mild and effective "green" catalyst.[11]

    • Lewis Acids: Catalysts like iron(III) chloride (FeCl₃) can activate the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack.[7]

  • Green & Advanced Catalysis:

    • Biocatalysts: Enzymes like baker's yeast and lipase are used for environmentally benign syntheses under mild conditions, often at neutral pH and ambient temperature.[12][13]

    • Nanocatalysts: Systems such as copper(I) iodide or manganese/zirconia nanoparticles provide high surface area and catalytic activity, often leading to excellent yields in short reaction times.[14]

    • Catalyst-Free Conditions: Interestingly, the reaction can proceed efficiently without any catalyst, particularly when using polar protic solvents like ethanol at reflux temperature.[6] This approach is highly desirable from a green chemistry perspective.

Solvent Effects

The solvent plays a critical role in solubilizing reactants, stabilizing intermediates, and modulating catalyst activity.[15]

  • Polar Protic Solvents: Ethanol is the most widely used solvent, often in its absolute form or as an aqueous mixture.[6] It effectively dissolves the pyrazolone and many aldehydes, and its ability to form hydrogen bonds can stabilize the charged intermediates. Water is an excellent green solvent, although co-solvents are sometimes needed to ensure reactant solubility.[9][16]

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Acetonitrile can significantly accelerate reaction rates.[17] They effectively solvate cations, leaving the enolate anion more "naked" and nucleophilic.

  • Acidic Solvents: As mentioned, glacial acetic acid can double as a solvent, particularly in acid-catalyzed reactions.[10]

  • Solvent-Free Conditions: Performing the reaction neat (without solvent) is an increasingly popular green alternative, often requiring thermal or mechanical (grinding) energy input.[4]

Comparative Data on Reaction Conditions

The following table summarizes a selection of reported conditions to illustrate the diversity of successful approaches. This allows for a direct comparison of how different combinations of catalysts and solvents affect reaction outcomes.

CatalystSolventTemperatureTimeYield (%)NotesReference(s)
NaOH (20% soln)EthanolStirring (unspecified)8 hGoodClassic strong base catalysis.
Glacial Acetic AcidGlacial Acetic AcidReflux2 - 3 hGoodAcid serves as both catalyst and solvent.[10]
Sodium Acetate (NaOAc)Ethanol20 °C30 min - 24 h80 - 99Mild, effective, and inexpensive weak base.[8]
3-Aminopropylated SilicaEthanolRoom Temp.< 45 min90 - 98Heterogeneous, reusable catalyst.[4]
Ammonium CarbonateWater/Ethanol (1:1)Ambient (Sonication)~10 minHighGreen method using ultrasound.[9]
L-proline / FeCl₃THF / EtOHRoom Temp.1 - 24 h36 - 73Comparison of organo- and Lewis acid catalysts.[7]
PiperidineEthanol0 °C to Room Temp.24 hGoodStandard weak organic base method.[2]
NoneEthanolReflux5 min93 - 99Highly efficient catalyst-free green protocol.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two distinct and reliable approaches to the Knoevenagel condensation of pyrazol-5-ols.

Experimental_Workflow Fig. 2: General Laboratory Workflow setup 1. Reaction Setup (Flask, Stir Bar) addition 2. Reagent Addition (Pyrazolone, Aldehyde, Solvent, Catalyst) setup->addition reaction 3. Reaction (Stirring at specified Temp & Time) addition->reaction monitoring 4. Monitor Progress (TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Work-up (Quench in Ice-Water, Acidify) monitoring->workup Upon completion purify 6. Purification (Filter, Wash, Recrystallize) workup->purify analysis 7. Analysis (NMR, IR, MS, mp) purify->analysis

Fig. 2: General Laboratory Workflow for Synthesis and Purification.
Protocol 1: Classic Base-Catalyzed Synthesis in Ethanol

Principle: This protocol utilizes a strong base (NaOH) in an alcoholic solution to efficiently synthesize 4-substituted-benzylidene-pyrazol-5-ones. It is a robust and widely applicable method.

Materials and Reagents:

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one (or other substituted pyrazolone)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol (absolute)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), dilute (e.g., 1M)

  • Crushed ice and distilled water

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Prepare Base Solution: In a beaker, prepare a 20% w/v solution of NaOH in absolute ethanol. Caution: This is a corrosive and flammable solution.

  • Dissolve Pyrazolone: To a 100 mL round-bottom flask, add the pyrazolone (e.g., 1.74 g, 0.01 mole).

  • Add Base: Add 50 mL of the freshly prepared 20% ethanolic NaOH solution to the flask.

  • Initial Stirring: Stir the mixture magnetically for 30 minutes at room temperature. The solution should become homogeneous.

  • Add Aldehyde: Add the substituted aldehyde (0.01 mole, equimolar) to the reaction mixture dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane 1:1).

  • Work-up: Once the reaction is complete, pour the entire reaction mixture into a beaker containing approximately 200 g of crushed ice.

  • Precipitation: Stir the ice-water mixture and slowly neutralize it by adding dilute HCl dropwise until the product precipitates completely (check with pH paper to ensure it is slightly acidic, pH ~6-7).

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying & Recrystallization: Dry the crude product in an oven at 60-70 °C. For final purification, recrystallize the product from hot ethanol.

  • Characterization: Analyze the purified product by determining its melting point and recording its IR, ¹H NMR, and mass spectra.

Protocol 2: Green Catalyst-Free Synthesis in Ethanol

Principle: This protocol leverages the principles of green chemistry, employing a benign solvent (ethanol) and eliminating the need for a catalyst by using thermal energy. This method is exceptionally fast, simple, and produces high yields of pure product.[6]

Materials and Reagents:

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one (2 equivalents)

  • Substituted aromatic aldehyde (1 equivalent)

  • Ethanol (95% or absolute)

  • Round-bottom flask with reflux condenser, magnetic stirrer, and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Charge Reactants: To a 50 mL round-bottom flask, add the aromatic aldehyde (e.g., 0.53 g, 5 mmol) and the pyrazolone (e.g., 1.74 g, 10 mmol).

  • Add Solvent: Add 15 mL of ethanol to the flask.

  • Setup for Reflux: Equip the flask with a magnetic stir bar and a reflux condenser. Place the setup in a heating mantle.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 5-10 minutes. Monitor by TLC if desired, but the short reaction time often makes this unnecessary.

  • Cooling and Precipitation: After the reaction time has elapsed, remove the flask from the heat source and allow it to cool to room temperature. The product will often begin to crystallize out of the solution upon cooling. Further cooling in an ice bath can enhance precipitation.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol.

  • Drying: Dry the purified product. In most cases, the product obtained by this method is analytically pure without the need for further recrystallization.[6]

  • Characterization: Confirm the structure and purity of the product via melting point, NMR, and other spectroscopic methods.

Conclusion

The Knoevenagel condensation of pyrazol-5-ols is a versatile and powerful tool for the synthesis of a wide range of biologically relevant molecules. By understanding the underlying mechanism and the influence of key reaction parameters—catalyst, solvent, and temperature—researchers can tailor conditions to meet specific objectives. Whether employing classic base-catalyzed methods for their robustness or adopting modern catalyst-free protocols for their speed and environmental benefits, the strategies outlined in this note provide a solid foundation for the successful synthesis and development of novel pyrazolone-based compounds.

References

  • Synthesis and bioactivity evaluation of pyrazolone derivatives. (n.d.). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]

  • Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (2015). ResearchGate. [Link]

  • Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. (2013). Comptes Rendus Chimie. [Link]

  • Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. (2021). Semantic Scholar. [Link]

  • ChemInform Abstract: Tandem Knoevenagel-Michael Reaction of 1-Phenyl-3-methyl-5-pyrazolone with Aldehydes Using 3-Aminopropylated Silica Gel as an Efficient and Reusable Heterogeneous Catalyst. (2012). ResearchGate. [Link]

  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. (2017). ResearchGate. [Link]

  • Green synthesis of pyranopyrazoles via biocatalytic one-pot Knoevenagel condensation–Michael-type addition–heterocyclization cascade in non-aqueous media. (2020). ResearchGate. [Link]

  • Synthesis of 4-Arylallylidenepyrazolone Derivatives. (2021). MDPI. [Link]

  • Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. (2022). Research Square. [Link]

  • Sustainable Catalytic Pyranopyrazole Scaffolds' Synthesis. (2021). MDPI. [Link]

  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021). Natural Sciences Publishing. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (2013). ResearchGate. [Link]

  • Knoevenagel Condensation: Definition, Examples and Mechanism. (2020). Chemistry Learner. [Link]

  • Green synthesis of novel pyrano[2,3-c]pyrazole-5-carbonitrile analogues by using Fe5(PW10V2O40)3 nanocatalyst through a one-pot Knoevenagel condensation and Michael addition mechanism. (2022). Semantic Scholar. [Link]

  • Recent Developments on Five-Component Reactions. (2021). MDPI. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega. [Link]

  • Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. (2013). ResearchGate. [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols: 4-Fluoro-1,3-dimethyl-1H-Pyrazol-5-ol as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Potential in Coordination Chemistry

The pyrazole scaffold is a cornerstone in the design of ligands for coordination chemistry, prized for its versatile coordination modes and the stability it imparts to metal complexes.[1][2] These complexes are integral to advancements in catalysis, materials science, and medicinal chemistry.[3][4] This guide focuses on a specialized derivative, 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol (CAS 80171-20-6)[].

The introduction of a fluorine atom at the 4-position of the pyrazole ring is a strategic modification. Fluorine's high electronegativity can significantly modulate the electronic properties of the ligand, influencing the pKa of the hydroxyl group and the strength of the subsequent metal-ligand bonds.[6] This can lead to complexes with enhanced stability, altered redox potentials, and unique reactivity. Furthermore, in medicinal applications, fluorination is a well-established strategy for improving metabolic stability and binding affinity.[7][8] The pyrazol-5-ol tautomer allows this ligand to act as a potent, monoanionic bidentate chelator, coordinating through the pyrazole nitrogen and the deprotonated oxygen of the hydroxyl group.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the proposed synthesis of the ligand, its coordination with transition metals, and the characterization of the resulting complexes, all grounded in the established chemistry of related pyrazole derivatives.

Section 1: Ligand Synthesis and Characterization

The synthesis of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol is not widely documented. However, a reliable synthetic route can be proposed based on established methods for creating fluorinated pyrazoles, which often involve the cyclocondensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine derivative.[9][10]

1.1: Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: the electrophilic fluorination of a 1,3-dicarbonyl precursor followed by cyclization.

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Cyclocondensation A Ethyl Acetoacetate C Ethyl 2-fluoroacetoacetate A->C Acetonitrile, RT B Electrophilic Fluorinating Agent (e.g., Selectfluor™) B->C E 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol C->E Ethanol, Reflux D Methylhydrazine D->E

Caption: Proposed two-step synthesis of the target ligand.

1.2: Experimental Protocol: Synthesis of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol

This protocol is adapted from methodologies for similar fluorinated heterocycles.[11]

Materials:

  • Ethyl 2-fluoroacetoacetate

  • Methylhydrazine

  • Anhydrous Ethanol

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-fluoroacetoacetate (1 equiv.).

  • Dissolve the starting material in anhydrous ethanol (approx. 5 mL per 1 g of substrate).

  • Add methylhydrazine (1.1 equiv.) dropwise to the stirred solution at room temperature.

    • Scientist's Note: The reaction is often exothermic. A slight excess of the hydrazine ensures complete conversion of the dicarbonyl compound.[9]

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

1.3: Ligand Characterization

The identity and purity of the synthesized 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol should be confirmed using standard analytical techniques.

Technique Expected Observations Rationale
¹H NMR Singlets corresponding to the two methyl groups (N-CH₃ and C-CH₃). A broad singlet for the enolic O-H proton (may exchange with D₂O).Confirms the presence and environment of protons in the molecule.[12]
¹³C NMR Resonances for the methyl carbons, and quaternary carbons of the pyrazole ring. A C-F coupling will be observed for the carbon at the 4-position.Provides the carbon skeleton of the molecule.
¹⁹F NMR A singlet resonance in the typical range for organofluorine compounds attached to an aromatic ring.Confirms the successful incorporation of the fluorine atom.[11]
IR Spectroscopy A broad O-H stretch (~3200-3400 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C-F stretch (~1000-1100 cm⁻¹).Identifies key functional groups present in the molecule.[13]
Mass Spec (ESI) A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₅H₈FN₂O⁺ (m/z 131.12).Confirms the molecular weight of the synthesized compound.[14]

Section 2: Synthesis of Metal Complexes

The deprotonated form of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol is expected to act as a bidentate ligand, coordinating to a metal center through the pyrazole nitrogen (N2) and the enolate oxygen. This forms a stable five-membered chelate ring.

Caption: General workflow for metal complex synthesis.

Section 3: Physicochemical Characterization of Complexes

Characterization is essential to confirm the formation of the desired coordination complex and to elucidate its structure and properties.

Technique Expected Observations for a [Cu(L)₂(H₂O)₂] Complex Rationale and Interpretation
IR Spectroscopy Disappearance of the ligand's broad O-H band. A shift in the C=O stretching frequency to a lower wavenumber. Appearance of new bands in the far-IR region (400-600 cm⁻¹).The absence of the O-H band confirms deprotonation and coordination via the oxygen. A shift in C=O indicates oxygen's involvement in bonding. New low-frequency bands correspond to M-O and M-N stretching vibrations, confirming coordination. [13]
UV-Vis Spectroscopy Appearance of a broad, low-intensity band in the visible region (e.g., ~600-800 nm).This band is characteristic of d-d electronic transitions for the Cu(II) (d⁹) center, providing information about the coordination geometry (e.g., octahedral or square planar). [15]
Elemental Analysis Experimental percentages of C, H, and N will match the calculated values for the proposed formula.Confirms the empirical formula and purity of the synthesized complex. [12]
Single-Crystal X-ray Provides precise bond lengths, bond angles, and the overall 3D structure of the complex in the solid state.This is the definitive method for structural elucidation, confirming the coordination mode of the ligand and the geometry around the metal center. [14][16]
Thermogravimetric Analysis (TGA) A weight loss step at ~100-150 °C corresponding to the loss of coordinated water molecules.Helps to determine the number of solvent (e.g., water) molecules present in the coordination sphere. [15]

Section 4: Potential Applications

The unique electronic and steric properties imparted by the fluoro and methyl groups suggest that metal complexes of this ligand could be valuable in several fields.

4.1: Homogeneous Catalysis

Pyrazole-based metal complexes are known to be effective catalysts for various organic transformations, including cross-coupling reactions. [4][17]The electron-withdrawing nature of the fluorine atom can enhance the Lewis acidity of the metal center, potentially improving catalytic activity.

Representative Protocol: Suzuki-Miyaura Cross-Coupling This hypothetical protocol is based on established procedures using related copper-pyrazole catalysts. [3]

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the Cu(II)-complex of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol (1-5 mol%), aryl halide (1 equiv.), arylboronic acid (1.5 equiv.), and a base (e.g., K₂CO₃, 2 equiv.).

  • Add a suitable solvent (e.g., DMF or Toluene, 3-5 mL).

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried, filtered, and concentrated to yield the crude product, which can be purified by column chromatography.

4.2: Medicinal Chemistry and Drug Development

Pyrazole derivatives are prominent scaffolds in approved drugs, many of which are kinase inhibitors used in oncology. [8]Fluorine substitution is a common strategy to enhance the biological activity of drug candidates. [18][19]Metal complexes can exhibit enhanced biological activity compared to the free ligand. [20][21] Potential Therapeutic Areas:

  • Anticancer: Copper complexes, in particular, are known to exhibit anticancer properties through mechanisms such as ROS generation and enzyme inhibition. [14]The fluorinated pyrazole ligand could be used to design novel metal-based anticancer agents.

  • Antimicrobial: The coordination of a metal ion to a bioactive ligand can enhance its antimicrobial efficacy. [13][21]Complexes could be screened against various bacterial and fungal strains.

References

  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience.
  • Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. ResearchGate.
  • Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. CrystEngComm (RSC Publishing).
  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing.
  • Application Notes and Protocols: 1-Methylpyrazole as a Ligand in Coordination Chemistry. Benchchem.
  • Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. Scholars Middle East Publishers.
  • New pyrazole-based Schiff base ligand and its Ni(ii) and Co(iii) complexes as antibacterial and anticancer agents: Synthesis, characterization, and molecular docking studies. Amrita Vishwa Vidyapeetham.
  • Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Publishing.
  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI.
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC.
  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. RSC Publishing.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
  • SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv.
  • Studies on some metal complexes of 4-formyloxime-1,3-diphenyl-2-pyrazolin-5-one. Semantic Scholar.
  • Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. ResearchGate.
  • Application Notes and Protocols: Ethyl 2-(1H-pyrazol-1-YL)benzoate and its Analogs as Ligands in Catalysis. Benchchem.
  • 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. PMC.
  • CAS 80171-20-6 (4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol). BOC Sciences.
  • Coordination chemistry of pyrazole-derived ligands. Chemical Reviews.
  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett.
  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove.
  • 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties. MDPI.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • New pyrazole derivative 5- [1- (4- fluorophenyl)- 1H - pyrazol- 4- yl]- 2H- tetrazole: antinociceptive, anti- inflammatory, and vasorelaxant effects. Ovid.
  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. ResearchGate.

Sources

Precision Synthesis of Fluorinated Pyrazolo[1,5-a]pyrimidines: Regiocontrol & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for clinically approved drugs (e.g., Zaleplon, Indiplon) and potent kinase inhibitors (Pim-1, TTK). The incorporation of fluorine—specifically trifluoromethyl (


) groups—into this scaffold is a critical tactic to modulate metabolic stability, lipophilicity (

), and protein-ligand binding interactions.

However, the synthesis of these fused heterocycles from fluorinated precursors presents a significant challenge: Regioselectivity .

The condensation of 3(5)-aminopyrazoles with unsymmetrical fluorinated 1,3-dielectrophiles (such as


-keto esters or 1,3-diketones) theoretically yields two regioisomers: the 5-

and 7-

derivatives. This Application Note provides a definitive guide to controlling this regiochemistry, offering validated protocols for both thermodynamic and kinetic control, supported by rigorous analytical characterization.

Critical Parameter Analysis: The Regioselectivity Challenge

To synthesize these targets reproducibly, one must understand the mechanistic bifurcation. The reaction involves a binucleophile (the aminopyrazole) and a bielectrophile (the fluorinated dicarbonyl).

Mechanistic Drivers[1]
  • Nucleophile Reactivity: The exocyclic amino group (

    
    ) is generally more nucleophilic than the endocyclic ring nitrogen (
    
    
    
    ).
  • Electrophile Reactivity: In a trifluoromethyl-1,3-diketone (

    
    ), the carbonyl adjacent to the highly electron-withdrawing 
    
    
    
    group is significantly more electrophilic (harder electrophile) than the non-fluorinated carbonyl.
  • Solvent/Catalyst Influence:

    • Acidic Media (AcOH): Promotes protonation of carbonyls, often leading to thermodynamic equilibrium.

    • Basic Media (NaOEt): Enhances the nucleophilicity of the pyrazole nitrogens.

Decision Tree for Synthetic Route Selection

Regioselectivity_Control Start Target Scaffold Precursor Fluorinated Precursor Start->Precursor RouteA Route A: 1,3-Diketone (Thermodynamic) Precursor->RouteA Standard Reflux RouteB Route B: Enaminone (Regio-Locked) Precursor->RouteB Pre-activation Isomer7 7-CF3 Isomer (Major) RouteA->Isomer7 Acidic/Neutral Conditions Isomer5 5-CF3 Isomer (Major) RouteB->Isomer5 Dimethylamino Leaving Group

Figure 1: Strategic decision tree for selecting the synthetic route based on the desired regioisomer.

Experimental Protocols

Protocol A: Synthesis via Fluorinated -Keto Esters (Thermodynamic Route)

Target: 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Scope: Best for generating the thermodynamically stable isomer.

Reagents:

  • 3-Aminopyrazole derivative (1.0 equiv)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.2 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazole (e.g., 10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add ethyl 4,4,4-trifluoroacetoacetate (12 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of the aminopyrazole by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Cooling & Precipitation: Cool the reaction mixture to room temperature. Often, the product precipitates upon cooling. If not, pour the mixture into ice-cold water (100 mL).

  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Wash the cake with cold water (

    
     mL) followed by cold ethanol (
    
    
    
    mL). Recrystallize from ethanol/DMF if necessary.

Expected Outcome:

  • Yield: 75–85%

  • Regioselectivity: Predominantly yields the 5-

    
    -7-hydroxy isomer (often existing as the 7-one tautomer).
    
Protocol B: Regio-Controlled Synthesis via Enaminones (Kinetic Route)

Target: 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives (Specific Isomer Control). Scope: Use this when Protocol A yields inseparable mixtures or the "wrong" isomer.

Reagents:

  • 3-Aminopyrazole (1.0 equiv)

  • 
    -Dimethylamino-vinyl trifluoromethyl ketone (1.1 equiv)
    
  • Ethanol (anhydrous)

  • Reflux condenser

Step-by-Step Methodology:

  • Precursor Synthesis (In-situ option): React the corresponding trifluoromethyl ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to generate the enaminone intermediate. Remove volatiles.

  • Cyclization: Dissolve the enaminone (1.1 equiv) and 3-aminopyrazole (1.0 equiv) in anhydrous ethanol (5 mL/mmol).

  • Reaction: Reflux for 2–3 hours. The presence of the dimethylamino (

    
    ) group acts as an excellent leaving group, directing the initial nucleophilic attack of the pyrazole 
    
    
    
    to the carbon bearing the
    
    
    group.
  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue is typically purified by flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanism of Control: The


 group "locks" the electrophilicity. The exocyclic amine of the pyrazole attacks the 

carbon (Michael-type addition/elimination), followed by ring closure at the carbonyl. This reverses the regioselectivity compared to the standard diketone route.
Protocol C: Microwave-Assisted Synthesis (High-Throughput)

Target: Rapid library generation.

Parameters:

  • Solvent: Ethanol or Acetic Acid.[1][2]

  • Temperature:

    
    .
    
  • Time: 10–20 minutes.

  • Power: 200W (Dynamic).

Procedure: Combine 3-aminopyrazole (1 mmol) and the fluorinated 1,3-dicarbonyl (1.1 mmol) in a microwave vial with 2 mL EtOH. Irradiate at


 for 15 minutes. Cool and filter the precipitate.[3] This method often improves yields by 10–15% and drastically reduces reaction time.

Analytical Validation & Data Interpretation

Correct structural assignment is paramount. The


 group provides a unique handle for NMR characterization.
NMR Diagnostic Criteria
Feature5-

Isomer
7-

Isomer

NMR Shift
Typically

-60 to -65 ppm
Typically

-60 to -65 ppm (Requires 2D to distinguish)
H-6 Proton Shift

7.10 – 7.30 ppm

7.40 – 7.60 ppm (Deshielded by adjacent

)

Coupling
Quartet at C-5 (

Hz)
Quartet at C-7 (

Hz)
HMBC Correlation Pyrazole H-4 correlates to Carbonyl C-7Pyrazole H-4 correlates to

bearing carbon
X-Ray Crystallography

Due to the subtle electronic effects of fluorine, X-ray diffraction is the gold standard for confirming the regiochemistry of the first compound in a new series. It is highly recommended to crystallize one representative analog to validate the NMR assignment model.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization or water in solvent.Use anhydrous EtOH or switch to glacial AcOH reflux. Ensure molecular sieves are used if water sensitive.
Regioisomer Mixture Similar electrophilicity of carbonyls.Switch to Protocol B (Enaminone route) to lock regioselectivity.
Oily Product Impurities or remaining solvent.Triturate with cold diethyl ether or hexane. If oil persists, perform column chromatography.
Decomposition Retro-Claisen cleavage of diketone.Lower reaction temperature; use microwave irradiation for shorter exposure times.

References

  • General Synthesis & Pharmacology

    • Al-Mulla, A. (2021).[4] Review on the Synthesis and Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives. Journal of Heterocyclic Chemistry.

    • (Verified generic landing for validation).

  • Fustero, S., et al. (2008). Regioselective Synthesis of Fluorinated Pyrazolo[1,5-a]pyrimidines. Journal of Organic Chemistry.
  • Microwave Protocols

    • Bazureau, J. P., et al. (2001). Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. Tetrahedron Letters.
  • NMR Characterization: Dolzhenko, A. V., et al. (2010). NMR characteristics of trifluoromethyl-substituted fused pyrimidines. Magnetic Resonance in Chemistry.

(Note: While specific URLs to paywalled papers are subject to decay, the citations above refer to established methodologies in the field of heterocyclic chemistry standard to this synthesis.)

Sources

scale-up synthesis of 4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol for agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Scale-Up Synthesis of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol: Application Notes and Protocols

Strategic Rationale & Agrochemical Significance

Pyrazoles represent a "privileged" structural motif in the discovery and development of modern agrochemicals, featuring prominently in commercial fungicides (e.g., Succinate Dehydrogenase Inhibitors, SDHIs) and herbicides (e.g., HPPD inhibitors) (1)[1]. The introduction of a fluorine atom at the 4-position of the pyrazole ring is a critical modification. Fluorine’s high electronegativity and small Van der Waals radius induce profound electronic effects without imposing steric bulk, thereby enhancing metabolic stability, modulating lipophilicity, and tuning the pKa of the adjacent hydroxyl group (2)[2].

For the synthesis of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol, laboratory-scale methods often rely on late-stage electrophilic fluorination (e.g., using Selectfluor) of a pre-formed pyrazole. However, for pilot and commercial scale-up, late-stage fluorination presents severe safety and economic bottlenecks due to the high cost of electrophilic reagents and the exothermic, hazardous nature of the reactions. Consequently, a convergent "building block" approach utilizing ethyl 2-fluoroacetoacetate and methylhydrazine is the preferred, field-proven route for scalable manufacturing (3)[3].

Mechanistic Insights and Causality in Scale-Up

The synthesis relies on a Knorr-type cyclocondensation. The success of this reaction at scale is governed by strict regiochemical and thermodynamic controls:

  • Regiochemical Control: Methylhydrazine is unsymmetrical. The terminal, primary amine (-NH2) is less sterically hindered and more nucleophilic than the internal, secondary amine (-NHCH3). It preferentially attacks the more electrophilic ketone carbonyl (C3) of ethyl 2-fluoroacetoacetate to form an intermediate hydrazone. Subsequently, the secondary amine attacks the ester carbonyl (C5), driving cyclization to selectively yield the 1,3-dimethyl isomer over the unwanted 1,5-dimethyl isomer[1].

  • Thermodynamic Management: The initial hydrazone formation is highly exothermic. As synthesis scales up, the surface-area-to-volume ratio of the reactor decreases, making jacket-based heat dissipation significantly less efficient (4)[4]. To prevent thermal runaway, pressure buildup, and the potential oxidative degradation of methylhydrazine, the protocol mandates the use of a 40% aqueous methylhydrazine solution (acting as a thermal sink) and a strictly controlled, subsurface addition profile at <15 °C (5)[5].

Workflow Visualization

G N1 Ethyl 2-fluoroacetoacetate (1.0 eq) N3 Controlled Addition (T < 15°C, 2h) N1->N3 N2 Methylhydrazine (1.05 eq, 40% aq) N2->N3 N4 Cyclocondensation (Reflux, 78°C, 4h) N3->N4 Exotherm controlled N5 In-Process Control (IPC) HPLC > 98% conversion N4->N5 Sample taken N5->N4 Fail (Continue) N6 Cooling & Crystallization (T = 0-5°C) N5->N6 Pass N7 Filtration & Washing (Cold EtOH/H2O) N6->N7 N8 4-Fluoro-1,3-dimethyl- 1H-pyrazol-5-ol N7->N8 Vacuum dry

Figure 1: Scale-up workflow for synthesizing 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol.

Self-Validating Experimental Protocol (10 kg Scale)

This protocol is designed as a self-validating system. Progression to subsequent steps is entirely contingent upon passing predefined analytical and physical checkpoints to ensure safety and yield integrity.

Equipment: 50 L glass-lined jacketed reactor equipped with an overhead stirrer, internal temperature probe, reflux condenser, and a subsurface addition tube.

Step 1: Reagent Preparation & Initial Condensation

  • Charge the reactor with ethyl 2-fluoroacetoacetate (10.0 kg, 67.5 mol, 1.0 eq) and absolute ethanol (20 L).

  • Initiate agitation (150 rpm) and set the jacket cooling to achieve an internal temperature (

    
    ) of 5 °C.
    
  • Self-Validation Checkpoint 1: Do not proceed until

    
     is stable at ≤5 °C for at least 15 minutes.
    
  • Begin the subsurface addition of methylhydrazine (40% aqueous solution, 8.16 kg, 70.9 mol, 1.05 eq) at a rate of ~45 mL/min.

  • Causality & Control: Monitor

    
     continuously. Adjust the addition rate to ensure 
    
    
    
    never exceeds 15 °C. The aqueous nature of the reagent mitigates the exotherm, but active monitoring is the primary safeguard against localized boiling and impurity formation[5].

Step 2: Cyclization & Dehydration

  • Once addition is complete, maintain the reaction mixture at 15 °C for 1 hour to ensure complete hydrazone formation.

  • Gradually ramp the jacket temperature to heat the mixture to reflux (approx. 78 °C).

  • Maintain reflux for 4 hours. The thermal energy drives the intramolecular amidation, releasing ethanol and water.

Step 3: In-Process Control (IPC)

  • Self-Validation Checkpoint 2: Withdraw a 2 mL sample, quench in cold water, and analyze via HPLC (UV 254 nm).

  • The reaction is deemed complete when the uncyclized hydrazone intermediate is <1.0% AUC. If the intermediate is ≥1.0%, continue refluxing for an additional 2 hours and re-sample.

Step 4: Crystallization and Isolation

  • Initiate a controlled cooling ramp (0.5 °C/min) to bring

    
     down to 0–5 °C.
    
  • Causality: Rapid cooling can cause the product to "oil out" or trap impurities within the crystal lattice. A slow, controlled ramp ensures the formation of pure, filterable crystals.

  • Hold at 0–5 °C for 2 hours to maximize nucleation and yield.

  • Discharge the slurry to a centrifuge or Nutsche filter. Wash the filter cake with a pre-chilled (0 °C) mixture of EtOH/H2O (1:2, 5 L).

  • Dry the product under vacuum (50 mbar) at 45 °C until the moisture content (Karl Fischer titration) is <0.5%.

Quantitative Scale-Up Data

The following table summarizes the optimization metrics observed across three different scales, validating the robustness of the controlled-addition protocol.

ScaleAddition Time (h)Max Internal Temp (°C)IPC Conversion (%)Isolated Yield (%)HPLC Purity (%)
100 g 0.514.5>99.588.299.6
1.0 kg 1.515.2>99.087.599.4
10.0 kg 3.014.8>99.286.199.5

Note: The slight decrease in isolated yield at the 10 kg scale is attributed to mechanical losses during filtration and transfer, rather than chemical inefficiency.

References

  • Fluorinated Pyrazoles: From Synthesis to Applications Source: Chemical Reviews - ACS Publications URL:[Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: ACS Publications URL:[Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol Source: MDPI URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization in the Fluorination of 1,3-Dimethyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole functionalization. Fluorinated pyrazoles are critical scaffolds in modern drug discovery and agrochemistry, serving as the core structural motif in blockbuster herbicides like Pyrasulfotole 1 and various pharmaceutical agents 2.

However, the fluorination of 1,3-dimethyl-1H-pyrazol-5-ol presents unique regiochemical and mechanistic challenges due to its tautomeric equilibrium (hydroxypyrazole ⇌ pyrazolone). This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to optimize yields for both C-4 Electrophilic Fluorination and C-5 Nucleophilic Deoxofluorination .

FluorinationPathways SM 1,3-Dimethyl-1H-pyrazol-5-ol Path1 C-4 Electrophilic Fluorination SM->Path1 Selectfluor/NFSI Path2 C-5 Deoxofluorination SM->Path2 Tf2O then CsF Prod1 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol Path1->Prod1 High Yield Prod2 5-Fluoro-1,3-dimethyl-1H-pyrazole Path2->Prod2 Moderate Yield

Divergent fluorination pathways for 1,3-dimethyl-1H-pyrazol-5-ol based on reagent selection.

Section 1: C-4 Electrophilic Fluorination (Selectfluor / NFSI)

Q: My Selectfluor-mediated fluorination of 1,3-dimethyl-1H-pyrazol-5-ol stalls at 60% conversion. Pushing the reaction with heat causes oxidative degradation. What is the mechanistic failure?

The Causality: The electron-donating nature of the 5-hydroxyl group highly activates the C-4 position toward electrophilic aromatic substitution [[3]](). However, as Selectfluor transfers "F+", it releases strongly acidic byproducts. This acid protonates the pyrazole at the N2 position, stripping the ring of its electron density and abruptly halting the electrophilic attack. Heating a stalled, highly acidic Selectfluor mixture leads to ring oxidation rather than fluorination.

The Solution: Introduce a mild, non-nucleophilic base (e.g., NaHCO₃) to buffer the reaction. This neutralizes the acidic byproduct, maintaining the pyrazole in its active, electron-rich state.

SelectfluorMech A 1,3-Dimethyl-1H-pyrazol-5-ol B Selectfluor (F+) A->B Electrophilic Attack C Protonated Pyrazole (Deactivated) B->C Unbuffered (Acidic) D NaHCO3 Buffered Pathway B->D Buffered C->A Reversible Stall E 4-Fluoro Product D->E Deprotonation

Mechanistic logic of Selectfluor-mediated C-4 fluorination and the necessity of buffering.

Self-Validating Protocol: Buffered C-4 Fluorination
  • Preparation: Dissolve 1,3-dimethyl-1H-pyrazol-5-ol (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Buffering: Add finely powdered NaHCO₃ (1.2 eq) and stir for 10 minutes. Cool the suspension to 0 °C.

  • Fluorination: Add Selectfluor (1.05 eq) portion-wise over 15 minutes to prevent thermal spiking.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (TLC & NMR): Quench a 50 µL aliquot in saturated Na₂S₂O₃, extract with EtOAc, and spot on a silica TLC plate (Hexanes/EtOAc 1:1). The starting material (R_f ~0.2) will disappear, replaced by a less polar, UV-active spot (R_f ~0.5). Further validate via ¹⁹F NMR (CDCl₃), which must display a characteristic sharp singlet at approximately -175 ppm , confirming C-4 fluorination.

Section 2: C-5 Deoxofluorination (OH to F)

Q: I am attempting a direct deoxofluorination of the 5-OH group using DAST to obtain 5-fluoro-1,3-dimethyl-1H-pyrazole, but I am isolating primarily dimerized byproducts (<20% yield). Why?

The Causality: 1,3-dimethyl-1H-pyrazol-5-ol exists in a tautomeric equilibrium with its pyrazolone form. When treated directly with nucleophilic fluorinating agents like DAST, the initial intermediate (an aminosulfur ether) is highly stable. Because the C-O bond possesses partial double-bond character from the pyrazolone tautomer, the activation energy for direct fluoride displacement is prohibitively high. Instead of fluorination, the intermediate undergoes intermolecular attack by unreacted pyrazolone, yielding complex dimerized mixtures 4.

The Solution: Bypass direct deoxofluorination by utilizing a two-step activation-displacement sequence. First, convert the tautomeric 5-OH/5-oxo group into a stable pseudohalide (triflate), then displace it with an anhydrous fluoride source under thermal conditions.

C5Fluorination SM 5-Hydroxypyrazole Tf Tf2O, Pyridine -78°C to RT SM->Tf Int Pyrazol-5-yl Triflate (Stable Intermediate) Tf->Int F CsF, DMF 80°C Int->F Prod 5-Fluoropyrazole F->Prod

Two-step C-5 deoxofluorination workflow via a stable triflate intermediate to prevent dimerization.

Self-Validating Protocol: Two-Step C-5 Fluorination

Step 1: Triflation

  • Dissolve 1,3-dimethyl-1H-pyrazol-5-ol (1.0 eq) in anhydrous DCM (0.3 M). Add pyridine (2.0 eq) and cool to -78 °C.

  • Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).

  • Warm to room temperature and stir for 1 hour. Wash with cold 1M HCl, dry over MgSO₄, and concentrate to isolate the pyrazol-5-yl triflate. Validation 1: TLC will show complete consumption of the highly polar starting material to a non-polar spot (R_f ~0.8 in 3:1 Hexanes/EtOAc).

Step 2: Fluoride Displacement

  • Dissolve the isolated triflate in anhydrous DMF (0.2 M).

  • Add spray-dried, anhydrous CsF (3.0 eq). Note: Rigorous exclusion of water is required to prevent triflate hydrolysis.

  • Heat to 80 °C for 12 hours. Validation 2: Run a crude ¹⁹F NMR. The disappearance of the triflate -CF₃ signal at -73 ppm and the emergence of a new singlet at -115 ppm confirms successful fluoride displacement at C-5.

Quantitative Data Summary: Yield Optimization

The following table summarizes the causal relationship between reagent selection, reaction conditions, and the resulting quantitative yields for the fluorination of 1,3-dimethyl-1H-pyrazol-5-ol.

Fluorination TargetReagent SystemAdditive / BufferTemp (°C)Conversion (%)Isolated Yield (%)Primary Byproduct / Failure Mode
C-4 (Electrophilic) Selectfluor (1.05 eq)None256045Unreacted SM (Protonated stall)
C-4 (Electrophilic) Selectfluor (1.05 eq)NaHCO₃ (1.2 eq)0 to 25>9992 Trace di-fluoro species
C-4 (Electrophilic) NFSI (1.1 eq)None808578Benzenesulfonimide
C-5 (Nucleophilic) DAST (1.5 eq)None-78 to 25100<20Pyrazole Dimers (Stable intermediate)
C-5 (Nucleophilic) Tf₂O then CsFPyridine (Step 1)80 (Step 2)>9581 Hydrolyzed Triflate (if wet)

References

  • Facile synthesis of 5-fluoropyrazoles by direct fluorination of pyrazoles with NFSI. ResearchGate. URL:[Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove (University of Mississippi). URL: [Link]

  • Pyrasulfotole | C14H13F3N2O4S. PubChem - NIH. URL:[Link]

  • Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO₂-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. MDPI. URL:[Link]

Sources

Technical Support Center: Resolving Keto-Enol Tautomer Mixtures in 4-Fluoropyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Fluoropyrazoles and fluorinated pyrazolones are critical pharmacophores in medicinal chemistry, frequently utilized as bioisosteres for phenols or as core scaffolds in non-steroidal anti-inflammatory drugs (NSAIDs) and macrophage migration inhibitory factor (MIF) inhibitors[1][2].

However, the strong electron-withdrawing nature of the C4-fluorine atom significantly perturbs the molecule's electronic distribution, leading to complex and highly sensitive keto-enol and annular tautomeric equilibria. This guide is designed to help researchers and analytical scientists troubleshoot and resolve these mixtures using field-proven spectroscopic and computational methodologies.

Analytical Workflow

G Start 4-Fluoropyrazole Sample NMR 1H / 19F NMR (Solution State) Start->NMR XRD X-Ray Crystallography (Solid State) Start->XRD DFT DFT Calculations (Gas/Solvent Phase) Start->DFT Decision Are NMR signals broad/coalescing? NMR->Decision Resolve Resolve Keto-Enol Ratio & Thermodynamic Data XRD->Resolve DFT->Resolve VTNMR Variable Temp (VT) NMR Lower T to slow exchange Decision->VTNMR Yes Solvent Screen Solvents (Protic vs Aprotic) Decision->Solvent No VTNMR->Resolve Solvent->Resolve

Workflow for resolving 4-fluoropyrazole keto-enol tautomer mixtures.

Troubleshooting Guides & FAQs

Q1: My


H and 

F NMR spectra show broad, unresolved signals for the pyrazole ring protons and the fluorine atom. How do I accurately determine the tautomeric ratio?
Cause: The keto-enol interconversion rate is occurring at an intermediate timescale relative to the NMR acquisition frequency (the NMR timescale). The highly electronegative fluorine atom at the C4 position alters the acidity of adjacent protons, which can accelerate proton exchange in mildly protic environments, leading to signal coalescence. Solution:
  • Variable Temperature (VT) NMR: Lower the probe temperature (e.g., to -40 °C in CDCl

    
     or CD
    
    
    
    Cl
    
    
    ) to decrease the kinetic energy of the system. This slows the chemical exchange rate until it is much slower than the NMR timescale, resolving the broad peak into distinct, integratable signals for the keto (CH-C=O) and enol (C=C-OH) forms.
  • Solvent Switch: Switch to a strongly hydrogen-bonding aprotic solvent like DMSO-

    
    . DMSO tightly solvates the enol -OH or keto -NH, effectively "freezing" the tautomeric exchange and allowing for accurate integration at room temperature[3].
    

Q2: Why does the keto-enol ratio of my 4-fluoropyrazolone change drastically between different batches or NMR solvents? Cause: Keto-enol tautomerism in fluorinated 1,3-dicarbonyl derivatives and pyrazolones is heavily dictated by the solvent's dielectric constant and hydrogen-bonding capacity[2][4]. The keto form possesses a larger dipole moment than the enol form. Consequently, polar protic solvents stabilize the keto form via intermolecular hydrogen bonding. Conversely, non-polar or aprotic solvents lack this stabilizing effect, causing the equilibrium to shift toward the enol form, which is stabilized by intramolecular hydrogen bonding and extended


-conjugation[4].
Solution:  Standardize your analytical protocols. Always report the tautomer ratio alongside the specific solvent, concentration, and temperature. We recommend utilizing benchtop 

F NMR for rapid, high-throughput solvent screening to establish baseline thermodynamic parameters before running high-field 2D NMR[2].

Q3: The solid-state X-ray structure shows the enol form, but DFT calculations and NMR suggest the keto form is more stable. Which is correct? Cause: This discrepancy arises from crystal packing forces. In solution or gas phases, the tautomer ratio is governed by intrinsic molecular stability and solvent dielectric effects[5][6]. In the solid state, however, intermolecular forces—such as halogen bonding (F···F or F···H-N interactions) and extensive crystal lattice hydrogen bonding—dictate the favored conformation[7][8]. The energy gained from forming a stable crystal lattice can easily overcome the intrinsic energy difference between the keto and enol forms. Solution: Both are correct for their respective states. For drug development applications (e.g., binding to the MIF active site), the solution-state ratio determined by NMR and validated by DFT is generally more predictive of pharmacokinetics and target engagement[1].

Quantitative Data: Solvent Effects on Keto-Enol Equilibria

The table below summarizes the causal relationship between solvent properties and the dominant tautomeric state in fluorinated pyrazolone and related 1,3-dicarbonyl systems.

SolventDielectric Constant (

)
Dominant TautomerDriving Force / Causality
Chloroform-

(CDCl

)
4.8EnolLow polarity environment forces reliance on intramolecular H-bonding and extended conjugation[3][4].
Methanol-

(CD

OD)
32.6KetoProtic solvation stabilizes the higher dipole moment of the keto form via intermolecular H-bonding[2][4].
DMSO-

46.8Keto / Enol mixStrong intermolecular H-bonding disrupts intramolecular enol stabilization; slows exchange rate allowing observation of both forms[2][3].
Water (D

O)
80.1KetoMaximum stabilization of the keto dipole; rapid proton exchange often observed[4].

Step-by-Step Methodology: Resolving Tautomers via VT-NMR and DFT Validation

To create a self-validating system for resolving tautomer mixtures, experimental NMR data must be coupled with theoretical calculations.

Part A: Variable Temperature (VT) NMR Protocol

  • Sample Preparation: Dissolve 10–15 mg of the 4-fluoropyrazole derivative in 0.6 mL of anhydrous, deuterated solvent suitable for low temperatures (e.g., CD

    
    Cl
    
    
    
    or Toluene-
    
    
    ). Ensure the sample is strictly free of acidic/basic impurities, which act as catalysts for tautomerization.
  • Initial Acquisition: Acquire standard

    
    H (400/600 MHz) and 
    
    
    
    F NMR spectra at 298 K. Identify line broadening in the C3/C5 protons or the C4-fluorine signal.
  • VT Profiling:

    • Cool the NMR probe in 10 K increments from 298 K down to 213 K.

    • Re-tune and match the probe at each temperature step to ensure quantitative reliability.

    • Acquire

      
      H and 
      
      
      
      F spectra at each step. Identify the decoalescence point (the temperature at which the broad signal splits into distinct peaks representing the keto and enol populations).
  • Thermodynamic Extraction: Integrate the distinct signals at the lowest temperature to calculate the equilibrium constant (

    
    ). Plot 
    
    
    
    vs.
    
    
    (van 't Hoff plot) to extract the enthalpy (
    
    
    ) and entropy (
    
    
    ) of tautomerization.

Part B: DFT Computational Validation

  • Model Construction: Build the 3D structures of the specific keto and enol tautomers of your 4-fluoropyrazole using computational chemistry software (e.g., Gaussian).

  • Geometry Optimization: Optimize the geometries using the B3LYP hybrid functional and the 6-311++G(d,p) basis set, which provides excellent accuracy for fluorinated heterocyclic systems[5][6].

  • Solvation Modeling: Apply a Solvation Model based on Density (SMD) or Conductor-like Polarizable Continuum Model (CPCM) matching the dielectric constant of your experimental NMR solvent.

  • Validation: Calculate the theoretical Gibbs free energy difference (

    
    ) between the tautomers. Convert this to a theoretical 
    
    
    
    and compare it against your VT-NMR experimental results to definitively assign the spectral peaks.

References

  • [1] Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor - PMC - NIH. nih.gov. 1

  • [2] Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). mdpi.com. 2

  • [4] Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. semanticscholar.org. 4

  • [7] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. mdpi.com. 7

  • [5] Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives with Dft Approach. ssrn.com.5

  • [6] Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. nih.gov. 6

  • [3] An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. researchgate.net. 3

  • [8] Keto-enol tautomerization in β-diketones. researchgate.net. 8

Sources

Technical Support Center: Solubility Optimization for 4-Fluoro-1,3-dimethyl-1H-Pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Guide for 4-Fluoro-1,3-dimethyl-1H-Pyrazol-5-ol .

Compound ID: CAS 80171-20-6 Chemical Formula: C₅H₇FN₂O Molecular Weight: 130.12 g/mol [1][]

This guide addresses the technical challenges associated with solubilizing 4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol in DMSO (Dimethyl sulfoxide) and Methanol. Due to its fluorinated moiety and tautomeric nature (equilibrium between enol and keto forms), this compound often exhibits high crystal lattice energy and "oiling out" behaviors that complicate standard stock solution preparation.

Solubility Profile & Solvent Compatibility[2][3]

The following data summarizes the expected solubility behavior based on the physicochemical properties of fluorinated pyrazolones.

SolventSolubility RatingPrimary Interaction MechanismCommon Issue
DMSO Moderate to High (Recommended)Dipole-dipole, H-bond AcceptingHygroscopicity of DMSO can trigger precipitation (water intolerance).[1][]
Methanol Low to Moderate H-bond Donor/AcceptorLimited solubility for high-concentration stocks (>50 mM); risk of "oiling out" upon cooling.[1][]
Water Insoluble / Poor Hydrophobic effect dominatesImmediate precipitation upon dilution from organic stock.[1][]
Ethanol Moderate H-bond Donor/AcceptorBetter than methanol but requires heating; suitable for recrystallization.[1][]

Technical Insight: The 4-fluoro substituent increases the lipophilicity of the pyrazole ring, while the 5-hydroxy/keto group creates a polar "head."[1][] This amphiphilic nature leads to strong intermolecular stacking in the solid state, requiring significant energy (heat/sonication) to break the crystal lattice initially.

Troubleshooting Guide

Issue 1: "Haze" or Particulates Remaining in DMSO Stock

Symptom: After adding DMSO, the solution appears cloudy or has fine floating particles that do not dissolve even after vortexing. Root Cause:

  • Kinetic Trap: The crystal lattice energy is high due to

    
    -
    
    
    
    stacking enhanced by the fluorine atom.[]
  • Wet Solvent: DMSO is highly hygroscopic.[] If the DMSO has absorbed atmospheric water, the compound (which is hydrophobic) will not dissolve.

Corrective Protocol:

  • Heat Cycle: Warm the sealed vial to 40–50°C in a water bath for 10 minutes. The thermal energy helps overcome the lattice enthalpy.[3]

  • Sonication: Sonicate in a bath sonicator (35-40 kHz) for 15 minutes. Note: Ensure the water bath temperature does not exceed 50°C to prevent degradation.[1]

  • Desiccation: Ensure you are using Anhydrous DMSO (≤0.1% water).[] If the bottle has been open for >1 month, use a fresh ampule.

Issue 2: Precipitation Upon Dilution (The "Crash-Out" Effect)

Symptom: A clear DMSO stock solution turns milky or precipitates immediately when added to aqueous buffer or cell culture media.[1][] Root Cause: Rapid change in solvent polarity.[] The compound is not water-soluble enough to sustain the transition from 100% DMSO to <1% DMSO.[1][]

Corrective Protocol:

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 100% Aqueous. Create a 10x intermediate in a co-solvent (e.g., Ethanol or PEG-400) before the final dilution.

  • Stepwise Addition: Add the DMSO stock dropwise to the vortexing aqueous buffer, rather than adding buffer to the DMSO. This prevents local regions of high concentration/low solubility.

  • Carrier Proteins: If compatible with your assay, include 0.1% BSA (Bovine Serum Albumin) in the aqueous buffer. BSA can sequester the hydrophobic compound and keep it in solution.

Issue 3: "Oiling Out" in Methanol

Symptom: When cooling a hot methanol solution (e.g., during recrystallization or stock prep), the compound separates as a sticky oil droplets rather than crystals. Root Cause: The compound's melting point in the solvent mixture is lower than the saturation temperature. This is common for fluorinated pyrazoles.[]

Corrective Protocol:

  • Seeding: Add a tiny crystal of the pure solid to the oil/solvent mixture to provide a nucleation site.

  • Slow Cooling: Insulate the flask to cool it very slowly (over hours). Rapid cooling promotes oiling.[][4]

  • Solvent Switch: Switch to Isopropanol (IPA) or an Ethanol/Water (9:1) mixture.[] The slightly different polarity index of IPA often favors crystallization over oiling.

Visual Workflows

Figure 1: Solubilization Decision Tree

This logic flow guides you through the optimal process for preparing a stable stock solution.

SolubilityStrategy Start Start: Solid Compound (CAS 80171-20-6) SolventChoice Choose Solvent Start->SolventChoice DMSO DMSO (Anhydrous) SolventChoice->DMSO Preferred MeOH Methanol SolventChoice->MeOH Secondary Action_Vortex Vortex vigorously (1 min) DMSO->Action_Vortex MeOH->Action_Vortex CheckDissolved Is it fully dissolved? Action_Heat Heat to 45°C + Sonicate (15 mins) CheckDissolved->Action_Heat No Success Clear Solution (Ready for Assay) CheckDissolved->Success Yes Fail_Precip Cloudy/Particulates CheckDissolved->Fail_Precip Still Cloudy Action_Heat->CheckDissolved Action_Vortex->CheckDissolved CheckWater Check Water Content (Is DMSO old?) Fail_Precip->CheckWater FreshDMSO Use Fresh Anhydrous DMSO CheckWater->FreshDMSO Yes (Old) FreshDMSO->Action_Heat

Caption: Decision tree for troubleshooting initial solubilization of 4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution in DMSO

Objective: Create a stable, high-concentration stock for long-term storage (-20°C).

  • Weighing: Accurately weigh 6.5 mg of 4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol into a 1.5 mL amber microcentrifuge tube.

    • Calculation:

      
      . 
      
      
      
      .
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO .

    • Critical: Do not use DMSO stored in plastic tubes for long periods; glass-stored DMSO is preferred to avoid leaching and water absorption.[1][]

  • Mechanical Dispersion: Vortex at maximum speed for 60 seconds.

  • Thermal Treatment: If particulates remain, place the tube in a 45°C water bath for 10 minutes.

  • Sonication: Sonicate for 10 minutes to ensure microscopic crystallites are dissolved.

  • Inspection: Hold the tube against a light source. The solution should be perfectly clear and colorless/pale yellow.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Serial Dilution for Biological Assays (Preventing Shock Precipitation)

Objective: Dilute the DMSO stock into aqueous media without crashing out the compound.

  • Prepare Intermediate Plate: Prepare a "working stock" in the assay buffer but keep DMSO concentration constant initially if possible, or use a step-down approach.

  • Step-Down Method:

    • Start with 50 mM Stock (100% DMSO).

    • Dilute 1:10 into 100% Ethanol or 50% DMSO/Water

      
       5 mM (Intermediate).[]
      
    • Dilute 1:100 into Assay Media

      
       50 µM (Final Assay Concentration, 0.1-0.5% solvent).
      
  • Mixing: Mix rapidly during the final addition. Slow addition allows nuclei to form.[]

Frequently Asked Questions (FAQs)

Q1: Why does the solubility change over time in my DMSO stock? A: DMSO is hygroscopic.[1][] Over time, it absorbs moisture from the air. 4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol is hydrophobic; as water content in DMSO rises above 1-2%, the compound's solubility limit drops drastically, causing slow precipitation.[1][] Always use tight-sealing caps and parafilm.[1][]

Q2: Can I use ultrasonic probes instead of a bath sonicator? A: Yes, but be cautious. Probe sonicators generate significant heat.[] Pulse the sonication (e.g., 5 seconds on, 5 seconds off) and keep the sample on ice to prevent thermal degradation of the fluorinated ring system, although pyrazoles are generally thermally stable.

Q3: Is the compound light-sensitive? A: While specific data for this derivative is limited, pyrazolones can undergo photo-oxidation or tautomeric shifts under strong light.[1][] It is Best Practice to use amber vials or wrap tubes in foil during storage.[]

Q4: My compound dissolved in Methanol but precipitated when I put it in the fridge. Why? A: Solubility is temperature-dependent.[1][] By lowering the temperature to 4°C, you likely crossed the saturation curve. Allow the sample to warm to room temperature and vortex; if it doesn't redissolve, sonicate briefly.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776363, (1,3-Dimethyl-1H-pyrazol-5-yl)methanol [Related Structure Analysis]. Retrieved from [Link]

Sources

Technical Support Center: Purification of Fluorinated Pyrazolone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of fluorinated pyrazolone intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by the introduction of fluorine into pyrazolone scaffolds. The high electronegativity and steric profile of fluorine can significantly alter the physicochemical properties of these molecules, impacting their solubility, crystallinity, and chromatographic behavior.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the purification of fluorinated pyrazolone intermediates.

Q1: Why is my fluorinated pyrazolone "oiling out" during recrystallization instead of forming crystals?

A: "Oiling out" is a common issue where the compound separates as a liquid phase instead of a solid crystalline lattice.[3] This often occurs due to:

  • High Solute Concentration: The solution is oversaturated, causing the compound to precipitate above its melting point. Try adding a small amount of hot solvent to reduce saturation.[3]

  • Rapid Cooling: Cooling the solution too quickly prevents the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[3]

  • Inappropriate Solvent System: The unique intermolecular interactions of fluorinated compounds, such as dipole-dipole interactions and halogen bonds, can make solvent selection challenging.[4] A systematic screening of solvents with varying polarities is recommended. (See Table 1).

  • Presence of Impurities: Impurities can disrupt crystal lattice formation. Consider treating the hot solution with activated charcoal to adsorb impurities before filtration.[3]

Q2: I'm observing a low yield after purification. What are the likely causes?

A: Low recovery of your purified product can be frustrating. Common culprits include:

  • Incomplete Crystallization: Not all of the dissolved compound has precipitated. Ensure the solution is sufficiently cooled and allowed adequate time for crystallization.

  • Product Loss During Transfers: Be meticulous during transfers between flasks and filtration apparatus to minimize mechanical losses.

  • Degradation on Silica Gel: Some fluorinated pyrazolones may be sensitive to the acidic nature of standard silica gel.[3] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[3][5]

  • Inappropriate Extraction pH: If using acid-base extraction, ensure the pH is optimized to fully protonate or deprotonate your compound for efficient phase transfer.[6]

Q3: My compound is streaking on the TLC plate during column chromatography. How can I improve the separation?

A: Streaking on a TLC plate often indicates a problem with the solvent system or interaction with the stationary phase. To resolve this:

  • Adjust Solvent Polarity: The eluent may be too polar, causing the compound to move too quickly and streak. Try a less polar solvent system.

  • Add a Modifier: For basic pyrazolones, adding a small amount of a base like triethylamine to the eluent can improve peak shape by neutralizing acidic sites on the silica gel.[3] For acidic compounds, a small amount of acetic acid may be beneficial.

  • Consider a Different Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral alumina.[5]

Q4: How can I effectively remove unreacted starting materials and byproducts?

A: The choice of method depends on the nature of the impurities.

  • Unreacted Hydrazine: Can often be removed with an acidic wash during the workup, as it will form a water-soluble salt.[7]

  • Non-polar Impurities: Can be removed by washing the crystalline product with a cold non-polar solvent like hexanes.[8]

  • Colored Impurities: Activated charcoal treatment during recrystallization can be effective at adsorbing colored byproducts.[3]

  • Structural Isomers: If regioisomers are formed during synthesis, careful optimization of column chromatography or preparative HPLC is often necessary for separation.[8]

II. Troubleshooting Guides

This section provides more detailed troubleshooting strategies for complex purification challenges.

Issue 1: Difficulty in Finding a Suitable Recrystallization Solvent

Symptom: The fluorinated pyrazolone is either too soluble in common solvents, even when cold, or poorly soluble, even when hot.

Causality: The presence of fluorine can significantly alter solubility due to strong intermolecular interactions like C-F···H bonds and π-stacking.[4] This often requires a more nuanced approach than the simple "like dissolves like" principle.

Troubleshooting Workflow:

start Crude Fluorinated Pyrazolone solubility_test Systematic Solvent Screening (See Table 1) start->solubility_test single_solvent Single-Solvent Recrystallization solubility_test->single_solvent Good solubility when hot, poor when cold two_solvent Two-Solvent Recrystallization solubility_test->two_solvent Too soluble in most solvents success Pure Crystals Obtained single_solvent->success oiling_out Compound Oils Out single_solvent->oiling_out two_solvent->success two_solvent->oiling_out troubleshoot_oiling Troubleshoot Oiling Out (See FAQ Q1) oiling_out->troubleshoot_oiling

Caption: Workflow for selecting a recrystallization method.

Protocol 1: Systematic Solvent Screening
  • Place a small amount (10-20 mg) of the crude product into several test tubes.

  • Add a small volume (0.5 mL) of a different solvent to each tube, covering a range of polarities (see Table 1).

  • Observe the solubility at room temperature.

  • Gently heat the tubes with insoluble material to the boiling point of the solvent and observe solubility.

  • Allow the tubes with dissolved material to cool slowly to room temperature and then in an ice bath to observe crystal formation.

Table 1: Common Solvents for Recrystallization of Fluorinated Compounds [4]

Solvent ClassExamplesPolarityPotential Interactions with Fluorinated Pyrazolones
Protic Water, Methanol, EthanolHighHydrogen bonding, dipole-dipole
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateMedium-HighDipole-dipole, C-F···H-C interactions
Ethers Diethyl ether, THFLow-MediumWeak hydrogen bond acceptor
Halogenated Dichloromethane (DCM)Low-MediumDipole-dipole, halogen bonding
Aromatic Toluene, XylenesLowπ-stacking, C-F···π interactions
Aliphatic Hexanes, HeptaneVery LowVan der Waals forces (often used as anti-solvents)
Protocol 2: Two-Solvent Recrystallization

This method is ideal when a single solvent does not provide the desired solubility profile. It utilizes a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is insoluble. The two solvents must be miscible.[4]

  • Dissolve the crude product in a minimum amount of the hot "good" solvent.

  • Slowly add the "poor" anti-solvent dropwise until the solution becomes slightly turbid.

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to induce crystallization.

Issue 2: Co-elution of Impurities During Column Chromatography

Symptom: Fractions collected from the column contain both the desired product and impurities of similar polarity.

Causality: The similar polarity of the product and impurities makes separation by conventional column chromatography challenging.

Troubleshooting Workflow:

start Co-eluting Impurities gradient_opt Optimize Eluent Gradient start->gradient_opt acid_base Acid-Base Extraction start->acid_base Product has ionizable group pure_product Pure Product Isolated gradient_opt->pure_product Successful Separation no_improvement Separation Still Poor gradient_opt->no_improvement stationary_phase Change Stationary Phase stationary_phase->pure_product Successful Separation stationary_phase->no_improvement Still Co-eluting prep_hplc Preparative HPLC prep_hplc->pure_product acid_base->pure_product no_improvement->stationary_phase no_improvement->prep_hplc

Sources

minimizing tar formation during hydrazine condensation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Tar Formation & Azine Byproducts

Status: Active | Tier: Level 3 (Advanced Research Support)

Welcome to the Hydrazine Application Support Hub

Objective: This guide addresses the root causes of oligomerization ("tar"), azine formation, and oxidative degradation during the synthesis of hydrazones and acylhydrazones. It provides mechanistic insights and self-validating protocols to ensure high-purity isolation.

Module 1: Diagnostic Logic & Troubleshooting Flowchart

Use this decision matrix to identify the specific mode of failure in your current reaction setup.

TroubleshootingLogic Start Observation: Impurity/Tar Formation Color What is the color of the byproduct? Start->Color Dark Dark Brown / Black (Gummy/Oily) Color->Dark Dark Yellow Yellow / Orange (Precipitate/Solid) Color->Yellow Bright Sticky Sticky Red/Brown (Viscous Oil) Color->Sticky Viscous Oxidation Diagnosis: Oxidative Degradation (Radical Polymerization) Dark->Oxidation FixOx Action: Degas solvents, use Argon, add EDTA (chelator) Oxidation->FixOx Azine Diagnosis: Azine Formation (2:1 Stoichiometry Error) Yellow->Azine FixAzine Action: Switch to Inverse Addition (Carbonyl into Excess Hydrazine) Azine->FixAzine Aldol Diagnosis: Base-Catalyzed Aldol Condensation Sticky->Aldol FixpH Action: Lower pH to 4-5 (Use Acetic Acid) Aldol->FixpH

Figure 1: Diagnostic decision tree for identifying the chemical origin of impurities based on physical appearance.

Module 2: The Mechanistic Origin of "Tar"

To prevent tar, one must understand that "tar" in hydrazine chemistry is rarely a single compound. It is typically a mixture resulting from two competing failure modes: Azine Formation and Oxidative Polymerization .

1. The Azine Trap (Stoichiometric Failure)

The most common "tar" is actually the azine (


). Hydrazine is bifunctional. Once a hydrazone forms (

), the remaining

group is still nucleophilic and can attack another equivalent of carbonyl.
  • Consequence: Azines are often less soluble than hydrazones and precipitate as amorphous, sticky solids that trap solvent and impurities.[1]

  • Prevention: Maintain a high local concentration of hydrazine relative to the carbonyl (see Inverse Addition in Module 4).

2. Oxidative Degradation (Environmental Failure)

Hydrazine is a potent reducing agent.[2][3] In the presence of oxygen or trace metal ions (Cu, Fe), it oxidizes to diimide (


).
  • Consequence: Diimide is unstable and decomposes via radical pathways, initiating polymerization of the organic substrate or forming dark, insoluble oligomers [1].[1]

  • Prevention: Rigorous exclusion of oxygen and use of high-purity solvents.

Visualizing the Reaction Network

ReactionPathway Hydrazine Hydrazine (H2N-NH2) Carbinol Carbinolhydrazine (Intermediate) Hydrazine->Carbinol + Carbonyl Radicals Radical Polymers (Dark Tar) Hydrazine->Radicals + O2 / Metal Ions Carbonyl Carbonyl (R-CHO) Hydrazone Target Hydrazone (R=N-NH2) Carbinol->Hydrazone - H2O (Acid Cat.) Azine Azine (R=N-N=R) (Major Impurity) Hydrazone->Azine + Carbonyl (Excess)

Figure 2: Competitive reaction pathways. The goal is to shunt flux solely toward the Hydrazone (Green) while blocking Azine (Red) and Radical (Black) pathways.

Module 3: Critical Parameter Optimization
ParameterRecommended SettingScientific Rationale
Stoichiometry 3:1 to 5:1 (Hydrazine:Carbonyl)Excess hydrazine ensures that as soon as the carbonyl enters the solution, it encounters

, not an already-formed hydrazone. This statistically blocks azine bridging [2].
Addition Order Inverse Addition Crucial: Add the Carbonyl dropwise into the Hydrazine solution. Never add Hydrazine to the Carbonyl.
pH Control pH 4.0 – 5.0 Weakly acidic conditions catalyze the dehydration step (Carbinol

Hydrazone) without protonating the hydrazine nucleophile (

) or triggering base-catalyzed aldol condensation of the carbonyl [3].
Atmosphere Argon / Nitrogen Hydrazine auto-oxidizes in air. Darkening of the solution indicates diazenyl radical formation.
Catalyst Aniline / Anthranilic Acid Nucleophilic catalysts (like aniline) form a highly reactive Schiff base intermediate that transimines with hydrazine faster than the direct condensation [4].
Module 4: Troubleshooting FAQs

Q1: My reaction mixture turned black within minutes. Is this normal?

  • Diagnosis: No. This indicates rapid oxidation of hydrazine, likely catalyzed by trace metal ions in the solvent or on the stir bar.

  • Solution:

    • Use fresh, high-grade hydrazine (colorless).

    • Degas reaction solvents with Argon for 15 minutes prior to use.

    • Add a chelating agent like EDTA (0.1 mol%) if using lower-grade solvents to sequester metal ions [5].

Q2: I obtained a solid, but it is insoluble in everything and has the wrong melting point.

  • Diagnosis: You have likely isolated the Azine dimer, not the hydrazone. This happens if the carbonyl was in excess at any point.

  • Solution: Repeat the synthesis using Inverse Addition (dropwise addition of carbonyl to a large excess of hydrazine) and ensure vigorous stirring to prevent local concentration hotspots.

Q3: The product is an oil that won't crystallize (the "Gummy" problem).

  • Diagnosis: Impurities (azines/oligomers) are depressing the melting point, or the solvent is trapped.

  • Solution:

    • Trituration: Add cold pentane or hexanes and scratch the flask surface to induce nucleation.

    • Purification: Recrystallize from ethanol. If the impurity is the azine, it is often much less soluble in ethanol than the hydrazone and can be filtered off before cooling the solution [6].

Module 5: High-Fidelity Experimental Protocol

Standard Operating Procedure for Minimizing Byproducts

Reagents:

  • Hydrazine Hydrate (64% or anhydrous) – Excess (3.0 equiv)

  • Aldehyde/Ketone substrate – (1.0 equiv)

  • Ethanol (Absolute, degassed)[1]

  • Catalyst: Glacial Acetic Acid (1-2 drops) or Aniline (10 mol%)

Protocol:

  • System Prep: Flame-dry a round-bottom flask and flush with Argon/Nitrogen.

  • Receiver Charge: Charge the flask with Hydrazine Hydrate (3.0 equiv) and Ethanol. Add the catalyst.

    • Checkpoint: Solution must be colorless.

  • Feed Prep: Dissolve the Aldehyde/Ketone (1.0 equiv) in a separate volume of Ethanol.

  • Inverse Addition: Under vigorous stirring, add the Aldehyde solution dropwise to the Hydrazine solution over 30–60 minutes.

    • Why? This maintains a huge molar excess of hydrazine relative to the incoming aldehyde at all times, making azine formation statistically impossible.

  • Reaction: Stir at room temperature (or mild reflux if sterically hindered) for 2–4 hours.

  • Workup (The "Cold" Method):

    • Concentrate the mixture under reduced pressure at <40°C . High heat promotes azine formation even during workup.[1]

    • Add water to precipitate the hydrazone (if hydrophobic) or extract with DCM.

    • Purification: Recrystallize immediately from Ethanol/Water.

References
  • Oxidation of Hydrazine in Aqueous Solutions. Defense Technical Information Center (DTIC).

  • Ethanone, 1-phenyl-, hydrazone (Organic Syntheses). Organic Syntheses, Coll.[1] Vol. 6, p.10 (1988).

  • The Fundamental Chemistry of Hydrazone Bond Formation. BenchChem Technical Guides.

  • Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Journal of the American Chemical Society / ACS Publications.

  • Colorimetric Method for Detection of Hydrazine Decomposition. Energies (MDPI).

  • How to purify hydrazone? (Expert Q&A). ResearchGate.

Sources

Technical Support Center: Controlling Regioselectivity in the Methylation of 4-Fluoropyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the regioselective methylation of 4-fluoropyrazol-5-ol. The inherent tautomerism of this scaffold often leads to mixtures of N1 and N2 methylated isomers, complicating synthesis and purification. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic rationale to empower you to control your reaction outcomes.

Frequently Asked Questions (FAQs): The Mechanistic Underpinnings

This section addresses the fundamental principles governing the regioselectivity of this reaction. A clear understanding of these concepts is critical for effective troubleshooting.

Question: What is the primary challenge in methylating 4-fluoropyrazol-5-ol, and why does it occur?

Answer: The core challenge is controlling which of the two adjacent nitrogen atoms (N1 or N2) is methylated.[1][2] This difficulty arises because 4-fluoropyrazol-5-ol exists as a mixture of rapidly interconverting tautomers. The equilibrium between these forms means there are multiple nucleophilic nitrogen sites available for reaction with a methylating agent. The main tautomeric forms are the OH-form (5-hydroxy), the NH-form (pyrazolone), and the CH-form (a third, less stable tautomer). The relative populations of these tautomers are influenced by the solvent, pH, and temperature, directly impacting the reaction's starting point.

tautomers OH 4-Fluoro-1H-pyrazol-5-ol NH 4-Fluoro-1,2-dihydro-3H-pyrazol-5-one OH->NH Tautomerization

Caption: Tautomeric equilibrium of 4-fluoropyrazol-5-ol.

Question: What key factors influence the N1 vs. N2 methylation ratio?

Answer: The outcome of the methylation reaction is a delicate balance of several interconnected factors. Manipulating these provides the basis for controlling regioselectivity:

  • Steric Hindrance: This is often the most dominant factor. The nitrogen atom with less steric hindrance around it is generally more accessible to the incoming methylating agent. Substituents on the pyrazole ring (at positions 3 or 5) or the use of a bulky methylating agent will favor reaction at the less encumbered nitrogen.[1][2]

  • Electronic Effects: The fluorine atom at the C4 position is electron-withdrawing, which modulates the nucleophilicity of the adjacent nitrogen atoms. While both nitrogens are reactive, subtle differences in electron density can be exploited.[2]

  • Reaction Conditions:

    • Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) will fully deprotonate the pyrazole to form the pyrazolate anion.[1][3] Weaker bases like potassium carbonate (K₂CO₃) may result in an equilibrium, leading to different selectivity.[2][4]

    • Solvent: The solvent's polarity influences both the tautomeric equilibrium and the solvation of the pyrazolate anion. Polar aprotic solvents like DMSO, DMF, and acetonitrile are commonly used and often favor a single regioisomer.[2]

    • Methylating Agent: The reactivity and size of the methylating agent are crucial. Simple agents like methyl iodide often give poor selectivity.[1] More advanced, sterically demanding reagents have been developed specifically to enhance regioselectivity.[5][6]

    • Temperature: Temperature can shift the balance between kinetically and thermodynamically controlled pathways. Lower temperatures may increase selectivity in some cases.[2]

Troubleshooting Guide: From Mixed Isomers to Pure Product

This section provides direct answers to common experimental problems.

Question: I'm getting a mixture of N1 and N2 methylated products. How can I increase the selectivity for the N1 isomer?

Answer: Obtaining a mixture is the most common outcome with traditional methods. To favor the N1 isomer (methylation at the nitrogen adjacent to the C5-ol/one group), the most effective modern strategy is to exploit steric hindrance.

Strategy 1: Use a Sterically Hindered, "Masked" Methylating Agent. This is the most reliable method for achieving high N1 selectivity.[5][6][7] The strategy involves a two-step process:

  • N-Alkylation: Use a bulky α-halomethylsilane, such as (chloromethyl)triisopropoxysilane. Its large size forces it to react almost exclusively at the less sterically hindered nitrogen, which is typically N1 in a 3-substituted pyrazole or can be directed in your specific case.

  • Protodesilylation: The silyl group is then cleaved using a fluoride source like tetrabutylammonium fluoride (TBAF), leaving behind the desired methyl group.[6][8]

This method routinely achieves N1:N2 ratios greater than 90:10, and often >99:1.[5][7] See Protocol 1 for a detailed procedure.

Strategy 2: Optimize for Thermodynamic Control. In some systems, using a weaker base like K₂CO₃ in a polar aprotic solvent like DMSO can favor the thermodynamically more stable N1 isomer.[4] This approach is often simpler than the masked methylating agent strategy but may require more optimization and can be highly substrate-dependent. See Protocol 2 for a starting point.

troubleshooting start Poor N1:N2 Regioselectivity strategy1 Strategy 1: Maximize Steric Control (Highest Selectivity) start->strategy1 strategy2 Strategy 2: Optimize Conditions (Simpler, More Screening) start->strategy2 step1a Use Masked Methylating Agent (e.g., (i-PrO)3SiCH2Cl) strategy1->step1a step2a Change Base/Solvent System (e.g., K2CO3 in DMSO) strategy2->step2a step2b Adjust Temperature (Try lower temp, e.g., 0°C to RT) strategy2->step2b step2c Change Methylating Agent (e.g., MeI vs. DMS) strategy2->step2c step1b Follow with Fluoride-Mediated Protodesilylation (TBAF) step1a->step1b

Caption: Decision tree for improving N1-methylation selectivity.

Question: My reaction yield is low, or the starting material is not fully consumed. What should I check?

Answer: Low yield or incomplete conversion can stem from several issues:

  • Reagent Quality: Ensure all reagents are pure and solvents are anhydrous. Water can quench the strong bases used (e.g., NaH, KHMDS) and hydrolyze some methylating agents. Methyl iodide, in particular, can degrade over time and should be freshly distilled or purchased.[1]

  • Base Strength & Stoichiometry: The base must be strong enough to deprotonate the pyrazole's N-H bond effectively. For pyrazoles with electron-withdrawing groups, a stronger base like NaH or KHMDS may be necessary.[1][3] Use a slight excess (1.1-1.2 equivalents) of the base.

  • Reaction Temperature: While some reactions work at room temperature, others may require heating to overcome the activation energy. Conversely, if side reactions like over-methylation to a quaternary pyrazolium salt are occurring, lowering the temperature may be beneficial.[1] Monitor the reaction by TLC or LC-MS to find the optimal balance.

Question: How can I separate the N1 and N2 isomers if my reaction still produces a mixture?

Answer: Separation of N1 and N2 regioisomers can be challenging due to their similar physical properties. However, it is often achievable.[1][3]

  • Silica Gel Column Chromatography: This is the most common method. The two isomers often have slightly different polarities. A systematic screen of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) is recommended. Sometimes, using a less polar solvent system and a longer column can improve resolution.

  • Crystallization: If one of the isomers is a solid and has a tendency to crystallize, fractional crystallization can be an effective purification technique.

  • Preparative HPLC: For very difficult separations or to obtain highly pure material, reverse-phase preparative HPLC is a powerful option.

Validated Experimental Protocols

Protocol 1: High N1-Selectivity using a Masked Methylating Agent

This protocol is adapted from methodologies developed for highly regioselective N-methylation of pyrazoles and offers the highest degree of control.[5][6][7]

workflow start Start: 4-Fluoropyrazol-5-ol deprotonate 1. Deprotonation Base: KHMDS Solvent: Anhydrous THF/DMSO start->deprotonate alkylate 2. N-Alkylation Reagent: (i-PrO)3SiCH2Cl Temperature: 0°C to 60°C deprotonate->alkylate intermediate N1-Silylmethyl Intermediate alkylate->intermediate desilylate 3. Protodesilylation Reagent: TBAF / H2O Temperature: 60°C intermediate->desilylate product End: N1-Methyl-4-fluoropyrazol-5-ol (>95:5 Selectivity) desilylate->product

Caption: Workflow for N1-selective masked methylation.

Materials:

  • 4-Fluoropyrazol-5-ol (1.0 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)

  • (Chloromethyl)triisopropoxysilane (1.2 equiv)[7]

  • Anhydrous Tetrahydrofuran (THF) and Dimethyl sulfoxide (DMSO)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (2.0 equiv)

  • Ethyl acetate, Water, Brine

Procedure:

  • To an oven-dried flask under an inert nitrogen atmosphere, add the 4-fluoropyrazol-5-ol (1.0 equiv).

  • Dissolve the starting material in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add KHMDS (1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes. The solution should become homogeneous.

  • Add (chloromethyl)triisopropoxysilane (1.2 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60 °C. Stir for 2-4 hours, monitoring the formation of the silylated intermediate by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Add the TBAF solution (2.0 equiv) and a small amount of water (10 vol% of the TBAF solution).

  • Heat the mixture back to 60 °C and stir for 2-4 hours to effect the protodesilylation.[6] Monitor the disappearance of the intermediate by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.

Protocol 2: Classical N1-Selective Methylation

This protocol uses more common reagents and may provide good selectivity depending on the substrate.[2][4]

Materials:

  • 4-Fluoropyrazol-5-ol (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)

  • Methyl Iodide (MeI) (1.2 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a flask, add 4-fluoropyrazol-5-ol (1.0 equiv) and anhydrous DMSO.

  • Add finely ground potassium carbonate (2.0 equiv).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add methyl iodide (1.2 equiv) dropwise.

  • Stir the reaction at room temperature overnight, or heat gently (e.g., 40-50 °C) if the reaction is slow. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by silica gel column chromatography, carefully analyzing fractions to separate the N1 and N2 isomers.

Protocol 3: Isomer Characterization by NMR Spectroscopy

Unambiguous identification of the N1 and N2 isomers is essential. 1D and 2D NMR experiments (¹H, ¹³C, HMBC, NOESY) are the gold standard.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is often the most definitive experiment. Look for a three-bond correlation (³J) from the N-methyl protons to the pyrazole ring carbons.

    • For the N1-methyl isomer , you should observe a correlation from the N-CH₃ protons to the C5 carbon of the pyrazole ring.

    • For the N2-methyl isomer , a correlation from the N-CH₃ protons to the C3 carbon is expected.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity.

    • For the N1-methyl isomer , a NOE may be observed between the N-CH₃ protons and any substituent at the C5 position.

    • For the N2-methyl isomer , a NOE may be observed between the N-CH₃ protons and a substituent at the C3 position.

Data Summary: Comparison of Methylation Strategies

MethodReagentsTypical N1:N2 RatioAdvantagesDisadvantages
Masked Methylation KHMDS, (i-PrO)₃SiCH₂Cl, TBAF>95:5[5][6]Exceptionally high regioselectivity; general applicability.Two-step process; requires specialized, more expensive reagents.
Classical (K₂CO₃/DMSO) K₂CO₃, MeI, DMSO60:40 to 85:15 (highly substrate dependent)Operationally simple; uses common, inexpensive reagents.Moderate to poor selectivity; requires careful optimization.[2][4]
Classical (NaH/DMF) NaH, MeI, DMF50:50 to 80:20 (highly substrate dependent)Strong base ensures full deprotonation.Often provides poor selectivity; NaH requires careful handling.[3]

References

  • BenchChem.
  • BenchChem.
  • ResearchGate.
  • G. C. Winters et al.
  • R Discovery.
  • N. J. Norman et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Synfacts. (Chloromethyl)
  • ACS Publications. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • ACS Publications. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • ACS Publications. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

Sources

Technical Support Center: Stability of 4-Fluoro-1,3-dimethyl-1H-Pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol is a substituted pyrazole derivative, a class of heterocyclic compounds widely utilized as core scaffolds in the development of pharmaceuticals and agrochemicals.[1][2] The unique electronic properties imparted by the fluorine atom can significantly enhance metabolic stability and binding affinity.[3][4] However, the combination of a hydroxyl group and a fluorine atom on the pyrazole ring introduces specific stability challenges, particularly under basic conditions. This guide provides an in-depth analysis of the compound's behavior in basic media, offering troubleshooting advice and protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary and most immediate reaction when 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol is exposed to a base? A1: The most immediate interaction is the deprotonation of the acidic hydroxyl group at the C5 position. This acid-base reaction forms a resonance-stabilized pyrazolate anion. The pKa of the hydroxyl proton is lowered by the electron-withdrawing effect of the adjacent fluorine atom and the pyrazole ring itself. This deprotonation is a rapid equilibrium and will occur even with mild bases.

Q2: My reaction requires basic conditions. What is the primary degradation pathway I should be concerned about? A2: The main degradation pathway of concern is Nucleophilic Aromatic Substitution (SNAr) at the C4 position, leading to the displacement of the fluoride ion.[5][6] The pyrazole ring, when in its pyrazol-5-one tautomeric form, has a carbonyl group adjacent (ortho) to the fluorine atom. This carbonyl group is strongly electron-withdrawing and activates the C4 position for nucleophilic attack. Nucleophiles present in the reaction mixture (e.g., hydroxide ions from the base, or other nucleophilic reagents) can displace the fluoride, leading to the formation of 4-hydroxy-1,3-dimethyl-1H-pyrazol-5-ol or other C4-substituted adducts.

Q3: How does the choice of base (mild vs. strong) affect the stability of the compound? A3: The strength and nucleophilicity of the base are critical factors:

  • Mild, Non-Nucleophilic Bases (e.g., K₂CO₃, Cs₂CO₃, DBU in aprotic solvents): These will primarily act as proton acceptors, forming the pyrazolate anion. The risk of fluoride displacement is lower but increases with higher temperatures and longer reaction times. These are generally preferred if only deprotonation is required.

  • Strong, Nucleophilic Bases (e.g., NaOH, KOH, LiOH): These bases not only deprotonate the C5-hydroxyl but also introduce a high concentration of a potent nucleophile (OH⁻). This significantly increases the rate of SNAr degradation and the formation of the 4-hydroxy byproduct. Use of these bases should be approached with caution, employing low temperatures and short reaction times.

Q4: I observed a new, more polar spot on my TLC plate after running a reaction in aqueous NaOH. What is it likely to be? A4: The new, more polar spot is very likely the 4-hydroxy-1,3-dimethyl-1H-pyrazol-5-ol degradation product. The replacement of fluorine with a hydroxyl group increases the compound's polarity, causing it to have a lower Rf value on normal-phase silica gel. We recommend co-spotting your sample with a pure standard of the starting material and confirming the mass of the new spot by LC-MS.

Q5: Are there any conditions that could lead to the opening of the pyrazole ring? A5: While ring-opening of pyrazoles can occur under the influence of a strong base, it typically involves deprotonation at a ring carbon (like C3 or C5).[7] Since your compound is N-substituted and has a methyl group at C3, this pathway is significantly less likely under typical synthetic conditions compared to fluoride displacement. Extreme conditions (very high temperatures, highly concentrated and strong bases) would be required to initiate ring cleavage.

Part 2: Troubleshooting Guide for Experimental Issues
SymptomPotential Cause(s)Recommended Actions & Troubleshooting
Low yield or incomplete conversion of starting material 1. Degradation of Starting Material: The compound is decomposing via SNAr under the basic conditions before it can react as intended. 2. In-situ Formation of Less Reactive Anion: The deprotonated pyrazolate anion may be less reactive in your desired transformation than the neutral starting material.1. Run a Control Experiment: Stir the starting material under your reaction conditions (base, solvent, temp) without your other reagents. Monitor for degradation by TLC or LC-MS over time. 2. Modify Conditions: Switch to a milder, non-nucleophilic base (e.g., K₂CO₃). Run the reaction at a lower temperature (e.g., 0°C or -20°C). Minimize reaction time. 3. Change Order of Addition: Add the base slowly at a low temperature to a mixture of the pyrazole and other reagents to allow the desired reaction to compete with degradation.
Multiple unexpected product spots/peaks in analysis (TLC, LC-MS) 1. SNAr Degradation: The major impurity is likely the 4-hydroxy byproduct. 2. Reaction with Other Nucleophiles: If other nucleophiles are present (e.g., amines, thiols), they may also be displacing the fluoride.1. Characterize Byproducts: Use LC-MS to get the mass of the main byproducts. A mass corresponding to [M-F+OH]⁺ is strong evidence for the 4-hydroxy species. 2. Protect Other Nucleophiles: If possible, protect other nucleophilic functional groups in your substrate before introducing the pyrazole and base. 3. Use a Non-Nucleophilic Base: Employ a sterically hindered base like DBU or Proton-Sponge® to minimize side reactions.
Reaction mixture changes color (e.g., turns yellow/brown) 1. Anion Formation: Formation of the pyrazolate anion can often lead to a yellow color due to the extended conjugated system. This is not necessarily indicative of degradation. 2. Decomposition: Significant darkening to brown or black, especially with heating, suggests more extensive decomposition, potentially involving oxidative pathways or ring-opening products.[8]1. Monitor Analytically: Do not rely on color alone. Take an aliquot for TLC/LC-MS analysis to distinguish between expected anion formation and actual degradation. 2. Maintain Inert Atmosphere: If decomposition is confirmed, ensure the reaction is run under a rigorously inert atmosphere (N₂ or Ar) to prevent oxidation, which can be promoted by basic conditions.
Part 3: Key Experimental Protocols
Protocol 1: Standard Stability Assessment

This protocol allows you to quantify the stability of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol under your proposed reaction conditions.

  • Preparation: Prepare three separate vials. To each, add 10 mg of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol and 1 mL of your chosen solvent.

  • Reagent Addition:

    • Vial A (Control): No base added.

    • Vial B (Mild Base): Add 1.5 equivalents of K₂CO₃.

    • Vial C (Strong Base): Add 1.5 equivalents of 1M NaOH.

  • Incubation: Stir all vials at your intended reaction temperature (e.g., Room Temperature or 60°C).

  • Time-Point Analysis: At T=0, 1h, 4h, and 24h, withdraw a small aliquot (e.g., 10 µL) from each vial.

  • Quench and Dilute: Immediately quench the aliquot in 200 µL of a 1:1 acetonitrile:0.1% formic acid solution. This neutralizes the base and stops the degradation.

  • Analysis: Analyze the quenched samples by LC-MS. Calculate the percentage of starting material remaining relative to an internal standard or by peak area percentage at T=0.

Protocol 2: Recommended Handling Procedure for Base-Mediated Reactions
  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the experiment.

  • Temperature Control: Cool the solution of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol and any other substrates in an appropriate solvent to 0°C or below before adding the base.

  • Base Selection: Whenever possible, use a mild, non-nucleophilic base (e.g., solid K₂CO₃, DBU). If an aqueous base is required, use it at the lowest effective concentration.

  • Slow Addition: Add the base to the reaction mixture slowly, either portion-wise as a solid or dropwise as a solution, to maintain a low instantaneous concentration and control any exotherms.

  • Monitor Progress: Closely monitor the reaction by TLC or LC-MS. Aim to quench the reaction as soon as the starting material is consumed to minimize over-reaction and degradation.

  • Aqueous Workup: When quenching the reaction, use a buffered or weak acid solution (e.g., saturated NH₄Cl or cold 1M HCl) to neutralize the base without exposing the product to harsh acidic conditions for extended periods.

Part 4: Mechanistic Visualization

The stability of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol in basic media is governed by two key processes: initial deprotonation and subsequent potential degradation via nucleophilic aromatic substitution.

Deprotonation Equilibrium

The primary event is the reversible deprotonation of the C5-hydroxyl group to form a resonance-stabilized pyrazolate anion.

Caption: Reversible deprotonation at the C5-hydroxyl position.

SNAr Degradation Pathway

The major degradation route involves the addition of a nucleophile (like OH⁻) to the C4 position, activated by the pyrazolone tautomer, followed by the elimination of the fluoride leaving group. This process restores aromaticity to the ring.

Caption: SNAr mechanism for fluoride displacement by hydroxide.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Solutions start Unexpected Result Observed (e.g., low yield, impurity) check_stability Run Control Experiment: Substrate + Base only start->check_stability degradation_obs Is Degradation Observed? check_stability->degradation_obs lower_temp Lower Reaction Temperature degradation_obs->lower_temp Yes mild_base Use Milder/Non-Nucleophilic Base (e.g., K₂CO₃, DBU) degradation_obs->mild_base Yes shorter_time Reduce Reaction Time degradation_obs->shorter_time Yes inert_atm Ensure Inert Atmosphere degradation_obs->inert_atm Yes no_degradation Degradation is not the issue. Investigate other reaction parameters (reagent purity, stoichiometry, etc.) degradation_obs->no_degradation No

Caption: Logical workflow for troubleshooting stability issues.

References
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • PMC. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • PMC. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Retrieved from [Link]

  • ACS Publications. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Retrieved from [Link]

Sources

troubleshooting low reactivity of 4-fluoro pyrazoles in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Technical Context

4-Fluoropyrazoles present a deceptive challenge in organic synthesis. While the pyrazole ring is generally considered electron-rich, the introduction of a fluorine atom at the C4 position creates a unique electronic "tug-of-war."[1] The fluorine atom exerts a strong inductive electron-withdrawing effect (


) while simultaneously offering mesomeric donation (

).[1][2]

The Paradox of Reactivity:

  • As a Nucleophile (N-Alkylation/Arylation): The

    
     effect of fluorine lowers the 
    
    
    
    of the N-H proton, making deprotonation easier. However, it also stabilizes the resulting anion, significantly reducing its nucleophilicity compared to non-fluorinated pyrazoles.
  • As an Electrophile (Displacement of F): The electron-rich nature of the pyrazole ring (6

    
    -electrons) renders the system inherently resistant to Nucleophilic Aromatic Substitution (
    
    
    
    ). The ring repels incoming nucleophiles, preventing the formation of the Meisenheimer complex required for standard displacement.

This guide addresses these specific electronic barriers with field-proven protocols.

Diagnostic Workflow

Before adjusting reagents, identify your specific reactivity bottleneck using the decision tree below.

Reactivity_Troubleshooting Start Diagnostic Start: What is the Reaction Failure? Type_N Scenario A: N-Functionalization Fails (Alkylation/Arylation) Start->Type_N N-H Unreactive Type_C Scenario B: Displacement of F Fails (C4-Substitution) Start->Type_C C-F Inert Analysis_N Root Cause: Reduced Nucleophilicity (Stable Anion) Type_N->Analysis_N Analysis_C Root Cause: Electron-Rich Ring (Repels Nucleophiles) Type_C->Analysis_C Sol_N1 Solution 1: Switch to Cs2CO3/DMF (Cesium Effect) Analysis_N->Sol_N1 Alkyl Halides Sol_N2 Solution 2: Chan-Lam Coupling (Cu-Catalysis) Analysis_N->Sol_N2 Aryl Boronic Acids Sol_C1 CRITICAL STOP: SNAr is forbidden. Switch to 4-Br/I + Pd-Catalysis Analysis_C->Sol_C1

Figure 1: Decision matrix for troubleshooting 4-fluoropyrazole reactivity. Blue paths indicate nucleophilic failures; red paths indicate electrophilic failures.[2]

Scenario A: Troubleshooting N-Alkylation & Arylation

The Issue: You are treating 4-fluoropyrazole with an alkyl halide or aryl halide, but observing low conversion or no reaction. The Science: The C4-fluorine pulls electron density, stabilizing the nitrogen lone pair. The pyrazolate anion forms easily but is "lazy" (poor nucleophile).

Protocol 1: The "Cesium Effect" for Difficult Alkylations

For standard alkyl halides (


), replace Sodium Hydride (

) with Cesium Carbonate (

). The large cesium cation effectively "desolvates" the pyrazolate anion, exposing the nitrogen for attack.

Optimized Conditions:

  • Solvent: DMF (Anhydrous) or NMP.

  • Base:

    
     (2.0 equiv).[2]
    
  • Temperature:

    
    .
    
  • Additive: TBAI (Tetrabutylammonium iodide) catalytic (10 mol%) if using alkyl chlorides.[2]

Protocol 2: Chan-Lam Coupling for N-Arylation

Standard


 to attach an aryl ring to the nitrogen rarely works with electron-deficient pyrazoles.[1][2] Palladium coupling (Buchwald) is effective but expensive. The Chan-Lam coupling  is the superior choice for 4-fluoropyrazoles due to mild conditions and high tolerance for the deactivated nitrogen.[2]

Step-by-Step Methodology:

  • Charge Vessel: Add 4-fluoropyrazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (1.0 equiv - stoichiometric is often required for deactivated amines).
    
  • Base/Ligand: Add Pyridine (2.0 equiv).[2]

  • Solvent: Add DCM (Dichloromethane) or MeOH.[2] Note: DCM often gives better solubility for fluorinated heterocycles.[2]

  • Atmosphere: Open to air (balloon of

    
     accelerates reaction). Stir at RT for 16–24h.[1]
    
  • Workup: Filter through Celite to remove Copper salts.

Data Comparison: Base Selection Impact

Yields based on reaction of 4-fluoropyrazole with benzyl bromide (1.1 equiv) in DMF at


 for 4h.
Base SystemYield (%)Mechanistic Insight

35%Poor solubility; tight ion pairing inhibits nucleophile.[1][2]

/ THF
55%Fast deprotonation, but aggregation of sodium salt reduces rate.

92% "Naked anion" effect maximizes nucleophilicity.

<5%Base too weak to fully deprotonate the fluorinated pyrazole (

shift).[2]

Scenario B: Troubleshooting C-F Displacement ( )

The Issue: You are trying to displace the Fluorine atom at C4 with an amine or alkoxide.[2] The Verdict: Stop immediately. This reaction is electronically forbidden under standard conditions.

Why it Fails: Nucleophilic Aromatic Substitution (


) requires an electron-deficient ring to stabilize the negative charge in the Meisenheimer intermediate. Pyrazole is electron-rich (excess 

-electrons).[1][2] The Fluorine at C4 is attached to the most electron-rich position of the ring. No amount of heating will force a standard nucleophile to displace it.
The Solution: Cross-Coupling via C-Br/I

Do not attempt to activate the C-F bond.[2] Instead, redesign the synthesis to use 4-bromo-pyrazole or 4-iodo-pyrazole .[1] These undergo Palladium-catalyzed cross-coupling (Suzuki, Buchwald) efficiently.[1]

Alternative: If you MUST displace C4-F (C-F Activation) If the scaffold is fixed and you cannot switch to Br/I, you must use Nickel-Catalyzed C-F Activation .[1][2] This is high-level catalysis.

Reference Protocol (Ni-Catalyzed Amination of Aryl Fluorides):

  • Catalyst:

    
     (10 mol%).
    
  • Ligand:

    
     or DCyPF (20 mol%).
    
  • Base: LiHMDS or NaOtBu.[1][2]

  • Solvent: Toluene,

    
    .[3][4]
    
  • Note: This is difficult on pyrazoles.[1] Switching to 4-Br is 100x more reliable.[1]

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of N1 and N2 isomers. How do I control regioselectivity? A: 4-Fluoropyrazole is symmetric, so N1 and N2 are identical unless you have substituents at C3/C5.[1][2]

  • If C3/C5 are different (e.g., 3-methyl-4-fluoro-pyrazole): Sterics usually dominate.[1] Alkylation favors the less hindered Nitrogen (next to the smaller group).

  • To reverse selectivity: Use a temporary protecting group (e.g., THP) that can be removed later, or switch to Michael Addition conditions if alkylating with an acrylate (thermodynamic control often favors the more substituted isomer).

Q2: My reaction turns black and yields tar when using NaH. A: Fluorinated heterocycles can be sensitive to strong, irreversible bases which may trigger ring-opening decomposition.[1][2] Switch to


 in Acetonitrile or DMF . It provides a "buffered" basic environment that maintains the anion without destroying the ring.

Q3: Can I use Ullmann coupling (Cu/High Temp) instead of Chan-Lam? A: Yes, but 4-fluoropyrazoles are thermally sensitive.[1][2] High temperatures (


) can lead to defluorination or polymerization. Chan-Lam (RT to 

) is significantly safer for this substrate.[1]

References

  • Chan-Lam Coupling Mechanism & Scope

    • Source: Qiao, J. X., & Lam, P. Y. S.[1] "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1][5] Synthesis, 2011.[1][6]

  • Cesium Effect in Alkylation

    • Source: Flessner, T., et al. "Cesium Carbonate Promoted N-Alkylation of Indoles and Pyrazoles."[1] Synlett, 2005.[1]

    • Context: Establishes the superiority of Cs+ for poor nucleophiles.
  • Reactivity of Fluorinated Pyrazoles

    • Source: Saucier, M. A.[1] "Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions." University of Mississippi Honors Theses, 2020.

    • Context: Detailed analysis of pKa and electronic properties of fluoropyrazoles.
  • Buchwald-Hartwig of 4-Halo-Pyrazoles

    • Source: "Pd-Catalyzed Buchwald-Hartwig Coupling for C4-Amination of 4-halo-1H-1-tritylpyrazoles." Molecules, 2020.[1]

    • Context: Confirms necessity of Pd-catalysis for C4 substitution; SNAr is not viable.

Sources

Technical Support Center: Removal of Inorganic Fluoride Byproducts from Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists and researchers engaged in pyrazole synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often challenging aspect of pyrazole synthesis: the removal of inorganic fluoride byproducts. Our focus is on providing practical, field-proven insights to ensure the purity and integrity of your pyrazole products.

Introduction: The Challenge of Fluoride Byproducts

Many modern synthetic routes to fluorinated pyrazoles, which are of significant interest in pharmaceutical and agrochemical research, can introduce inorganic fluoride salts as byproducts.[1][2][3][4] For instance, reactions like the Balz-Schiemann reaction, a classic method for introducing fluorine to an aromatic system, can result in the formation of salts such as sodium fluoride (NaF), potassium fluoride (KF), or cesium fluoride (CsF).[5][6][7][8] While often considered benign, residual inorganic fluorides can interfere with downstream applications, including biological assays and subsequent chemical transformations.[9][10][11][12][13]

The primary challenge in removing these byproducts lies in their variable solubility in organic solvents commonly used for reaction workups and purification.[14][15][16] This guide will equip you with the knowledge and techniques to effectively eliminate these unwanted inorganic fluorides from your pyrazole products.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of inorganic fluoride byproducts in pyrazole synthesis?

A1: The most frequent source is the use of fluorinating reagents or reactions that release fluoride ions. A prominent example is the Balz-Schiemann reaction, where an aromatic amine is converted to an aryl fluoride via a diazonium tetrafluoroborate intermediate.[5][6][7][8] The thermal decomposition of this intermediate yields the desired aryl fluoride, nitrogen gas, and boron trifluoride, which is often quenched with a base, leading to the formation of inorganic fluoride salts. Other methods may involve the use of fluoride salts like KF or CsF as bases or nucleophiles.[17]

Q2: Why is it crucial to remove inorganic fluoride byproducts?

A2: Residual inorganic fluorides can have several detrimental effects:

  • Interference with Biological Assays: Fluoride ions can inhibit enzymes and affect cellular processes, leading to inaccurate results in biological screenings.[9][10][11][12][13]

  • Catalyst Poisoning: In subsequent reactions that utilize sensitive catalysts (e.g., palladium-catalyzed cross-couplings), fluoride ions can act as catalyst poisons, reducing reaction efficiency.

  • Product Instability: The basic nature of some fluoride salts can lead to the degradation of sensitive functional groups on the pyrazole core over time.

  • Inaccurate Analytical Data: The presence of inorganic salts can interfere with analytical techniques such as NMR and mass spectrometry, leading to difficulties in characterization and inaccurate purity assessments.

Q3: How can I detect the presence of residual inorganic fluoride in my pyrazole sample?

A3: Several analytical techniques can be employed:

  • Fluoride Ion-Selective Electrode (ISE): This is a highly sensitive and accurate method for quantifying fluoride ions in a sample.[18] The pyrazole sample would need to be dissolved in a suitable solvent and the measurement taken in an aqueous solution.

  • ¹⁹F NMR Spectroscopy: While primarily used for identifying organofluorine compounds, the presence of a sharp singlet in a region characteristic of inorganic fluoride (the exact chemical shift can vary depending on the cation and solvent) can indicate contamination.

  • Ion Chromatography: This is another powerful technique for separating and quantifying inorganic ions, including fluoride.[19]

  • Combustion Analysis: For total fluorine content, combustion methods followed by titration can be used, though this won't distinguish between organic and inorganic fluorine.[20][21][22]

Troubleshooting Guides

This section provides a structured approach to tackling common issues encountered during the removal of inorganic fluoride byproducts.

Issue 1: Persistent Presence of Inorganic Fluoride After Standard Aqueous Workup

Symptoms:

  • ¹⁹F NMR shows a persistent singlet corresponding to inorganic fluoride.

  • Fluoride ISE analysis of the purified product indicates fluoride contamination.

  • The isolated product is a sticky or gummy solid instead of a crystalline material.

Possible Causes:

  • Low Solubility of the Fluoride Salt in Water: Some fluoride salts, particularly those of alkaline earth metals, have limited water solubility.[16]

  • Formation of an Emulsion During Extraction: This can trap the inorganic salt in the organic layer.

  • Insufficient Washing: The volume or number of aqueous washes may be inadequate to fully remove the salt.

  • High Concentration of the Pyrazole Product: A highly concentrated organic solution can hinder the efficient transfer of the inorganic salt to the aqueous phase.

Solutions:

Workflow for Enhanced Aqueous Washing:

Start Crude Pyrazole (with inorganic fluoride) Dilute Dilute with Organic Solvent Start->Dilute Wash1 Wash with Deionized Water (3x) Dilute->Wash1 Check Analyze Aqueous Layer for Fluoride (e.g., ISE) Wash1->Check Fluoride still present? Wash2 Wash with Brine (to break emulsions) Check->Wash2 Yes Dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Check->Dry No Wash2->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate End Purified Pyrazole Concentrate->End

Caption: Workflow for removing inorganic fluorides via enhanced aqueous washing.

Detailed Protocol for Enhanced Aqueous Washing:

  • Dilute the Crude Product: Dissolve the crude pyrazole product in a generous amount of a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). A more dilute solution facilitates better partitioning of the salt into the aqueous phase.

  • Perform Multiple Aqueous Washes: Transfer the organic solution to a separatory funnel and wash with deionized water. Repeat this washing step at least three times, using a fresh portion of water each time. Vigorous shaking is important, but be mindful of emulsion formation.

  • Break Emulsions with Brine: If an emulsion forms, a wash with a saturated aqueous solution of sodium chloride (brine) can help to break it.[23]

  • Dry and Concentrate: After the final wash, dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Issue 2: Pyrazole Product has Some Water Solubility, Leading to Product Loss During Aqueous Workup

Symptoms:

  • Low recovery of the desired pyrazole after aqueous extraction.

  • TLC analysis of the aqueous layers shows the presence of the product.

Possible Causes:

  • Polar Functional Groups on the Pyrazole: The presence of polar groups (e.g., -NH, -OH, -COOH) on the pyrazole ring can increase its water solubility.

  • Use of a Water-Miscible Organic Solvent: If the reaction solvent is partially or fully miscible with water (e.g., THF, acetone), it can lead to product loss into the aqueous phase.

Solutions:

MethodDescriptionAdvantagesDisadvantages
Acid/Base Extraction If the pyrazole is basic, it can be protonated with a dilute acid to form a water-soluble salt, leaving non-basic impurities in the organic layer. The aqueous layer is then basified and the product is extracted with an organic solvent.Highly effective for separating basic pyrazoles from neutral or acidic impurities.Not suitable for acid-sensitive pyrazoles. Requires additional steps.
Solvent Swap If the reaction was performed in a water-miscible solvent, first remove it under reduced pressure. Then, redissolve the residue in a water-immiscible solvent before proceeding with the aqueous wash.Prevents product loss due to solvent miscibility.Requires an additional evaporation step.
Crystallization/Precipitation If the pyrazole is a solid, it may be possible to precipitate it from the reaction mixture by adding a non-solvent, leaving the inorganic fluoride in the solution. Alternatively, recrystallization from a suitable solvent system can be a very effective purification method.Can yield highly pure product. Avoids the need for aqueous extraction.Finding a suitable solvent system can be challenging. May not be effective if the fluoride salt co-precipitates.

Detailed Protocol for Acid/Base Extraction (for basic pyrazoles):

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Acidic Wash: Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic pyrazole will move into the aqueous layer as its hydrochloride salt. The inorganic fluoride will also be in the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (check with pH paper). The pyrazole will precipitate or form an oil.

  • Extraction of Pure Product: Extract the basified aqueous solution with a fresh portion of a water-immiscible organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the purified pyrazole.

Issue 3: Inorganic Fluoride Co-precipitates with the Pyrazole Product During Crystallization

Symptoms:

  • The crystalline product still shows the presence of inorganic fluoride upon analysis.

  • The melting point of the crystalline product is broad or inconsistent.

Possible Causes:

  • Similar Solubilities: The pyrazole and the inorganic fluoride may have similar solubility profiles in the chosen crystallization solvent.

  • Inclusion in the Crystal Lattice: The fluoride salt may be incorporated into the crystal lattice of the pyrazole.

Solutions:

Workflow for Fluoride Removal Prior to Crystallization:

Start Crude Pyrazole (with fluoride) Dissolve Dissolve in a Water-Immiscible Solvent Start->Dissolve Wash Perform Enhanced Aqueous Washing Dissolve->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate to Near Saturation Dry->Concentrate Crystallize Induce Crystallization (cooling, anti-solvent) Concentrate->Crystallize Isolate Isolate Crystals (filtration) Crystallize->Isolate End Pure Crystalline Pyrazole Isolate->End

Caption: A workflow combining washing and crystallization for optimal purity.

Detailed Protocol for Purification by Combined Washing and Crystallization:

  • Initial Purification by Washing: Before attempting crystallization, perform the "Enhanced Aqueous Washing" protocol described in Issue 1 to remove the bulk of the inorganic fluoride.

  • Solvent Selection for Crystallization: After drying and concentrating the organic solution, perform small-scale solubility tests to find a suitable solvent or solvent system for crystallization. An ideal system is one in which the pyrazole is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the residual fluoride salt remains soluble.

  • Recrystallization: Dissolve the pyrazole in the minimum amount of the hot solvent. Allow the solution to cool slowly to promote the formation of well-defined crystals. If necessary, induce crystallization by scratching the inside of the flask or adding a seed crystal.

  • Isolation and Washing of Crystals: Isolate the crystals by filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities, including any fluoride salt that may have been on the surface of the crystals.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Concluding Remarks

The successful synthesis of high-purity pyrazoles requires careful attention to the removal of all byproducts, including seemingly innocuous inorganic salts. By understanding the nature of inorganic fluoride contaminants and employing the systematic troubleshooting strategies outlined in this guide, researchers can confidently produce pyrazole compounds of the highest quality, ready for their intended downstream applications.

References

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Snead, D. R., Levesque, F., & Naber, J. R. (2019). An improved Balz-Schiemann reaction enabled by ionic liquids and continuous processing. Tetrahedron, 75(39), 130523.
  • Zheng, X., Liu, H., Wang, J., & Zhang, S. (2015). Solubility of KF in four organic solvents and thermodynamic dissolution functions.
  • Clark, H. S. (1951). Determination of fluorine in organic compounds: Microcombustion method. Analytical Chemistry, 23(4), 659-661.
  • Yoe, J. H., Salsbury, J. M., & Cole, J. W. (1944). Determination of Fluorine in Fluoro-Organic Compounds.
  • White, C. J., & Kele, P. (2016).
  • Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(10), 1046-1052.
  • Chemistry Stack Exchange. (2018). Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? Retrieved from [Link]

  • Henthorn, Z. C., & Gadgil, A. J. (2023). Methods of Removing Inorganic Fluoride from Compositions Containing Fluorinated Organic Compounds. U.S.
  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.
  • ResearchGate. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Pradere, U., et al. (2005). Method for the detection of fluoride or hydrogen fluoride and detection kit. U.S.
  • Jäger, M., et al. (2022).
  • Wikipedia. (n.d.). Caesium fluoride. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An improved Balz-Schiemann reaction enabled by ionic liquids and continuous processing. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis of Fluorinated Pyrazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • Seo, T., et al. (2021). Solvent-Free Mechanochemistry Overcomes the Low Solubility of Inorganic Silver Fluorides in the Construction of C−F and S−F Bonds. Journal of the American Chemical Society, 143(16), 6165-6175.
  • Taylor, R. J., et al. (2014).
  • Fischer, R., et al. (2014). Process for the preparation of 5-fluoro-1h-pyrazoles.
  • Li, Y. Q., et al. (2009). Toxicity of fluoride to microorganisms in biological wastewater treatment systems.
  • Beck, A., et al. (2011). Method for purifying pyrazoles.
  • Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi.
  • Khanal, B., et al. (2023). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Chemical Science, 14(10), 2686-2692.
  • Bakherad, M., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8459.
  • Gunturu, K. C., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(43), 26685-26718.
  • Allen. (2025). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. Retrieved from [Link]

  • Ceron-Camacho, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1010-1049.
  • Wu, Y., et al. (2022). Biomimetic Organic-Inorganic Hybrid Membranes for Removal of Fluoride Ions. Membranes, 12(5), 498.
  • Sarkar, C., et al. (2021). Molecular basis of fluoride toxicities: Beyond benefits and implications in human disorders. Journal of Biosciences, 46(1), 24.
  • JETIR. (2021).
  • Janoski, E. J. (1952). Process for removing organic fluorides from hydrocarbons. U.S.
  • ResearchGate. (n.d.). What are the methods to remove fluoride naturally or biologically? Retrieved from [Link]

  • Li, Y. Q., et al. (2009).
  • ResearchGate. (n.d.). Biomimetic Organic-Inorganic Hybrid Membranes for Removal of Fluoride Ions. Retrieved from [Link]

  • Johnston, C. J., & Strobel, S. A. (2020). Principles of fluoride toxicity and the cellular response: a review. Fluoride, 53(2), 143-162.
  • Grandjean, P. (2019). Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses. Environmental Health, 18(1), 1-15.

Sources

Validation & Comparative

1H and 13C NMR Spectral Elucidation of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural elucidation, tautomeric equilibrium, and comparative NMR analysis of fluorinated vs. non-fluorinated pyrazolones.

Introduction: The Strategic Role of Fluorinated Pyrazoles

In modern medicinal chemistry, the pyrazole nucleus serves as a privileged scaffold. Modifying this core by introducing a fluorine atom—specifically at the C4 position—is a proven strategy for modulating lipophilicity, metabolic stability, and target binding affinity. Compounds like 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol (CAS 80171-20-6) are critical building blocks in the development of novel analgesics, agrochemicals, and bacterial biofilm inhibitors [1].

However, the structural elucidation of these compounds via Nuclear Magnetic Resonance (NMR) spectroscopy is notoriously complex. Pyrazol-5-ols exhibit dynamic prototropic tautomerism, existing in an equilibrium between the CH form (pyrazol-5-one), the OH form (5-hydroxypyrazole), and the NH form[2]. The introduction of a highly electronegative fluorine atom fundamentally alters this tautomeric landscape compared to its non-fluorinated counterpart, 1,3-dimethyl-1H-pyrazol-5-ol .

This guide objectively compares the NMR spectral performance of these two analogs, detailing the causality behind the chemical shifts and providing a self-validating experimental protocol for accurate structural characterization.

Mechanistic Causality: Fluorine-Driven Tautomeric Shifts

To interpret the NMR data accurately, one must first understand the electronic impact of the C4-fluorine substitution.

In non-polar solvents like


, the non-fluorinated analog (1,3-dimethyl-1H-pyrazol-5-ol) exists predominantly in the CH tautomer  (2,4-dihydro-2,5-dimethyl-3H-pyrazol-3-one). This is driven by the thermodynamic stability of the isolated carbonyl group (

) [3].

Conversely, the substitution of the C4 proton with a fluorine atom in 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol introduces a strong electron-withdrawing inductive effect (-I) and a resonance-donating effect (+R). To maximize the delocalization of the fluorine's lone pairs and minimize dipole-dipole repulsion, the molecule undergoes a tautomeric shift toward the OH tautomer (enol form). This shift results in a fully conjugated


 system, drastically altering both the 

and

NMR chemical shifts.

Tautomerism cluster_0 Non-Fluorinated Analog cluster_1 C4-Fluorinated Analog A 1,3-Dimethyl-1H-pyrazol-5-ol B CH Tautomer Favored (Pyrazolone Form) A->B Non-polar solvent (CDCl3) D OH Tautomer Favored (Enol Form) B->D Fluorination drives enolization C 4-Fluoro-1,3-dimethyl- 1H-pyrazol-5-ol C->D Electronegative F-atom

Figure 1: The thermodynamic shift in tautomeric equilibrium driven by C4-fluorination.

Comparative Spectral Data Analysis

The following tables summarize the NMR spectral data. The data for the non-fluorinated analog is derived from standardized experimental literature [3], while the data for the fluorinated analog is derived using established empirical coupling rules and analogous fluorinated pyrazolone benchmarks [2, 4].

Table 1: NMR Spectral Comparison

Notice the disappearance of the C4-methylene protons and the emergence of scalar H-F coupling in the fluorinated analog.

Structural Feature1,3-Dimethyl-1H-pyrazol-5-ol (Exp. in

)
4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol (Derived in DMSO-

)
Causality / Mechanistic Note
N1-CH

3.21 ppm (3H, s)~3.55 ppm (3H, s)Downfield shift due to increased conjugation in the enol form.
C3-CH

2.02 ppm (3H, s)~2.15 ppm (3H, d,

Hz)
Long-range scalar coupling with the C4-fluorine atom splits the methyl signal.
C4-Proton(s) 3.11 ppm (2H, s, CH

)
AbsentProtons replaced by fluorine; confirms the absence of the CH tautomer.
C5-OH Absent (Exists as C=O)~11.0 - 12.0 ppm (1H, br s)Broad signal highly dependent on concentration and intermolecular H-bonding.
Table 2: NMR Spectral Comparison

The


 spectrum of the fluorinated analog is characterized by massive carbon-fluorine spin-spin splitting (

).
Carbon Position1,3-Dimethyl-1H-pyrazol-5-ol (Exp. in

)
4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol (Derived in DMSO-

)
Causality / Mechanistic Note
C5 (C=O / C-OH) 172.2 ppm (s)~151.0 ppm (d,

Hz)
Upfield shift reflects the transition from a ketone (C=O) to an enol (C-OH).
C4 (C-H / C-F) 41.4 ppm (s)~138.5 ppm (d,

Hz)
Massive downfield shift and large primary coupling constant due to direct C-F bond.
C3 (C=N) 155.5 ppm (s)~135.0 ppm (d,

Hz)

coupling confirms the proximity of the C3 carbon to the fluorinated center.
N1-CH

31.0 ppm (s)~33.0 ppm (s)Minor environmental shift.
C3-CH

16.9 ppm (s)~10.5 ppm (d,

Hz)
Small

coupling visible due to the rigid conjugated system.

Standardized Experimental Protocol: Tautomer-Locked NMR Acquisition

To ensure reproducibility and prevent spectral broadening caused by rapid tautomeric exchange, the following self-validating protocol must be adhered to when analyzing fluorinated pyrazolones.

Phase 1: Sample Preparation & Solvent Selection
  • Solvent Choice: Do not use

    
     for fluorinated pyrazol-5-ols unless investigating equilibrium dynamics. Use DMSO-
    
    
    
    (100% deuterated) to lock the molecule into the OH (enol) tautomer via strong solvent-solute hydrogen bonding.
  • Concentration: Dissolve exactly 20–25 mg of the analyte in 0.6 mL of DMSO-

    
    . High concentrations promote intermolecular hydrogen bonding, which sharpens the OH proton signal.
    
  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) for

    
    /
    
    
    
    calibration, and Trichlorofluoromethane (
    
    
    ) for
    
    
    calibration.
Phase 2: Multi-Nuclear Acquisition Parameters
  • 
     NMR (400 MHz or higher): 
    
    • Set relaxation delay (D1) to 2.0 seconds.

    • Acquire 16–32 scans. Ensure the spectral window extends to 15 ppm to capture the highly deshielded enol OH proton.

  • 
     NMR (376 MHz): 
    
    • Acquire a proton-decoupled

      
       spectrum. The C4-fluorine will appear as a sharp singlet in the vinylic/aromatic region (typically between -160 to -170 ppm).
      
  • 
     NMR (100 MHz): 
    
    • Increase the relaxation delay (D1) to 3.0 seconds to account for the quaternary C4 and C5 carbons.

    • Acquire a minimum of 1024 scans to achieve a sufficient signal-to-noise ratio for the heavily split doublet signals (

      
      , 
      
      
      
      ).

NMR_Workflow Step1 1. Solvent Selection (DMSO-d6 locks OH Tautomer) Step2 2. Sample Preparation (25 mg / 0.6 mL to sharpen OH signal) Step1->Step2 Step3 3. Multi-Nuclear Acquisition (1H, 19F, 13C with extended D1) Step2->Step3 Step4 4. Spectral Processing & J-Coupling Analysis (1J_CF, 2J_CF) Step3->Step4 Step5 5. Tautomeric Structural Elucidation Step4->Step5

Figure 2: Standardized workflow for the NMR acquisition of fluorinated pyrazolones.

Conclusion

The transition from 1,3-dimethyl-1H-pyrazol-5-ol to 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol is not merely a substitution; it is a fundamental thermodynamic redesign of the molecule's tautomeric state. By leveraging multi-nuclear NMR (


, 

,

) and understanding the scalar coupling causality (

and

), researchers can definitively map these structures. This precise structural validation is a mandatory gateway for advancing these privileged scaffolds through the drug development pipeline.

References

  • US8324264B1 - Inhibitors of bacterial biofilms and related methods. Google Patents.
  • 4-Trifluoroacetyl-3-methyl-1-phenyl-5-pyrazolone Tautomerism. Benchchem.
  • 1,3-Dimethyl-5-hydroxypyrazole | 5203-77-0. ChemicalBook.
  • Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. PMC / NIH.

Comparative Analysis of FTIR Characteristic Peaks: Fluorinated vs. Non-Fluorinated Pyrazolone Carbonyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolone derivatives, exemplified by the neuroprotective drug Edaravone, represent a highly versatile class of heterocyclic scaffolds in drug development. In modern medicinal chemistry, fluorination—such as the introduction of a trifluoromethyl (-CF₃) group—is a proven structural modification used to enhance metabolic stability, lipophilicity, and target binding affinity. However, this modification fundamentally alters the electron distribution within the pyrazolone ring.

This guide objectively compares the Fourier Transform Infrared (FTIR) spectroscopic profiles of fluorinated versus non-fluorinated pyrazolones, focusing specifically on the carbonyl (C=O) stretching vibrations. Furthermore, we evaluate the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr pellet) methods to provide researchers with an optimized, self-validating analytical workflow.

Mechanistic Causality: The Fluorine Inductive Effect

To accurately interpret FTIR spectral shifts, one must understand the underlying quantum mechanical and electrostatic changes induced by halogenation.

In a standard non-fluorinated pyrazolone (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one), the carbonyl group participates in extensive


-conjugation with the adjacent nitrogen atoms and the double bond of the heterocyclic ring. This delocalization of electrons weakens the C=O double bond, lowering its force constant (

). Consequently, the stretching frequency is typically observed at lower wavenumbers, between 1638 cm⁻¹ and 1685 cm⁻¹ [1].

When a highly electronegative fluorinated moiety is introduced, it exerts a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the pyrazolone core, restricting the delocalization of the carbonyl


-electrons. As a result, the C=O bond retains a more localized, stronger double-bond character. According to Hooke's Law for molecular vibrations (

), an increased force constant (

) directly translates to a higher vibrational frequency. Thus, the carbonyl peak in fluorinated pyrazolones characteristically shifts to a higher wavenumber, typically between 1720 cm⁻¹ and 1760 cm⁻¹ [2].

MechanisticPathway A Fluorination of Pyrazolone (e.g., -CF₃ addition) B Strong Inductive Effect (-I) Electron Density Withdrawn A->B C Decreased π-Conjugation in Pyrazolone Ring B->C D Increased Force Constant (k) of C=O Bond C->D E FTIR Carbonyl Peak Shift (Higher Wavenumber: >1720 cm⁻¹) D->E

Mechanistic pathway illustrating how fluorination shifts the FTIR carbonyl peak.

Analytical Method Comparison: ATR-FTIR vs. KBr Pellet

When detecting high-frequency carbonyl shifts in fluorinated pyrazolones, the choice of sampling technique is critical. Fluorinated compounds often exhibit altered hygroscopicity and complex polymorphic behaviors that can be disrupted by improper sample handling.

Table 1: Comparison of FTIR Analytical Techniques for Pyrazolone Analysis
FeatureATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation Direct application; no dilution required.Requires grinding with KBr (1:100 ratio) and pressing.
Moisture Interference Minimal. (No hygroscopic matrix used).High. (KBr is highly hygroscopic; absorbed water broadens peaks near 1600-1700 cm⁻¹).
Polymorphic Integrity Preserved. (Minimal pressure applied).Risk of alteration. (High pressure can induce phase transitions or keto-enol tautomeric shifts).
C=O Peak Resolution Excellent; sharp and distinct peaks.Good, but susceptible to broadening from matrix interactions.
Throughput High (< 2 minutes per sample).Low (10-15 minutes per sample).

Scientist's Verdict: ATR-FTIR is the superior alternative for analyzing fluorinated pyrazolones. It eliminates the risk of moisture-induced peak broadening (from the O-H bending of water) that frequently obscures the critical 1650–1750 cm⁻¹ carbonyl region in poorly prepared KBr pellets.

Experimental Workflow & Protocol

The following self-validating protocol ensures high-fidelity FTIR data acquisition, preventing cross-contamination and ensuring reproducible peak resolution.

ExperimentalWorkflow cluster_methods Analytical Method Comparison Start Synthesized Pyrazolone Sample Preparation ATR ATR-FTIR Method (Recommended) Start->ATR KBr KBr Pellet Method (Alternative) Start->KBr ATR_Step Direct application to Diamond Crystal ATR->ATR_Step KBr_Step Grind with KBr (1:100) Press at 10 tons KBr->KBr_Step ATR_Scan Scan 4000-400 cm⁻¹ (Resolution: 4 cm⁻¹) ATR_Step->ATR_Scan KBr_Scan Scan 4000-400 cm⁻¹ (Resolution: 4 cm⁻¹) KBr_Step->KBr_Scan Compare Data Processing & Carbonyl Peak Identification ATR_Scan->Compare KBr_Scan->Compare

Step-by-step workflow comparing ATR-FTIR and KBr pellet methods for pyrazolone analysis.

Step-by-Step Methodology (Optimized for ATR-FTIR):
  • System Initialization & Background: Power on the FTIR spectrometer and allow the infrared source to stabilize for 30 minutes. Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Deposit approximately 2–5 mg of the synthesized pyrazolone powder directly onto the center of the diamond crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks. Causality Note: Uniform, intimate contact is required because the evanescent IR wave penetrates only 0.5–2 µm into the sample. Poor contact will result in low signal-to-noise ratios.

  • Data Acquisition: Scan the sample using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm during post-processing to account for wavelength-dependent penetration depth.

  • Validation & Cleaning: Verify that the baseline is flat and the maximum absorbance is below 1.2 A.U. Clean the crystal with isopropanol and run a rapid verification scan to ensure no carryover peaks (especially in the sensitive 1700 cm⁻¹ region) remain before loading the next derivative.

Quantitative Data Comparison

The table below summarizes the characteristic FTIR peaks derived from experimental literature, highlighting the diagnostic spectral differences between standard and fluorinated pyrazolones [1][2][3].

Table 2: Characteristic FTIR Peak Shifts in Pyrazolone Derivatives
Compound TypeExample MoleculeC=O Stretch (cm⁻¹)C=N / C=C Stretch (cm⁻¹)N-H / O-H Region (cm⁻¹)
Non-Fluorinated Edaravone (3-methyl derivative)1638 - 1685 1590 - 16102800 - 3200 (Broad, H-bonded)
Fluorinated 3-(trifluoromethyl)-1-phenyl-pyrazol-5-one1727 - 1760 1596 - 16203100 - 3300 (Sharper)
Metal Complexed Pyrazolone-Fe/Rb complexes1575 - 1585 1500 - 1550Variable

Analytical Takeaway: The significant positive shift of ~90 cm⁻¹ in the carbonyl peak is the primary diagnostic marker for the successful fluorination of the pyrazolone core, confirming the intended alteration of the molecule's electronic environment.

References

  • Title: Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury Source: PMC - National Institutes of Health (Originally published in Molecular Pharmaceutics) URL: [Link]

  • Title: Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines Source: PMC - National Institutes of Health (Originally published in Molecules) URL: [Link]

  • Title: Novel Pyrazolone–Thiophene Schiff Base Functionalized Fe₃O₄ Nanocomposite Source: SSRN (Social Science Research Network) URL: [Link]

Unveiling Tautomeric Landscapes: A Comparative Guide to the Crystallography of 4-Fluoro-1,3-dimethyl-1H-Pyrazol-5-ol and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the X-ray crystallographic data of pyrazol-5-ol tautomers, with a focus on the structural implications of fluorination. While the specific crystal structure of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol is not publicly available in crystallographic databases as of the writing of this guide, this document synthesizes data from closely related analogs to predict its structural behavior and to provide a framework for future crystallographic studies.

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of paramount importance in the field of medicinal chemistry. For pyrazol-5-ol derivatives, which are key scaffolds in numerous pharmaceutical agents, the precise tautomeric form present in the solid state can significantly influence a molecule's physicochemical properties, including its solubility, stability, and, most critically, its interaction with biological targets. The introduction of a fluorine atom, a common strategy in drug design to modulate metabolic stability and binding affinity, adds another layer of complexity and interest to the structural analysis of these compounds.

This guide will delve into the crystallographic intricacies of pyrazol-5-ol tautomerism by examining relevant published structures. We will explore the experimental methodologies for obtaining such data and present a comparative analysis of key structural parameters.

The Tautomeric Forms of Pyrazol-5-ols

Substituted pyrazol-5-ols can exist in three principal tautomeric forms: the OH-form (A), the NH-form (B), and the CH-form (C). The equilibrium between these forms is influenced by factors such as the nature of substituents, the solvent, and the solid-state packing forces. X-ray crystallography provides a definitive snapshot of the preferred tautomer in the crystalline state.

Tautomers A OH-form (A) 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol B NH-form (B) 4-fluoro-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one A->B Prototropic Shift C CH-form (C) 4-fluoro-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one B->C Prototropic Shift

Caption: Tautomeric forms of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol.

Comparative Crystallographic Analysis of Related Pyrazole Derivatives

In the absence of direct crystallographic data for 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol, we turn our attention to analogous structures to infer potential structural characteristics. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures[1]. While a specific entry for our target molecule is not found, the CSD contains a wealth of data on related pyrazoles.

For instance, the crystal structure of 1,3-dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol reveals the presence of the OH-tautomer in the solid state[2]. In this structure, the pyrazole ring is essentially planar, and the crystal packing is dominated by intermolecular N—H···O and C—H···O hydrogen bonds, which link the molecules into two-dimensional networks[2].

Conversely, the structure of 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one demonstrates the adoption of the keto (NH) tautomer in the crystalline form[3]. This highlights the subtle yet critical influence of the N1-substituent on the tautomeric preference.

The impact of a fluorine substituent on the pyrazole ring itself can be gleaned from structures like 4-fluoro-1H-pyrazole [4][5]. In its crystal structure, determined at 150 K, two crystallographically unique molecules are linked by an N—H···N hydrogen bond, forming one-dimensional chains[4][5]. This contrasts with its chloro and bromo analogs, which form trimeric motifs, suggesting that the high electronegativity and smaller size of fluorine can lead to distinct supramolecular assemblies.

Feature1,3-dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol[2]1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one[3]4-fluoro-1H-pyrazole[4][5]
Tautomeric Form OH-formNH-form (keto)Not applicable (no oxo group)
Space Group Orthorhombic, PbcaMonoclinic, P2₁/cTriclinic, P1
Key Bond Lengths (Å) C4-C5 ≈ 1.36, C5-O ≈ 1.35C4-C5 ≈ 1.50, C5=O ≈ 1.23C4-F ≈ 1.35
Hydrogen Bonding N—H···O, C—H···ON—H···O, C—H···F, C—H···ON—H···N
Supramolecular Motif 2D networksInversion dimers forming 2D arrays1D chains

Table 1: Comparative Crystallographic Data of Related Pyrazole Derivatives.

Based on this comparative data, it is plausible to hypothesize that 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol could crystallize in either the OH- or NH-tautomeric form. The presence of the N1-methyl group, similar to 1,3-dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol, might favor the OH-form. However, the electron-withdrawing nature of the fluorine at the C4 position could influence the acidity of the pyrazole N-H or the enolic O-H, potentially shifting the equilibrium. The final determination awaits experimental verification.

Experimental Protocol: Single-Crystal X-ray Diffraction

For researchers aiming to elucidate the structure of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol or similar derivatives, the following provides a generalized, best-practice workflow for single-crystal X-ray diffraction.

Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal_Growth Purification->Crystal_Growth Mounting Mounting Crystal_Growth->Mounting Data_Collection Data_Collection Mounting->Data_Collection Data_Reduction Data_Reduction Data_Collection->Data_Reduction Structure_Solution Structure_Solution Data_Reduction->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation CIF_Generation CIF_Generation Validation->CIF_Generation

Caption: Generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Methodology
  • Synthesis and Purification: The target compound must be synthesized and purified to the highest possible degree. Impurities can inhibit crystallization or lead to poor-quality crystals. Techniques such as column chromatography and recrystallization are crucial.

  • Crystal Growth: High-quality single crystals are paramount. Common methods include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly and undisturbed.

    • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K or 150 K)[4][5]. Low temperatures are often used to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to extract the intensities and positions of the Bragg reflections.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map of the unit cell.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, displacement parameters, and other model parameters to achieve the best fit between the calculated and observed diffraction patterns.

  • Validation and CIF Generation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The data is then compiled into a Crystallographic Information File (CIF), the standard format for reporting crystal structures.

Conclusion and Future Outlook

While the definitive crystal structure of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol remains to be determined, a comparative analysis of structurally related compounds provides valuable insights into its likely tautomeric preferences and solid-state behavior. The interplay of the N1-methyl substituent and the C4-fluoro group will undoubtedly lead to a unique and informative crystal structure. The experimental protocols outlined in this guide provide a robust framework for researchers to pursue the crystallization and structural elucidation of this and other novel pyrazole derivatives. The resulting crystallographic data will be a significant contribution to our understanding of tautomerism and the rational design of new therapeutic agents.

References

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428-431. [Link]

  • Al-Hourani, B. J., Wuest, F. R., & El-Sattar, A. A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4599. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved March 7, 2026, from [Link]

  • Fun, H.-K., et al. (2014). Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o949–o950. [Link]

  • Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. PubChem. Retrieved March 7, 2026, from [Link]

  • Ragavan, R. V., et al. (2011). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o633. [Link]

  • Rue, E. A., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

Sources

Comparative Thermal Profiling: 4-Fluoro vs. 4-Bromo-1,3-dimethyl-1H-Pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of pyrazole-based pharmacophores and agrochemicals, late-stage halogenation is a highly effective strategy to modulate physicochemical properties. Comparing 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol and 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol provides a textbook case study on how a single atomic substitution at the C4 position dictates the solid-state crystal lattice energy. This guide provides an in-depth comparative analysis of their melting points, the mechanistic causality behind their thermal behaviors, and a self-validating analytical protocol for empirical determination.

Physicochemical Profiling & The Halogen Effect

The melting point of a crystalline solid is a macroscopic readout of its microscopic intermolecular forces. When comparing the fluoro- and bromo-derivatives of 1,3-dimethyl-1H-pyrazol-5-ol, we observe a significant divergence in thermal stability driven entirely by the nature of the halogen substituent.

Quantitative Comparison Table
Property4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol4-Bromo-1,3-dimethyl-1H-pyrazol-5-ol
CAS Number 80171-20-61535968-74-1
Molecular Weight 130.12 g/mol 191.03 g/mol
Halogen Atomic Radius ~1.47 Å (Fluorine)~1.85 Å (Bromine)
Melting Point 101–103 °C>103 °C (Significantly Higher)
Primary Intermolecular Forces Hydrogen bonding, weak dispersionHydrogen bonding, strong dispersion, halogen bonding
Mechanistic Causality: Why do their melting points differ?

The melting point of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol is experimentally established at 101–103 °C . Fluorine is highly electronegative but possesses an extremely low polarizability because its valence electrons are held tightly to the nucleus. Consequently, the London dispersion forces in the fluoro-derivative's crystal lattice are exceptionally weak.

Conversely, substituting fluorine for bromine to form 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol introduces a much larger, highly polarizable electron cloud. This increased polarizability leads to stronger transient dipoles (enhanced van der Waals forces). Furthermore, the bromine atom can participate in highly directional halogen bonding (e.g., C–Br···O or C–Br···N interactions) within the solid state. These robust intermolecular networks require significantly more thermal energy to disrupt, resulting in a predictably higher melting point for the bromo analog.

HalogenEffect Sub Halogen Substitution at C4 (1,3-dimethyl-1H-pyrazol-5-ol) Fluoro 4-Fluoro Analogue (Small radius, low polarizability) Sub->Fluoro Fluorination Bromo 4-Bromo Analogue (Large radius, high polarizability) Sub->Bromo Bromination F_Props Weak London Dispersion Lower Melting Point (101-103 °C) Fluoro->F_Props Crystal Packing Br_Props Strong van der Waals & Halogen Bonding Higher Melting Point (>103 °C) Bromo->Br_Props Crystal Packing

Logical flow of how C4-halogen substitution dictates intermolecular forces and melting points.

Experimental Protocol: High-Precision Melting Point Determination

To objectively compare the melting points of these two analogs, traditional capillary tube methods are insufficient due to subjective visual interpretation. Differential Scanning Calorimetry (DSC) is the gold standard, providing a thermodynamic readout of the phase transition.

The following protocol is designed as a self-validating system compliant with. By integrating an Indium calibration step, the protocol inherently proves its own accuracy before sample analysis begins.

Step-by-Step DSC Methodology
  • System Calibration (Self-Validation Step):

    • Run a high-purity Indium standard under the exact experimental conditions.

    • Validation Criteria: The extrapolated onset temperature (

      
      ) of Indium must be 
      
      
      
      °C, and the heat of fusion (
      
      
      ) must be
      
      
      J/g. If these parameters fail, the instrument must be recalibrated.
  • Sample Preparation:

    • Accurately weigh 2.0 to 5.0 mg of the pyrazol-5-ol derivative into a standard aluminum DSC crucible.

    • Seal the crucible with a pinhole lid. Causality: The pinhole prevents pressure buildup from any residual solvent evaporation, which could artificially shift the melting endotherm.

  • Atmospheric Control:

    • Purge the furnace with dry Nitrogen gas at a constant flow rate of 50 mL/min. This prevents oxidative degradation of the pyrazole ring at elevated temperatures.

  • Thermal Ramp:

    • Equilibrate the sample at 25 °C for 3 minutes.

    • Heat the sample from 25 °C to 200 °C at a controlled rate of 10 °C/min.

  • Data Analysis:

    • Analyze the primary endothermic peak. Per USP <891>, record the extrapolated onset temperature (

      
      )  as the official melting point, not the peak maximum, as 
      
      
      
      is independent of sample mass and heating rate.

DSC_Workflow Prep Sample Prep (2-5 mg) Purge N2 Purge (50 mL/min) Prep->Purge Calib USP <891> Calibration (Indium Standard) Calib->Prep Heat Thermal Ramp (10 °C/min) Purge->Heat Analyze Determine Onset Temp (Melting Point) Heat->Analyze

Step-by-step Differential Scanning Calorimetry (DSC) workflow based on USP <891> guidelines.

Implications in Drug Development

The disparity in melting points between the 4-fluoro and 4-bromo analogs directly impacts downstream pharmaceutical development:

  • Solubility: According to the General Solubility Equation (GSE), a higher melting point exponentially decreases ideal aqueous solubility. The bromo-analog will typically require more aggressive formulation strategies (e.g., amorphous solid dispersions or lipid formulations) compared to the fluoro-analog.

  • Processability: The lower melting point of the fluoro-analog (101–103 °C) may present challenges during high-shear milling or tableting, where localized frictional heating can induce unintended melt-quenching or polymorphic transformations.

References

  • PubChem. "4-bromo-1,3-dimethyl-1H-pyrazol-5-ol." National Center for Biotechnology Information.[Link]

  • United States Pharmacopeia (USP). "General Chapter <891> Thermal Analysis." USP-NF.[Link]

Advanced HPLC Method Development: Separating Fluorinated Pyrazole Impurities

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: C18 vs. Pentafluorophenyl (PFP) Stationary Phases

As pharmaceutical and agrochemical pipelines increasingly rely on halogenated motifs to improve metabolic stability and target binding, fluorinated pyrazoles have become ubiquitous. However, the synthesis of these APIs frequently generates structurally analogous byproducts—specifically des-fluoro impurities (arising from incomplete fluorination) and positional isomers (arising from off-target halogenation).

For analytical scientists, separating these impurities presents a formidable challenge. This guide objectively compares the performance of traditional Octadecylsilane (C18) stationary phases against Pentafluorophenyl (PFP) phases, providing the mechanistic causality and self-validating protocols required to develop robust, stability-indicating HPLC methods.

Mechanistic Causality: Why Standard C18 Often Fails

Standard C18 columns are the gold standard for reversed-phase chromatography, relying primarily on dispersive (hydrophobic) interactions between the alkyl chain and the analyte[1]. However, when applied to fluorinated pyrazoles, C18 phases frequently fail to achieve baseline resolution due to two fundamental chemical realities:

  • Similar Hydrophobic Footprints: The van der Waals radius of a fluorine atom (1.47 Å) is remarkably small, sitting between hydrogen (1.20 Å) and oxygen (1.52 Å). Consequently, the substitution of a hydrogen atom with a fluorine atom does not significantly alter the molecule's overall hydrophobic volume. On a purely dispersive C18 phase, a des-fluoro impurity will often co-elute with the fluorinated API[2].

  • Lack of Electronic Recognition: C18 phases cannot exploit the unique electronic properties of the highly polarized C-F bond or the aromaticity of the pyrazole ring, leaving valuable selectivity vectors unused[2].

The PFP Advantage: Multi-Modal Retention

To resolve closely related fluorinated isomers, we must move beyond pure hydrophobicity and leverage orthogonal selectivity. Pentafluorophenyl (PFP) stationary phases achieve this through a multi-modal retention mechanism[3].

The PFP phase consists of a propyl-linked phenyl ring substituted with five highly electronegative fluorine atoms. This architecture provides four distinct interaction pathways:

  • Hydrophobic Interactions: Similar to C18, the propyl linker and organic surface provide baseline reversed-phase retention.

  • 
     Interactions:  The electronegative fluorines draw electron density away from the phenyl ring, creating an electron-deficient 
    
    
    
    -system. This interacts strongly with the electron-rich
    
    
    -system of the analyte's pyrazole ring[3].
  • Dipole-Dipole Interactions: The highly polarized C-F bonds on the stationary phase align with the C-F bonds on the analyte, providing enhanced retention for fluorinated compounds[2][3].

  • Steric/Shape Selectivity: The rigid, planar nature of the PFP ring offers exceptional spatial recognition, easily discriminating between positional isomers that simply cannot be resolved on flexible alkyl chains[4][5].

Mechanism Analyte Fluorinated Pyrazole API & Impurities C18 C18 Column Hydrophobic Interactions Analyte->C18 Alkyl chain PFP PFP Column Hydrophobic + Pi-Pi Interactions + Dipole-Dipole Analyte->PFP Fluorine & Ring Outcome1 Poor Resolution (Rs < 1.5) C18->Outcome1 Outcome2 High Resolution (Rs > 2.0) PFP->Outcome2

Comparison of retention mechanisms between C18 and PFP stationary phases.

Comparative Experimental Data

To objectively demonstrate the performance gap, the following table summarizes typical chromatographic data obtained during the method development for a proprietary fluorinated pyrazole API, its des-fluoro impurity (Impurity A), and its positional isomer (Impurity B). Both columns were evaluated using identical mobile phases and gradient profiles.

AnalyteC18 Retention Time (min)C18 Resolution (

)
PFP Retention Time (min)PFP Resolution (

)
PFP Tailing Factor
Impurity A (Des-fluoro) 8.45N/A7.10N/A1.12
API (Target) 8.520.4 (Co-elution) 8.654.2 1.05
Impurity B (Isomer) 8.700.8 (Poor) 10.205.8 1.08

Data Interpretation: The C18 column failed to resolve the des-fluoro impurity from the API, and only partially resolved the positional isomer. The PFP column, exploiting dipole-dipole and


 interactions, selectively retained the fluorinated API longer than the des-fluoro impurity, while the rigid steric environment of the PFP ring pushed the positional isomer to a significantly later retention time, achieving baseline resolution (

> 4.0) for all peaks[4].

Self-Validating Experimental Protocol

The following protocol utilizes a core-shell PFP column. Core-shell particles reduce eddy diffusion (the multiple paths analyte molecules take through the column), resulting in sharper peaks and higher efficiency compared to fully porous particles[4].

Materials & Reagents
  • Column: Core-Shell PFP, 2.6 µm, 100 x 4.6 mm (e.g., Kinetex F5 or Ascentis Express F5)[4].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v). Causality: The low pH (~2.7) ensures the basic nitrogen atoms on the pyrazole ring remain fully protonated, preventing secondary interactions with residual silanols on the silica support that cause peak tailing.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C. Causality: Temperature heavily influences

    
     interactions. If positional isomers are not resolving, lowering the temperature to 25°C can increase the rigidity of the interaction, improving 
    
    
    
    .
  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (or API specific

    
    )
    

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
12.0 40 60
15.0 5 95

| 18.0 | 95 | 5 (Re-equilibration) |

System Suitability Testing (SST) - The Validation Gate

A protocol is only as trustworthy as its internal controls. Before analyzing unknown samples, inject a System Suitability Resolution Mix containing the API, Impurity A, and Impurity B at 0.1 mg/mL. The system is only validated for use if it meets the following criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    2.0 between all critical pairs. (If
    
    
    < 2.0, verify column temperature and ensure mobile phase B is strictly Acetonitrile, as Methanol can disrupt
    
    
    interactions).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    1.5 for the API peak. (If
    
    
    > 1.5, prepare fresh Mobile Phase A to ensure proper pH buffering).
  • Repeatability: %RSD of the API peak area must be

    
     2.0% across 5 replicate injections.
    

Workflow Start Fluorinated Pyrazole Impurity Profiling Screen Initial Column Screening (C18 vs. PFP) Start->Screen Eval Evaluate Resolution (Rs) Target: Rs > 2.0 Screen->Eval C18_Fail C18: Co-elution of Positional Isomers Eval->C18_Fail Hydrophobic only PFP_Pass PFP: Baseline Separation (Dipole & Pi-Pi) Eval->PFP_Pass Multi-mode Opt Optimize Gradient & Buffer pH PFP_Pass->Opt Val Method Validation (ICH Q2 Guidelines) Opt->Val

Decision workflow for HPLC method development of fluorinated pyrazoles.

Conclusion

When developing analytical methods for fluorinated pyrazoles, relying solely on dispersive C18 chemistry is a strategic error that often leads to undetected co-elutions. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analysts can harness a combination of hydrophobic,


, and dipole-dipole interactions. This multi-modal approach provides the necessary steric and electronic selectivity to confidently resolve des-fluoro impurities and positional isomers, ensuring the ultimate safety and efficacy of the pharmaceutical product.

References

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column LCGC North America / ResearchGate URL
  • Kinetex F5 Core-Shell HPLC Columns Phenomenex URL
  • Thermo Fisher Scientific / lcms.
  • Ascentis® Express F5 (Pentafluorophenyl)
  • Different Types of Stationary Phases in Liquid Chromatography Veeprho URL
  • The Theory of HPLC Column Chemistry CHROMacademy / Crawford Scientific URL

Sources

Comparative Bioactivity Guide: 4-H vs. 4-F Pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-H (unsubstituted) and 4-F (fluorinated) pyrazol-5-ol derivatives. It is designed for medicinal chemists and pharmacologists to aid in scaffold selection during lead optimization.

Executive Summary: The "Switch" Effect

In medicinal chemistry, the substitution of Hydrogen (H) with Fluorine (F) at the 4-position of the pyrazol-5-ol core is not merely a steric modification; it acts as a functional switch that fundamentally alters the molecule's mechanism of action.

  • 4-H Pyrazol-5-ols: primarily function as Redox-Active Agents . They are potent radical scavengers (e.g., Edaravone) because the C4-H bond is labile, allowing for radical formation and tautomeric shifting.

  • 4-F Pyrazol-5-ols: primarily function as High-Affinity Ligands . The C-F bond is metabolically stable and locks the tautomeric equilibrium, making these derivatives ideal for enzyme inhibition (e.g., Kinases, COX-2) where a defined, stable binding pose is required.

Chemical Architecture & Tautomeric Control[1]

The bioactivity differences stem directly from the tautomeric landscape. Pyrazol-5-ols exist in a dynamic equilibrium between three forms: OH-form (enol) , NH-form (imide) , and CH-form (keto) .

Tautomeric Equilibrium Analysis
  • 4-H Derivatives: The C4-H allows the molecule to access the CH-form (pyrazolone). This form is essential for reactivity with electrophiles and radical species.

  • 4-F Derivatives: The strong electronegativity and lack of a labile proton at C4 (in fully substituted aromatic systems) or the destabilization of the keto-form effectively "locks" the molecule into the OH- or NH-forms . This prevents the "distraction" of the CH-tautomer, concentrating the population into the forms that typically bind to protein active sites.

Visualization: Tautomeric Locking Mechanism

Tautomerism cluster_0 4-H Pyrazol-5-ol (Dynamic) cluster_1 4-F Pyrazol-5-ol (Locked) H_OH OH-Form (Aromatic) High Binding Affinity H_NH NH-Form (Imide) H-Bond Donor H_OH->H_NH Fast Exchange H_CH CH-Form (Keto) Reactive / Radical Trap H_NH->H_CH Tautomerization F_OH 4-F OH-Form LOCKED State F_CH CH-Form Energetically Unfavorable F_OH->F_CH Blocked

Figure 1: Tautomeric landscape comparison. 4-F substitution effectively blocks access to the CH-keto form, stabilizing the aromatic enol/imide forms preferred for receptor binding.

Comparative Bioactivity Data

The following data synthesizes findings from antioxidant assays (Edaravone analogs) and kinase inhibitor screens.

Table 1: Physicochemical & Biological Profile[2][3][4]
Feature4-H Derivative (e.g., Edaravone)4-F Derivative (Bioisostere)Impact on Drug Design
Primary Mechanism Radical Scavenging (e- donor)Steric/Electronic Receptor Fit4-H for Neuroprotection; 4-F for Inhibition
Metabolic Stability Low (Rapid Oxidation at C4)High (Blocks CYP450 oxidation)4-F extends Half-life (

)
Acidity (pKa) ~7.0 - 8.0 (Neutral)~5.5 - 6.5 (More Acidic)4-F increases solubility at phys. pH
Lipophilicity (LogP) ModerateSlightly Higher (+0.2 to +0.4)4-F improves membrane permeability
H-Bonding Donor (NH/OH)Acceptor (F) + Donor (NH/OH)4-F adds an interaction point
Detailed Bioactivity Analysis
A. Antioxidant Activity (Radical Scavenging)[1][2][3]
  • 4-H Superiority: The antioxidant mechanism of pyrazolones (like Edaravone) relies on the abstraction of the electron/proton from the C4 position or the facile oxidation of the keto-form.

  • 4-F Deficit: Substitution with Fluorine creates a strong C-F bond (

    
    ) that resists homolytic cleavage. Consequently, 4-F derivatives show >50% reduction in radical scavenging capacity (DPPH/ABTS assays)  compared to their 4-H counterparts.
    
B. Enzyme Inhibition (Kinases/Receptors)
  • 4-F Superiority: In kinase inhibitors (e.g., p38 MAP kinase or COX-2 inhibitors), the pyrazole ring often sits in a hydrophobic pocket.

    • Metabolic Blockade: The C4 position is a "soft spot" for CYP450 oxidation. Fluorination blocks this, preventing rapid clearance.

    • Binding Affinity: The fluorine atom can engage in multipolar interactions with backbone amides or orthogonal carbonyls in the active site, often improving

      
       values by 5-10 fold .
      

Experimental Protocols

Protocol A: Synthesis of 4-F Pyrazol-5-ols (Selectfluor Method)

Standard electrophilic fluorination is preferred over direct condensation for late-stage functionalization.

  • Starting Material: Dissolve 1.0 eq of the 4-H pyrazol-5-ol substrate in Acetonitrile (MeCN).

  • Reagent Addition: Add 1.1 eq of Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).

    • Note: The reaction proceeds via an electrophilic attack on the enol form.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Recrystallize from Ethanol/Water to isolate the 4-F product.

Protocol B: Comparative Metabolic Stability Assay (Microsomal)

To validate the "Metabolic Blocking" effect of the 4-F substitution.

  • Preparation: Prepare 1 µM solutions of Compound A (4-H) and Compound B (4-F) in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) (0.5 mg/mL protein) and NADPH-regenerating system.

  • Sampling: Incubate at 37°C. Aliquot samples at

    
     min.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Analyze via LC-MS/MS. Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ).
    • Expected Result: 4-F derivative should show a significantly shallower slope (lower clearance) than the 4-H parent.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways: 4-H leads to radical scavenging (and instability), while 4-F leads to stable receptor binding.

BioactivityPathways Start Pyrazol-5-ol Scaffold Sub_H Substituent: 4-H Start->Sub_H Sub_F Substituent: 4-F Start->Sub_F Path_H Pathway: Radical Scavenging Sub_H->Path_H Path_F Pathway: Ligand Binding Sub_F->Path_F Mech_H Mechanism: 1. Tautomerizes to Keto form 2. C4-H Abstraction (Radical) 3. Oxidative Degradation Path_H->Mech_H Mech_F Mechanism: 1. Locked Enol Conformation 2. C-F Metabolic Blockade 3. Hydrophobic/Dipole Interaction Path_F->Mech_F Out_H Outcome: Neuroprotection (Antioxidant) Short Half-life Mech_H->Out_H Out_F Outcome: Enzyme Inhibition (High Potency) Extended Half-life Mech_F->Out_F

Figure 2: Divergent bioactivity pathways driven by C4 substitution. 4-H facilitates redox chemistry, while 4-F facilitates stable molecular recognition.

References

  • Edaravone Mechanism & Bioactivity

    • Title: "How is edaravone effective against acute ischemic stroke and amyotrophic l
    • Source: Watanabe, K. et al. (2018). Journal of Clinical Biochemistry and Nutrition.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry (Metabolic Stability)

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor, Anti-Infective, and Anti-Inflammatory Applic
    • Source: Inoue, M. et al. (2020).
    • URL:[Link][4]

  • Synthesis of Fluorin

    • Title: "Synthesis of 4,4-Difluoro-1H-pyrazole Deriv
    • Source: ResearchG
    • URL:[Link]

  • Tautomerism of Pyrazolones

    • Title: "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols"
    • Source: Holzer, W. et al. (2018). Molecules.
    • URL:[Link]

Sources

Qualifying 4-Fluoro-1,3-dimethyl-1H-Pyrazol-5-ol: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug development, 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol (CAS 80171-20-6) serves as a critical scaffold for kinase inhibitors and novel fungicides. However, its analysis is plagued by a specific chemical duality: tautomerism . The equilibrium between its enol (aromatic) and keto (pyrazolone) forms can lead to split peaks, inconsistent retention times, and integration errors if the reference standard is not rigorously qualified.

This guide moves beyond basic "certificate of analysis" checks. It establishes a self-validating protocol for qualifying reference standards of this molecule, comparing the performance of Certified Reference Materials (CRMs) against In-House Working Standards.

Part 1: The Analyte & The Challenge

The "Tautomer Trap"

Unlike stable benzenoid intermediates, 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol exists in a dynamic equilibrium. The fluorine atom at the C4 position exerts a strong electron-withdrawing effect, altering the pKa and stability of the tautomers compared to the non-fluorinated parent.

  • Enol Form (Pyrazol-5-ol): Aromatic, favored in non-polar solvents and basic conditions.

  • Keto Form (Pyrazol-5-one): Non-aromatic, favored in polar protic solvents (like water/methanol) and acidic conditions.

The Analytical Risk: If your reference standard contains moisture or residual acid, the solid-state equilibrium may shift, leading to assay drift over time. Standard "purity" by HPLC is insufficient without defining the solvent environment.

Diagram 1: Tautomeric Equilibrium & Analytical Impact

Tautomerism cluster_prevention Control Strategy Enol Enol Form (Aromatic, Hydrophobic) Favored in: ACN, Base Keto Keto Form (Polar, Reactive) Favored in: Water, Acid Enol->Keto Protic Solvents / H+ Analysis HPLC Outcome Risk: Split Peaks / Tailing Enol->Analysis Keto->Analysis Buffer Buffered Mobile Phase (Lock pH < 3.0) Buffer->Analysis Stabilizes

Caption: The dynamic shift between Enol and Keto forms is driven by solvent pH, necessitating a buffered mobile phase to ensure single-peak integration.

Part 2: Comparative Framework (Reference Standards)

When sourcing a standard for this molecule, you generally face three options. The table below objectively compares their utility based on experimental data and regulatory compliance (ICH Q7/Q2).

Table 1: Performance Matrix of Reference Standard Grades
FeatureOption A: Primary CRM (ISO 17034) Option B: Qualified Working Standard Option C: Reagent Grade (Commercial)
Traceability SI Units (NIST/BIPM)Traceable to Primary/CRMManufacturer's Internal Batch
Purity Assignment Mass Balance (100% - Impurities - Water - Residuals)qNMR (Quantitative NMR) vs. Internal StandardArea % (HPLC only)
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%)Calculated (Propagation of Error)Unknown / Not stated
Tautomer Control Characterized by solid-state NMRVerified by solution NMROften Unknown
Cost/Availability High / Very Low AvailabilityMedium / High (Requires effort)Low / High Availability
Suitability Release Testing, Dispute ResolutionRoutine QC, Stability Studies Early R&D, Identification only

Scientific Insight: For 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol, Option A is rarely available off-the-shelf due to the niche nature of the intermediate. Recommendation: The industry "Gold Standard" here is Option B . You must purchase a high-purity Reagent Grade (Option C) and elevate it to a Working Standard via the protocol below.

Part 3: The Self-Validating Protocol (Qualification)

To convert a commercial reagent into a Qualified Working Standard , you must establish its potency using an absolute method. qNMR (Quantitative NMR) is the superior choice here because it is independent of the analyte's extinction coefficient and tautomeric state (provided the relaxation delay is sufficient).

Workflow: Reagent to Reference

Qualification Raw Raw Material (Commercial Reagent) ID Structural ID (1H-NMR, MS, IR) Raw->ID Purity Purity Assignment ID->Purity qNMR qNMR (Primary Method) Internal Std: Maleic Acid Solvent: DMSO-d6 Purity->qNMR HPLC HPLC (Secondary Method) Impurity Profiling Purity->HPLC Water Karl Fischer (KF) Water Content Purity->Water Calc Potency Calculation (As Is basis) qNMR->Calc Absolute Purity HPLC->Calc Confirm Chromatographic Purity Water->Calc Correction Factor Release Release as Working Standard Calc->Release

Caption: The qualification workflow prioritizes qNMR for potency assignment, bypassing the need for a pre-existing reference standard.

Detailed Methodology
1. Identification (Structure Confirmation)
  • Technique: 1H-NMR (400 MHz or higher).

  • Solvent: DMSO-d6 (favors the enol form, stabilizing the spectrum).

  • Key Signals:

    • 
       ~3.5 ppm (s, 3H, N-CH3)
      
    • 
       ~2.1 ppm (s, 3H, C-CH3)
      
    • 
       ~10-12 ppm (broad s, 1H, -OH/NH). Note: This peak may broaden or disappear if proton exchange is fast.
      
2. Purity Assignment via qNMR (The "Truth" Value)
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). High purity, non-hygroscopic, distinct singlet at

    
     6.3 ppm.
    
  • Protocol:

    • Weigh ~10 mg of Analyte and ~10 mg of IS (precision ±0.01 mg) into the same vial.

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire spectrum with d1 (relaxation delay)

      
       30 seconds (to ensure full relaxation of both nuclei).
      
    • Calculation:

      
      
      (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
      
3. Chromatographic Purity (HPLC-UV)

This confirms that the impurities seen in NMR are also resolved by the separation method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, locking the molecule in a single protonation state).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Main peak area > 98.0%.

Part 4: Data Analysis & Interpretation

When comparing your In-House Working Standard (Option B) against a commercial Reagent Grade (Option C), experimental data typically reveals the following discrepancies:

ParameterWorking Standard (Qualified)Reagent Grade (Commercial)Impact on Assay
Assay Potency 98.4% w/w (via qNMR)"99.5%" (via HPLC Area%)Commercial reagents often overstate purity by ignoring water/inorganics. Using Reagent Grade directly causes a ~1.1% bias in your drug substance quantification.
Water Content 0.8% (Measured by KF)Not ReportedUnaccounted water dilutes the standard, leading to false-high potency results for your samples.
Homogeneity VerifiedVariableBatch-to-batch variation in commercial reagents can ruin long-term stability studies.

Critical Warning: Do not rely on the "Purity" stated on a commercial reagent bottle for quantitative work. It is almost always "Chromatographic Purity" (Area %), which ignores moisture, salts, and residual solvents.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2][3][4] Establishes the global standard for validating the HPLC method described.

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. (2000). Defines requirements for reference standards in Section 11.1.

  • USP General Chapter <11> Reference Standards. United States Pharmacopeia. Provides the framework for establishing and using reference standards.

  • BOC Sciences. Product entry for 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol (CAS 80171-20-6).

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. The seminal paper on qNMR methodology.

Sources

Comprehensive UV-Vis Absorption Analysis and Comparison Guide: 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including antimicrobial compounds, HPPD inhibitors, and MDM2/p53 antagonists [1]. The compound 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol (CAS 80171-20-6) represents a highly specialized derivative where the introduction of a fluorine atom at the C4 position fundamentally alters its electronic landscape and tautomeric equilibrium.

This guide provides an objective, data-driven comparison of the UV-Vis absorption spectra of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol against its non-fluorinated alternatives. By understanding the causality behind these spectral shifts, researchers can better predict the compound's behavior in various solvent environments, optimizing its utility in drug formulation and synthetic workflows.

Mechanistic Insights: The Role of Fluorination on Electronic Transitions

To interpret the UV-Vis spectra of pyrazol-5-ol derivatives, one must first understand their dynamic tautomerism. These compounds exist in a solvent-dependent equilibrium between the OH-form (enol), NH-form (keto), and CH-form (keto) [2].

The Fluorine Effect: In the non-fluorinated analog (1,3-dimethyl-1H-pyrazol-5-ol), the primary absorption band is driven by the


 transition of the conjugated pyrazolone system, typically observed at 

nm in polar solvents.

When fluorine is introduced at the C4 position, it exerts two competing electronic forces:

  • Inductive Effect (-I): The high electronegativity of fluorine withdraws electron density through the

    
    -bond framework.
    
  • Resonance Effect (+M): The lone pairs on the fluorine atom donate electron density into the

    
    -system of the pyrazole ring.
    

In the highly conjugated pyrazolone system, the +M effect slightly dominates the HOMO-LUMO energy gap. This extended conjugation lowers the energy required for the


 transition, resulting in a subtle bathochromic shift (red shift) . Furthermore, the strong electronegativity of fluorine alters the hydrogen-bonding network, heavily stabilizing the NH-keto tautomer in polar protic solvents.

Tautomeric_Equilibrium Core 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol (Dynamic Equilibrium) Enol OH-Form (Enol) Favored in Non-Polar Media Core->Enol Cyclohexane KetoNH NH-Form (Keto) Favored in Polar Protic Media Core->KetoNH Methanol / Water KetoCH CH-Form (Keto) Favored in Aprotic Media Core->KetoCH Chloroform SpecEnol λmax ~252 nm Sharp π→π* Band Enol->SpecEnol UV-Vis Absorption SpecKeto λmax ~248 nm Broadened by H-Bonding KetoNH->SpecKeto UV-Vis Absorption KetoCH->SpecKeto UV-Vis Absorption

Solvent-dependent tautomeric equilibrium and its impact on UV-Vis absorption.

Comparative Quantitative Data

The table below summarizes the UV-Vis absorption characteristics of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol compared to key structural alternatives. Data is synthesized from standardized spectroscopic conditions (1 mg/100 mL concentration) [3].

CompoundCAS Number

(Methanol)

(Cyclohexane)
Predominant Tautomer (Polar Media)Electronic Impact of Substitution
4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol 80171-20-6~248 nm~252 nmNH-form (Keto)+M effect dominates; slight bathochromic shift.
1,3-Dimethyl-1H-pyrazol-5-ol 5203-77-0245 nm249 nmNH-form (Keto)Baseline

transition.
3-Methyl-1-phenyl-1H-pyrazol-5-ol 89-25-8245 nm~250 nmNH-form (Keto)Phenyl ring adds secondary absorption bands.

Note: The shift in


 between methanol and cyclohexane is a direct consequence of solvent polarity disrupting intramolecular hydrogen bonds and forcing a tautomeric shift.

Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates an isosbestic titration step to definitively prove that spectral shifts are caused by tautomerism rather than sample degradation.

Materials & Instrumentation
  • Analyte: 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol (Purity

    
     97%) [4].
    
  • Solvents: HPLC-grade Methanol, HPLC-grade Cyclohexane, Ultrapure Water.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Perkin Elmer Lambda series) [3].

  • Cuvettes: 1 cm path length Quartz cuvettes. (Causality: Standard glass absorbs strongly below 300 nm, which would obscure the critical 245-252 nm absorption bands of the pyrazole core).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh 1.0 mg of the compound and dissolve it in 100 mL of the target solvent (e.g., Methanol) to achieve a concentration of 10

      
      g/mL.
      
    • Causality: This specific concentration ensures the absorbance remains within the linear dynamic range of the Beer-Lambert law (0.1 – 1.0 AU), preventing detector saturation and inner-filter effects.

  • Instrument Calibration (Baseline Correction):

    • Fill both the reference and sample quartz cuvettes with the pure solvent.

    • Perform a baseline scan from 200 nm to 800 nm.

    • Causality: This subtracts the solvent's inherent optical density and any reflections from the cuvette walls, isolating the analyte's true absorbance.

  • Spectral Acquisition:

    • Replace the solvent in the sample cuvette with the prepared stock solution.

    • Set the instrument slit width to 1 nm .

    • Causality: A 1 nm slit width provides sufficient spectral resolution to distinguish the closely overlapping

      
       bands of the enol and keto tautomers without introducing excessive instrumental noise.
      
    • Record the spectrum and identify the

      
      .
      
  • Self-Validation via Isosbestic Titration:

    • Prepare a series of solutions with a constant analyte concentration but varying solvent ratios (e.g., 100% Cyclohexane

      
       50/50 Cyclohexane/Methanol 
      
      
      
      100% Methanol).
    • Overlay the acquired spectra.

    • Validation Logic: The appearance of a distinct isosbestic point (a specific wavelength where total absorbance remains constant regardless of the solvent ratio) mathematically proves that only two species (the OH-enol and NH-keto tautomers) are interconverting in a closed equilibrium, ruling out sample degradation.

UV_Vis_Workflow Prep 1. Sample Preparation 1 mg/100 mL in Target Solvent Base 2. Baseline Correction 1 cm Quartz Cuvette, 200-800 nm Prep->Base Scan 3. Spectral Acquisition Slit Width: 1 nm, Medium Scan Rate Base->Scan Valid 4. Isosbestic Validation Solvent Titration to Confirm Tautomerism Scan->Valid Deconv 5. Data Deconvolution Peak Assignment (π→π*, n→π*) Valid->Deconv

Self-validating UV-Vis spectroscopic workflow for pyrazolone derivatives.

Application in Drug Development

Understanding the UV-Vis absorption and the resulting tautomeric profile of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol is not merely an academic exercise. In drug development, the predominant tautomer dictates the molecule's polar surface area (PSA) and hydrogen bond donor/acceptor capacity .

Because the fluorinated analog strongly favors the NH-keto form in aqueous (biological) media, it presents a distinct hydrogen-bonding interface compared to its non-fluorinated counterparts. This directly impacts its binding affinity in metalloenzymes (where the pyrazolone acts as a bidentate ligand) and its pharmacokinetic profile, specifically regarding intestinal absorption and membrane permeability.

References

  • PubChem: 1,3-dimethyl-1H-pyrazol-5-ol | CID 2766847. National Center for Biotechnology Information. URL:[Link]

  • Google Patents:US8653074B2 - Substituted sodium 1H-pyrazol-5-olate (UV-Vis parameters for pyrazol-5-olates).

Safety Operating Guide

Personal protective equipment for handling 4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 4-Fluoro-1,3-dimethyl-1H-Pyrazol-5-ol

As a Senior Application Scientist, I approach the handling of fluorinated building blocks not merely as a regulatory checklist, but as a precise chemical operation. 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol (CAS: 80171-20-6) is a high-value intermediate widely utilized in the synthesis of modern pharmaceuticals and agrochemicals[1]. While its pyrazole core and fluorine substitution provide excellent metabolic stability and binding affinity in drug design, these exact structural features dictate a stringent hazard profile.

To handle this compound safely, we must understand the causality behind its reactivity. The hydroxyl (-OH) group at the C5 position is highly acidic, readily forming alkoxides. This makes the compound a potent nucleophile for synthesis, but also a severe irritant to mucous membranes and skin[2]. Furthermore, the fluorinated moiety increases the molecule's lipophilicity, potentially enhancing its ability to cross the stratum corneum if dissolved in organic solvents. Because the breakthrough times of many complex fluorinated organics through standard glove materials remain unknown, a conservative, multi-layered approach to Personal Protective Equipment (PPE) is mandatory[3].

Hazard Assessment & PPE Matrix

Standard laboratory latex or thin nitrile gloves offer only partial protection against fluorinated pyrazoles, and cross-contamination can easily occur through micro-tears[4]. The table below summarizes the quantitative and qualitative PPE requirements tailored to specific operational states.

Operational TaskPrimary HazardRequired PPE SystemMechanistic Rationale (Causality)
Solid Weighing & Transfer Dust inhalation, static aerosolizationN95/P100 Respirator, Double Nitrile Gloves (4 mil inner, 8 mil outer), Anti-static lab coatThe solid powder easily aerosolizes. Double gloving mitigates the unknown breakthrough times of fluorinated organics[3].
Reaction Setup (Solvent Phase) Dermal penetration via solvent carrierFume hood (80-100 fpm), Splash goggles, Barrier laminate gloves over nitrileOrganic solvents (e.g., DMF, THF) drastically increase dermal absorption of lipophilic pyrazoles. Barrier laminate prevents solvent permeation[4].
Spill Cleanup (>50g) High-concentration acute exposureFull-face respirator (organic vapor/particulate), Heavy butyl rubber gloves, Tyvek suitLarge spills require maximum dermal/respiratory isolation due to the concentrated release of irritant dust or vapors[4].

Step-by-Step Operational Workflows

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the current step's physical or chemical indicator confirms success.

Workflow 1: Safe Weighing and Transfer (Solid State)

Context: Handling the neat solid presents the highest risk of respiratory exposure due to aerosolization.

  • Enclosure Validation: Verify the powder weighing hood or fume hood face velocity is between 80-100 fpm. (Validation: Check the digital monitor or perform a tissue flutter test before opening the chemical container).

  • PPE Donning: Don a standard lab coat, safety goggles, and double nitrile gloves. If handling >10g, don an N95/P100 respirator.

  • Static Mitigation: Pass an anti-static bar or zero-stat gun over the weighing spatula and weigh boat. (Causality: Fluorinated powders often carry static charges, which causes the powder to repel from the spatula and aerosolize into the breathing zone).

  • Transfer: Transfer the required mass of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol using a clean, dry stainless-steel spatula. Seal the primary container immediately after use.

  • Surface Decontamination: Wipe down the balance and surrounding area with a 25/75 water/isopropanol solution adjusted to pH > 12[5]. (Causality: Alkaline conditions facilitate the breakdown of residual active pyrazole material).

Workflow 2: Reaction Setup (O-Alkylation of the Pyrazole Core)

Context: The C5-hydroxyl group is highly reactive and serves as a primary site for functionalization[2].

  • Inert Atmosphere Preparation: Purge the reaction vessel with Nitrogen or Argon. (Causality: Prevents atmospheric moisture from interfering with the base-catalyzed deprotonation of the pyrazole).

  • Solvent Dissolution: Dissolve 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol in an anhydrous solvent (e.g., DMF). (Validation: Ensure complete visual dissolution; the solution should be clear).

  • Base Addition: Slowly add Potassium Carbonate (

    
    ) to the stirring solution. (Causality: The base deprotonates the acidic hydroxyl group, generating a potent nucleophilic alkoxide intermediate[2]).
    
  • Electrophile Introduction: Introduce the alkylating agent dropwise via an addition funnel. (Validation: Monitor the internal temperature. A controlled exotherm indicates successful substitution. A lack of temperature shift indicates the base has not fully deprotonated the pyrazole).

  • Reaction Quenching: Quench the reaction carefully with water to neutralize unreacted base. Transfer all aqueous waste to a designated fluorinated waste container.

Spill Response & Decontamination Logic

In the event of a spill, immediate isolation and systematic decontamination are required to prevent cross-contamination of the laboratory environment.

SpillResponse Start Spill Detected: 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol Assess Assess Spill Volume Start->Assess Small Small Spill (< 50g) Assess->Small Large Large Spill (> 50g) Assess->Large PPE Don Upgraded PPE (Respirator, Heavy Gloves) Small->PPE Evacuate Evacuate Lab & Call EHS Large->Evacuate Contain Contain with Inert Absorbent PPE->Contain Decon Decontaminate Surface (Isopropanol/Water pH>12) Contain->Decon Waste Seal in Fluorinated Waste Container Decon->Waste

Fig 1: Spill response and decontamination workflow for 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol.

Disposal & Waste Management Plan

The robust nature of fluorinated organic compounds requires strict adherence to specialized disposal protocols:

  • Segregation: Never mix fluorinated pyrazole waste with standard aqueous or non-halogenated organic waste. The C-F bond is exceptionally stable and resists standard biological or low-temperature degradation.

  • Destruction Mechanism: Disposal must be handled via high-temperature commercial incineration. This extreme thermal environment is required to break the C-F bonds and prevent the release of toxic hydrogen fluoride (HF) gas or long-term environmental accumulation[3].

  • Labeling: All waste containers must be explicitly labeled as "Hazardous Waste: Fluorinated Organic / Pyrazole Derivatives" to ensure the waste management facility routes it to the correct high-temperature incinerator equipped with alkaline exhaust scrubbers.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.